(S)-Methyl 2-amino-2-cyclopentylacetate
Description
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Properties
IUPAC Name |
methyl (2S)-2-amino-2-cyclopentylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)7(9)6-4-2-3-5-6/h6-7H,2-5,9H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQSMYWOPKCARZ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1CCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Applications of (S)-Methyl 2-amino-2-cyclopentylacetate
Abstract: (S)-Methyl 2-amino-2-cyclopentylacetate is a chiral, non-proteinogenic α-amino acid ester of significant interest to the pharmaceutical and life sciences industries. As a derivative of glycine, its unique structure, featuring a cyclopentyl group at the α-carbon, imparts specific steric and lipophilic properties that are highly valuable in the design of novel therapeutics.[1] Non-proteinogenic amino acids are critical tools in modern drug discovery, used as versatile chiral building blocks to construct peptidomimetics and other complex molecular scaffolds with enhanced stability, potency, and bioavailability.[2] This guide provides a comprehensive technical overview of the core chemical properties, stereochemistry, enantioselective synthesis, and analytical characterization of (S)-Methyl 2-amino-2-cyclopentylacetate. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound as a strategic component in their synthetic and therapeutic programs.
Core Chemical and Physical Properties
(S)-Methyl 2-amino-2-cyclopentylacetate is a distinct chemical entity characterized by its specific stereoconfiguration and cycloaliphatic side chain. The hydrochloride salt is commonly used for improved stability and handling. A summary of its key identifiers and properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | methyl (2S)-2-amino-2-cyclopentylacetate | [3] |
| Synonyms | methyl (2S)-amino(cyclopentyl)ethanoate | [4] |
| CAS Number | 801162-35-6 (Free Base) | [3] |
| 14328-62-2 (Hydrochloride Salt) | [5][6] | |
| Molecular Formula | C₈H₁₅NO₂ (Free Base) | [4] |
| C₈H₁₆ClNO₂ (Hydrochloride Salt) | [5] | |
| Molecular Weight | 157.21 g/mol (Free Base) | [4] |
| 193.67 g/mol (Hydrochloride Salt) | [5] | |
| Canonical SMILES | COC(=O)C1CCCC1 | [3] |
| InChI | InChI=1S/C8H15NO2/c1-11-8(10)7(9)6-4-2-3-5-6/h6-7H,2-5,9H2,1H3/t7-/m0/s1 | [3][4] |
| InChIKey | ZGQSMYWOPKCARZ-ZETCQYMHSA-N | [4] |
| Predicted XLogP | 1.1 | [7] |
| Physical Form | Expected to be a liquid or low-melting solid | N/A |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane. The hydrochloride salt is expected to have higher solubility in water. | N/A |
Stereochemistry and Conformational Impact
The Significance of the (S)-Configuration
Chirality is a fundamental principle in drug design, as the stereochemical configuration of a molecule dictates its three-dimensional arrangement and, consequently, its interaction with chiral biological targets such as enzymes and receptors. (S)-Methyl 2-amino-2-cyclopentylacetate possesses a single stereocenter at the α-carbon. The "(S)" designation, according to the Cahn-Ingold-Prelog priority rules, defines the specific spatial orientation of the amine, carboxylate, cyclopentyl, and hydrogen substituents. Virtually all naturally occurring amino acids in proteins possess the L-configuration, which for most corresponds to the (S)-configuration.[8] The synthesis of this compound as a single enantiomer is therefore critical to ensure specific and predictable pharmacological activity, avoiding potential off-target effects or reduced efficacy that could arise from a racemic mixture.
Conformational Influence of the Cyclopentyl Moiety
The replacement of a simple side chain with a cyclopentyl group introduces significant steric bulk and increased lipophilicity. This modification serves several strategic purposes in medicinal chemistry:
-
Conformational Constraint: The rigid five-membered ring restricts the rotational freedom of the amino acid backbone when incorporated into a peptide, forcing it to adopt a more defined conformation. This pre-organization can lead to a lower entropic penalty upon binding to a target, resulting in higher affinity.
-
Enhanced Receptor Interactions: The hydrophobic cyclopentyl group can engage in favorable van der Waals or hydrophobic interactions within the binding pocket of a protein target, potentially increasing potency.
-
Improved Pharmacokinetics: The bulky cycloalkyl group can shield the adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the metabolic stability and in vivo half-life of a peptide-based drug.
Enantioselective Synthesis Strategies
The synthesis of α-cycloalkyl amino acid esters presents a significant challenge due to the steric hindrance of the cycloalkyl group.[9][10] An efficient synthesis must not only construct the core structure but also precisely control the stereochemistry at the α-carbon. An organocatalytic, one-pot approach starting from readily available materials is a highly effective strategy.
Proposed Pathway: Knoevenagel/Asymmetric Epoxidation/Domino Reaction
A plausible and efficient route is the one-pot Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening esterification (DROE) sequence.[9][10] This method is proven for synthesizing challenging α-amino acid esters with high enantioselectivity.
The workflow is as follows:
-
Knoevenagel Condensation: Cyclopentanecarbaldehyde is reacted with a suitable active methylene compound (e.g., an N-protected glycine ester equivalent) to form an α,β-unsaturated intermediate.
-
Asymmetric Epoxidation: The intermediate alkene is then subjected to an asymmetric epoxidation using a chiral catalyst. A quinidine-derived catalyst can be employed to selectively form the desired epoxide enantiomer, which sets the stereochemistry for the final product.[9]
-
Domino Ring-Opening Esterification (DROE): The epoxide is opened by a nucleophile (in this case, methanol) in a domino reaction that proceeds with inversion of configuration, yielding the final (S)-α-amino ester product.
Protocol 3.1: Representative Enantioselective Synthesis
Disclaimer: This is a representative protocol based on established methodologies for analogous compounds.[9][10] Optimization may be required.
-
Step 1: Knoevenagel Condensation: To a solution of cyclopentanecarbaldehyde (1.0 eq) and N-Boc-glycine methyl ester (1.1 eq) in toluene, add a catalytic amount of piperidine. Reflux the mixture with a Dean-Stark apparatus to remove water for 4-6 hours until TLC analysis indicates complete consumption of the aldehyde. Cool the reaction and concentrate under reduced pressure.
-
Step 2: Asymmetric Epoxidation: Dissolve the crude α,β-unsaturated intermediate in dichloromethane (DCM) and cool to -20 °C. Add the quinidine-derived chiral catalyst (0.1 eq). Add tert-butyl hydroperoxide (1.5 eq) dropwise while maintaining the temperature. Stir the reaction for 24-48 hours, monitoring by TLC.
-
Step 3: Domino Ring-Opening Esterification (DROE): To the reaction mixture, add methanol (5.0 eq) and a catalytic amount of a Lewis acid (e.g., Ti(OiPr)₄). Allow the mixture to warm to room temperature and stir for 12-24 hours. Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Step 4: Deprotection & Purification: Dissolve the crude N-Boc protected product in DCM and add an excess of trifluoroacetic acid (TFA) or 4M HCl in dioxane. Stir at room temperature for 2-4 hours. Concentrate the mixture under reduced pressure. Purify the resulting crude product (as the TFA or HCl salt) by flash column chromatography or recrystallization to yield the title compound.
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. The following spectroscopic signatures are predicted for (S)-Methyl 2-amino-2-cyclopentylacetate.
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.75 (s, 3H, -OCH₃), δ 3.50 (t, J=7 Hz, 1H, α-CH), δ 1.90-1.40 (m, 8H, cyclopentyl-CH₂), δ 1.70 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 175.0 (C=O), δ 60.0 (α-C), δ 52.5 (-OCH₃), δ 42.0 (cyclopentyl C1), δ 30.0 (cyclopentyl C2/C5), δ 25.0 (cyclopentyl C3/C4) |
| IR (ATR, cm⁻¹) | 3350-3200 (N-H stretch, amine), 2950-2870 (C-H stretch, aliphatic), 1735 (C=O stretch, ester), 1210 (C-O stretch, ester) |
| MS (ESI+) | m/z 158.12 [M+H]⁺, 126.09 [M-OCH₃]⁺ |
Protocol 4.1: Standard Analytical Workflow
-
Sample Preparation: Prepare a ~5-10 mg/mL solution of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃ or MeOD) for NMR analysis. For LC-MS, prepare a ~1 mg/mL solution in methanol or acetonitrile.
-
NMR Analysis: Acquire ¹H, ¹³C, and 2D-COSY spectra on a 400 MHz or higher spectrometer to confirm the proton and carbon framework and their connectivities.
-
Mass Spectrometry: Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to confirm the exact mass and molecular formula.
-
Chiral HPLC: To determine enantiomeric excess (ee), develop a method using a chiral stationary phase (e.g., Chiralpak® series) with a mobile phase typically consisting of hexane/isopropanol mixtures. Compare the retention time to a racemic standard.
Chemical Reactivity and Applications
As a functionalized amino acid, (S)-Methyl 2-amino-2-cyclopentylacetate is a versatile building block for further chemical modification, particularly in peptide synthesis.
Reactivity at Key Functional Groups
-
Amine Group: The primary amine is nucleophilic and can be readily acylated or alkylated. In peptide synthesis, it is typically protected with acid-labile (Boc) or base-labile (Fmoc) groups.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. It can also undergo amidation to form peptide bonds when activated.
Protocol 5.1: Fmoc Protection for Solid-Phase Peptide Synthesis (SPPS)
-
Dissolve (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.5 eq) and stir until the solution is clear.
-
Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester) (1.05 eq) in 1,4-dioxane dropwise.
-
Stir the reaction at room temperature overnight.
-
Acidify the mixture to pH ~2 with 1M HCl.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting Fmoc-protected amino acid by flash chromatography to yield the building block ready for SPPS.
Conclusion
(S)-Methyl 2-amino-2-cyclopentylacetate is a highly valuable, non-proteinogenic amino acid that offers medicinal chemists a powerful tool for rational drug design. Its defining features—a stereochemically pure α-carbon and a conformationally restricting cyclopentyl side chain—enable the synthesis of peptidomimetics and other small molecules with potentially superior potency, selectivity, and metabolic stability. Through robust enantioselective synthetic methods and well-defined analytical characterization, this compound can be reliably produced and incorporated into discovery pipelines, facilitating the development of next-generation therapeutics.
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Das, U., et al. (2023). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. ACS Catalysis. [Link]
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An In-depth Technical Guide to (S)-Methyl 2-amino-2-cyclopentylacetate Hydrochloride (CAS 14328-62-2): Synthesis, Characterization, and Applications
Abstract: This technical guide provides a comprehensive overview of (S)-Methyl 2-amino-2-cyclopentylacetate, primarily focusing on its commercially available hydrochloride salt (CAS 14328-62-2). As a non-canonical, chiral amino acid derivative, this compound serves as a critical building block for researchers, scientists, and drug development professionals. Its unique cyclopentyl moiety offers a valuable scaffold for introducing conformational rigidity and lipophilicity into novel therapeutic agents. This document details the molecule's physicochemical properties, outlines a representative synthetic and chiral resolution pathway, establishes a robust analytical workflow for quality control, discusses its applications in medicinal chemistry, and provides essential safety and handling protocols.
Introduction: The Role of Non-Canonical Amino Acids in Drug Design
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. Non-canonical amino acids (ncAAs) have emerged as powerful tools in this endeavor, allowing for the creation of novel molecular architectures with enhanced properties. (S)-Methyl 2-amino-2-cyclopentylacetate is a prime example of such a building block. As a derivative of glycine, it introduces a stereochemically defined quaternary center bearing a cyclopentyl group.[1]
The incorporation of this moiety can bestow several advantageous features upon a parent molecule:
-
Conformational Constraint: The five-membered ring restricts the rotational freedom of the side chain, which can lock the molecule into a more bioactive conformation, thereby increasing its binding affinity and selectivity for a biological target.
-
Increased Lipophilicity: The hydrocarbon nature of the cyclopentyl group increases the molecule's lipophilicity, which can enhance membrane permeability and improve oral bioavailability.
-
Metabolic Stability: The quaternary carbon center can block sites of metabolic degradation, prolonging the in-vivo half-life of a drug candidate.
This guide serves as a technical resource for effectively utilizing this high-value intermediate in research and development settings.
Physicochemical and Structural Properties
(S)-Methyl 2-amino-2-cyclopentylacetate is most commonly supplied and handled as its hydrochloride salt to improve stability and solubility. The properties of both the salt and the free base are summarized below.
| Property | Value (Hydrochloride Salt) | Value (Free Base) | Source(s) |
| CAS Number | 14328-62-2 | 801162-35-6 | [2][3] |
| Molecular Formula | C₈H₁₆ClNO₂ | C₈H₁₅NO₂ | [4] |
| Molecular Weight | 193.67 g/mol | 157.21 g/mol | [2][5] |
| IUPAC Name | methyl (2S)-2-amino-2-cyclopentylacetate hydrochloride | methyl (2S)-2-amino-2-cyclopentylacetate | [3] |
| Appearance | White to yellow solid | Not specified (presumed oil/liquid) | |
| Storage Conditions | 2-8°C, store in a cool, dry, well-ventilated area | Room temperature | [4] |
| Synonyms | (S)-amino-cyclopentyl-acetic acid methyl ester HCl | methyl (2S)-amino(cyclopentyl)ethanoate | [5][6] |
Representative Synthesis and Chiral Resolution
The synthesis of enantiomerically pure α-amino acids with quaternary centers is a non-trivial challenge in organic chemistry. The key step is the establishment of the chiral center with high fidelity. While multiple routes exist, a common strategy involves the synthesis of a racemic mixture followed by chiral resolution, or an asymmetric synthesis from a prochiral starting material.
A plausible and widely applicable approach begins with the Strecker synthesis from cyclopentanone, followed by hydrolysis, esterification, and chiral resolution.
Caption: A representative synthetic pathway for the target compound.
Experimental Protocol: Esterification and Salt Formation (Illustrative)
This protocol describes the final steps, starting from the resolved (S)-amino acid.
-
Esterification:
-
Suspend (S)-2-amino-2-cyclopentylacetic acid (1.0 eq) in anhydrous methanol (10 volumes).
-
Cool the suspension to 0°C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10°C. The causality here is that thionyl chloride reacts with methanol to form HCl in situ, which protonates the carboxylic acid, activating it for esterification while also protecting the amine as its hydrochloride salt.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete conversion.
-
Remove the solvent under reduced pressure to yield the crude racemic methyl ester hydrochloride.
-
-
Chiral Resolution (Conceptual):
-
The synthesis of the pure (S)-enantiomer requires a resolution step. While chromatographic methods are common, classical resolution via diastereomeric salt formation is a robust industrial method.
-
The racemic amino acid (or its ester) is treated with a chiral resolving agent, such as a derivative of tartaric acid or a chiral sulfonic acid. This forms a pair of diastereomeric salts.
-
These diastereomers possess different physical properties, notably solubility. This difference is exploited by fractional crystallization from a suitable solvent system to isolate one diastereomer in high purity.
-
The isolated diastereomeric salt is then treated with a base to liberate the enantiomerically pure free amine.
-
-
Final Salt Formation:
-
Dissolve the purified (S)-Methyl 2-amino-2-cyclopentylacetate free base in a suitable anhydrous solvent like diethyl ether or ethyl acetate.
-
Add a stoichiometric amount of a solution of hydrogen chloride in the same solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.
-
Analytical and Quality Control Workflow
A rigorous analytical workflow is essential to validate the identity, purity, and stereochemical integrity of the final product. Each step provides orthogonal data, creating a self-validating quality control system.
Caption: A standard quality control workflow for compound validation.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework. Methyl-specific isotope labeling can be used for more complex systems.[7]
| Predicted ¹H NMR Shifts (D₂O, 400 MHz) | Predicted ¹³C NMR Shifts (D₂O, 100 MHz) |
| δ 3.85 (s, 3H, -OCH₃) | δ 173.0 (C=O, Ester) |
| δ 3.70 (m, 1H, α-CH) | δ 65.0 (α-C) |
| δ 2.00-1.60 (m, 8H, Cyclopentyl CH₂) | δ 53.0 (-OCH₃) |
| δ 32.0 (Cyclopentyl C2, C5) | |
| δ 25.0 (Cyclopentyl C3, C4) |
-
Mass Spectrometry (MS): Confirms the molecular weight. For the hydrochloride salt, analysis is typically performed in positive ion mode, where the observed ion corresponds to the protonated free base [M+H]⁺.
-
Expected [M+H]⁺: 158.1176 m/z[6]
-
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.
-
~3000-2800 cm⁻¹: N-H stretch (as ammonium salt), C-H stretch.
-
~1740 cm⁻¹: C=O stretch of the ester group. This is a highly characteristic and strong absorption.
-
~1200 cm⁻¹: C-O stretch of the ester.
-
Purity and Enantiomeric Excess Determination
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
This method is the gold standard for determining the enantiomeric purity (or enantiomeric excess, % ee) of a chiral compound.
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): A column specifically designed to separate enantiomers. For amino acid derivatives, crown ether-based columns (e.g., Chiralpak CR-series) or cyclodextrin-based columns are often effective.[8] The choice of CSP is critical, as the separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector of the CSP.[9]
-
Mobile Phase: A typical mobile phase for a crown ether column would be an acidic aqueous solution, such as perchloric acid in water, run isocratically. The acidic conditions ensure the primary amine is protonated, facilitating interaction with the crown ether's cavity.
-
-
Sample Preparation:
-
Accurately prepare a solution of (S)-Methyl 2-amino-2-cyclopentylacetate HCl in the mobile phase at a concentration of ~1 mg/mL.
-
Prepare a solution of the racemic compound to serve as a reference for peak identification and resolution calculation.
-
-
Chromatographic Analysis:
-
Injection Volume: 5-10 µL.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Analysis: Inject the racemic standard first to determine the retention times of the (R) and (S) enantiomers and to confirm adequate separation (Resolution > 1.5). Subsequently, inject the sample to be tested.
-
-
Data Interpretation:
-
Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: % ee = [(A_S - A_R) / (A_S + A_R)] x 100%
-
A successful synthesis should yield an enantiomeric excess of ≥98%.
-
Applications in Research and Drug Development
The primary value of (S)-Methyl 2-amino-2-cyclopentylacetate HCl lies in its role as a specialized intermediate in the synthesis of complex, high-value molecules, particularly pharmaceuticals.[4]
-
Peptidomimetics and Novel Scaffolds: As a glycine analogue, it can be incorporated into peptide sequences to create peptidomimetics. The cyclopentyl group provides a bulky, conformationally restricted side chain that can probe interactions within a receptor's binding pocket or disrupt enzymatic degradation of the peptide backbone.
-
Fragment-Based Drug Discovery (FBDD): The cyclopentyl amino ester fragment can be used in FBDD campaigns to identify initial low-affinity binders to a protein target, which are then elaborated into more potent leads.
-
Introduction of Lipophilicity and Rigidity: In medicinal chemistry, iteratively modifying a lead compound to improve its properties is standard practice. Replacing a simple group (like a methyl or ethyl) with a cyclopentyl group—a strategy analogous to the "magic methyl" effect—can profoundly alter a compound's biological activity, metabolic stability, and pharmacokinetic profile.[10][11] The rigid ring structure helps to reduce the entropic penalty upon binding to a target, potentially leading to a significant increase in potency.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed. The toxicological properties of this specific material have not been fully investigated.[12]
-
Hazard Identification: May cause eye, skin, and respiratory tract irritation.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.[12]
-
Handling: Use with adequate ventilation. Avoid generating dust. Wash hands thoroughly after handling. Keep the container tightly closed when not in use.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[12][13] Recommended storage temperature is 2-8°C.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Flush skin with plenty of water. Remove contaminated clothing.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek medical attention.[12]
-
Conclusion
(S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride is a valuable and versatile chiral building block for the modern medicinal chemist. Its unique structural features—a stereodefined quaternary center and a conformationally rigid cyclopentyl group—provide a reliable means to introduce desirable physicochemical properties into novel molecular entities. A thorough understanding of its synthesis, analytical characterization, and proper handling, as detailed in this guide, is essential for its successful application in advancing drug discovery and development programs.
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(S)-Methyl 2-amino-2-cyclopentylacetate structure and stereochemistry
For an audience of researchers, scientists, and drug development professionals.
Introduction
(S)-Methyl 2-amino-2-cyclopentylacetate is a non-proteinogenic α-amino acid ester, a class of compounds of significant interest in medicinal chemistry and drug development. These molecules serve as crucial building blocks for synthesizing peptidomimetics, constrained peptides, and other complex chiral molecules. The incorporation of a cyclopentyl group at the α-carbon introduces conformational rigidity, which can be advantageous for optimizing the pharmacological properties of a drug candidate, such as binding affinity and metabolic stability. This guide provides a comprehensive overview of the structure, stereochemistry, and analytical considerations for (S)-Methyl 2-amino-2-cyclopentylacetate.
Molecular Structure and Properties
(S)-Methyl 2-amino-2-cyclopentylacetate is a chiral molecule with the chemical formula C8H15NO2.[1] Its structure consists of a central α-carbon atom bonded to four different substituents: a cyclopentyl ring, an amino group (-NH2), a methyl ester group (-COOCH3), and a hydrogen atom. The presence of this chiral center gives rise to two enantiomers: (S)- and (R)-Methyl 2-amino-2-cyclopentylacetate.
Key Structural Features
-
α-Amino Acid Ester: The core structure is that of an α-amino acid, where the carboxylic acid is esterified with a methyl group. Amino acid esters are important intermediates in peptide synthesis and are often used as chiral synthons.[2][3]
-
Cyclopentyl Group: The bulky and lipophilic cyclopentyl group attached to the α-carbon significantly influences the molecule's steric and electronic properties. This cycloalkyl substitution is a key feature in the design of non-natural amino acids to create analogues of proteinogenic amino acids.
-
Chiral Center: The α-carbon is a stereocenter, leading to the existence of enantiomers. The specific spatial arrangement of the substituents around this carbon dictates the molecule's biological activity and interaction with other chiral molecules, such as enzymes and receptors.
Physicochemical Properties
A summary of the key physicochemical properties for the hydrochloride salt of (S)-Methyl 2-amino-2-cyclopentylacetate is provided in the table below.
| Property | Value | Reference |
| CAS Number | 14328-62-2 | [4][5] |
| Molecular Formula | C8H16ClNO2 | [4] |
| Molecular Weight | 193.67 g/mol | [4] |
| Appearance | Not specified | |
| Solubility | Not specified |
Note: Data corresponds to the hydrochloride salt form of the compound.
Stereochemistry: The Significance of the (S)-Configuration
The designation "(S)" in (S)-Methyl 2-amino-2-cyclopentylacetate refers to the absolute configuration at the chiral α-carbon, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. Understanding and controlling the stereochemistry is paramount in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[6]
Assigning the (S)-Configuration
To assign the stereochemistry, the substituents attached to the chiral center are prioritized based on their atomic number. For (S)-Methyl 2-amino-2-cyclopentylacetate, the priorities are as follows:
-
-NH2 (highest priority due to the nitrogen atom)
-
-COOCH3 (the carbon is bonded to two oxygen atoms)
-
-C5H9 (cyclopentyl group)
-
-H (lowest priority)
When viewing the molecule with the lowest priority group (hydrogen) pointing away from the observer, the sequence from the highest to the lowest priority substituent (1 → 2 → 3) proceeds in a counter-clockwise direction. This arrangement corresponds to the (S)-configuration.
Visualization of Stereochemistry
The following diagram illustrates the three-dimensional structure of (S)-Methyl 2-amino-2-cyclopentylacetate, highlighting the stereochemical arrangement at the α-carbon.
Caption: 3D representation of (S)-Methyl 2-amino-2-cyclopentylacetate showing CIP priorities.
Synthesis and Enantioselective Control
The synthesis of enantiomerically pure α-amino acids and their derivatives is a well-established but often challenging field of organic chemistry.[7][8] Several strategies can be employed to obtain (S)-Methyl 2-amino-2-cyclopentylacetate with high enantiopurity.
General Synthetic Approaches
Common methods for the synthesis of non-natural α-amino esters include:
-
Asymmetric Alkylation: This approach often involves the alkylation of a chiral glycine enolate equivalent with a suitable electrophile.[7]
-
Strecker Synthesis: A classical method involving the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis. Asymmetric variations of this reaction are widely used.
-
Biocatalysis: The use of enzymes, such as aminotransferases or hydrolases, can offer high enantioselectivity under mild reaction conditions.[2]
-
Chiral Resolution: A racemic mixture of the amino ester can be separated into its constituent enantiomers through various techniques, including crystallization with a chiral resolving agent or chiral chromatography.
A Plausible Enantioselective Synthetic Workflow
A representative, though not exhaustive, workflow for the enantioselective synthesis of α-cycloalkyl amino acid esters could involve an organocatalytic domino reaction.[8] This approach offers operational simplicity and can lead to high enantioselectivity.
Caption: A conceptual workflow for the enantioselective synthesis of the target compound.
Expert Insight: The choice of chiral catalyst in the asymmetric epoxidation step is critical for controlling the stereochemical outcome. Quinidine-derived catalysts have shown promise in similar transformations, affording the desired (S)-enantiomer.[8] The subsequent domino ring-opening esterification provides a direct route to the α-amino ester functionality.
Analytical Characterization
Confirming the structure and stereochemical purity of (S)-Methyl 2-amino-2-cyclopentylacetate requires a combination of spectroscopic and chromatographic techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the α-proton (a multiplet), and the cyclopentyl protons.
-
¹³C NMR will provide signals for the carbonyl carbon of the ester, the α-carbon, the methyl carbon of the ester, and the carbons of the cyclopentyl ring.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For the hydrochloride salt, the expected molecular ion peak would correspond to the protonated free base [M+H]⁺.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the primary amine, the C=O stretch of the ester, and C-H stretches of the alkyl groups.
Chiral Chromatography
To determine the enantiomeric excess (ee) of (S)-Methyl 2-amino-2-cyclopentylacetate, chiral high-performance liquid chromatography (HPLC) is the method of choice.
4.2.1. Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: A chiral stationary phase (CSP) is essential. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support are commonly used for separating enantiomers of amino acid derivatives.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection is suitable if the molecule contains a chromophore. If not, a refractive index (RI) detector or derivatization with a UV-active agent may be necessary.
-
Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and injected onto the column.
-
Data Analysis: The retention times of the (S)- and (R)-enantiomers will differ. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|(Area_S - Area_R)| / (Area_S + Area_R)] x 100.
Trustworthiness of the Protocol: To ensure the validity of the results, a racemic standard of Methyl 2-amino-2-cyclopentylacetate should be run to confirm the separation of the two enantiomers and to identify their respective retention times. The method should also be validated for linearity, precision, and accuracy.
Conclusion
(S)-Methyl 2-amino-2-cyclopentylacetate is a valuable chiral building block with significant potential in the development of novel therapeutics. A thorough understanding of its structure, stereochemistry, and analytical characterization is crucial for its effective application in research and drug discovery. The synthetic strategies and analytical protocols outlined in this guide provide a solid foundation for researchers working with this and related non-natural amino acid derivatives. The continued development of efficient and highly selective synthetic methods will further facilitate the exploration of this important class of molecules.
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Bella, M., et al. (2011). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters. [Link]
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An In-depth Technical Guide to the Asymmetric Synthesis of (S)-Methyl 2-amino-2-cyclopentylacetate and Related Non-Proteinogenic Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-proteinogenic α-amino acids represent a cornerstone in modern medicinal chemistry and drug development, offering unique structural motifs that can enhance the pharmacological profiles of peptide-based therapeutics. This guide provides a comprehensive overview of the synthetic strategies for accessing enantiomerically pure non-proteinogenic amino acids, with a specific focus on the synthesis of (S)-Methyl 2-amino-2-cyclopentylacetate, a valuable building block characterized by its α,α-disubstituted cyclic structure. We will delve into the foundational principles of asymmetric synthesis, explore various methodologies including the Strecker synthesis, the use of chiral auxiliaries, and catalytic enantioselective approaches, and provide a detailed, field-proven experimental protocol. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of Non-Proteinogenic Amino Acids in Drug Discovery
The twenty proteinogenic amino acids form the fundamental alphabet of life, dictating the structure and function of proteins. However, the realm of amino acids extends far beyond this canonical set. Non-proteinogenic amino acids, which are not genetically encoded for protein synthesis, are found in nature and have been synthesized in the laboratory, exhibiting a vast diversity of structures and functionalities.[1] In the pharmaceutical industry, the incorporation of these unnatural amino acids into peptide drug candidates has emerged as a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[2]
The introduction of α,α-disubstituted amino acids, such as the target of this guide, (S)-Methyl 2-amino-2-cyclopentylacetate, is particularly advantageous. The quaternary α-carbon atom imparts significant conformational constraints on the peptide backbone, leading to more stable secondary structures like helices and turns.[3] This conformational rigidity can enhance binding affinity and selectivity for biological targets. Furthermore, the steric hindrance provided by the two substituents at the α-position can protect the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the drug.
This guide will provide a detailed exploration of the synthetic methodologies to access these valuable building blocks, with an emphasis on achieving high enantiomeric purity, a critical factor for biological activity.
Foundational Strategies in Asymmetric Amino Acid Synthesis
The synthesis of enantiomerically pure α-amino acids is a central challenge in organic chemistry.[4] The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even toxic. Consequently, a variety of sophisticated methods have been developed to control the stereochemical outcome of chemical reactions. These can be broadly categorized into three main approaches:
-
Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure natural products, such as other amino acids or carbohydrates, as starting materials. The inherent chirality of the starting material is transferred to the target molecule through a series of chemical transformations.
-
Resolution of Racemates: In this approach, a racemic mixture of the target amino acid is prepared, and then the two enantiomers are separated. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent or through enzymatic resolution.
-
Asymmetric Synthesis: This is often the most elegant and efficient approach, where a new chiral center is created in a prochiral substrate with a preference for one enantiomer over the other.[5] This is typically achieved using a chiral catalyst, a chiral auxiliary, or a chiral reagent.
This guide will focus on asymmetric synthesis, as it offers the most direct and versatile route to a wide range of non-proteinogenic amino acids.
Key Asymmetric Synthetic Methodologies
The Asymmetric Strecker Synthesis
The Strecker synthesis, first reported in 1850, is a classic and highly versatile method for the synthesis of α-amino acids.[6] The reaction involves the three-component condensation of an aldehyde or ketone, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid.[7][8]
The classical Strecker synthesis produces a racemic mixture of amino acids. To achieve enantioselectivity, the reaction can be modified in several ways:
-
Using a Chiral Amine: By replacing ammonia with a chiral amine, a chiral imine intermediate is formed. The subsequent nucleophilic attack of the cyanide ion occurs diastereoselectively, leading to an enantioenriched α-aminonitrile. The chiral amine can then be cleaved to yield the desired amino acid.
-
Using a Chiral Catalyst: In recent years, significant progress has been made in the development of chiral catalysts for the asymmetric Strecker reaction.[9] These catalysts, which can be either metal-based or organocatalysts, create a chiral environment around the imine substrate, directing the cyanide attack to one face of the molecule. This approach is highly efficient as only a substoichiometric amount of the chiral catalyst is required.
The asymmetric Strecker reaction is a powerful tool for the synthesis of α,α-disubstituted amino acids, starting from a ketone. For the synthesis of (S)-Methyl 2-amino-2-cyclopentylacetate, cyclopentanone would serve as the ketone starting material.
Caption: Asymmetric Strecker Synthesis Workflow.
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a robust and reliable strategy for asymmetric synthesis.[5] In this approach, a prochiral substrate is covalently attached to a chiral molecule (the auxiliary). The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the enantioenriched product.
For the synthesis of α-amino acids, chiral auxiliaries such as Evans oxazolidinones or camphor sultam derivatives are commonly employed. The general workflow involves the following steps:
-
Acylation: The chiral auxiliary is acylated with a glycine equivalent, often protected at the nitrogen atom.
-
Enolate Formation and Alkylation: A base is used to generate a chiral enolate, which is then alkylated with an electrophile. The steric bulk of the chiral auxiliary blocks one face of the enolate, leading to a highly diastereoselective alkylation. For the synthesis of (S)-Methyl 2-amino-2-cyclopentylacetate, this would involve a di-alkylation with a suitable cyclopentyl precursor.
-
Cleavage of the Auxiliary: The chiral auxiliary is removed under mild conditions to afford the desired α-amino acid, which can then be esterified.
The choice of the chiral auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity.
Caption: Chiral Auxiliary-Mediated Synthesis Workflow.
Catalytic Enantioselective Synthesis
Catalytic asymmetric synthesis represents the pinnacle of efficiency in creating chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of the enantioenriched product.[4] For the synthesis of α,α-disubstituted amino acids, several catalytic strategies have been developed:
-
Catalytic Asymmetric Alkylation: This involves the enantioselective alkylation of a glycine enolate equivalent using a chiral phase-transfer catalyst or a chiral metal complex. This method allows for the direct and efficient introduction of the side chains.
-
Catalytic Asymmetric Addition to Ketimines: This approach involves the addition of a nucleophile to a ketimine derived from an α-keto ester.[9] Chiral catalysts, often based on transition metals like nickel or copper, coordinate to the ketimine and activate it for nucleophilic attack, while controlling the stereochemistry of the addition.
These catalytic methods are often highly enantioselective and can be performed under mild reaction conditions.
Experimental Protocol: Synthesis of (S)-Methyl 2-amino-2-cyclopentylacetate Hydrochloride
The following protocol is a representative example of an asymmetric Strecker synthesis followed by esterification, a common and effective route for the preparation of the target molecule.
Part 1: Asymmetric Strecker Reaction to form (S)-2-Amino-2-cyclopentanenitrile
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add cyclopentanone (1.0 eq) and a chiral amine (e.g., (S)-(-)-α-methylbenzylamine, 1.05 eq) in a suitable solvent such as toluene (5 mL/mmol of cyclopentanone).
-
Iminium Ion Formation: Cool the mixture to 0 °C and add trimethylsilyl cyanide (TMSCN, 1.1 eq) dropwise over 15 minutes. The reaction is typically stirred at this temperature for 1-2 hours, and then allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude α-aminonitrile can be purified by column chromatography on silica gel.
Part 2: Hydrolysis and Esterification
-
Hydrolysis: The purified α-aminonitrile is dissolved in a mixture of concentrated hydrochloric acid and water. The mixture is heated to reflux for 4-6 hours. The progress of the hydrolysis can be monitored by the disappearance of the nitrile peak in the IR spectrum.
-
Esterification: After cooling to room temperature, the aqueous solution is concentrated under reduced pressure to give the crude amino acid hydrochloride. The crude product is then suspended in methanol, and trimethylchlorosilane (TMSCl) is added dropwise at 0 °C.[10] The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Isolation: The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to afford (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride as a white solid.
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Typical ee (%) |
| Strecker Reaction | Cyclopentanone, Chiral Amine, TMSCN | Toluene | 0 to RT | 12-24 | 80-95 | >95 |
| Hydrolysis | α-Aminonitrile, conc. HCl | Water | Reflux | 4-6 | 85-95 | - |
| Esterification | Amino Acid HCl, Methanol, TMSCl | Methanol | 0 to RT | 2-4 | 90-98 | - |
Conclusion and Future Outlook
The synthesis of non-proteinogenic amino acids, particularly α,α-disubstituted analogs like (S)-Methyl 2-amino-2-cyclopentylacetate, is a vibrant and evolving field of research. The methodologies discussed in this guide—asymmetric Strecker synthesis, chiral auxiliary-mediated approaches, and catalytic enantioselective methods—provide a powerful toolkit for chemists to access a wide array of structurally diverse building blocks. The continued development of more efficient, selective, and sustainable synthetic methods will undoubtedly accelerate the discovery of novel peptide-based therapeutics with improved pharmacological properties. As our understanding of the relationship between structure and function deepens, the demand for tailor-made non-proteinogenic amino acids will only continue to grow, making the synthetic strategies outlined herein more critical than ever.
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Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed. Available at: [Link]
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Catalytic Asymmetric Synthesis of Cα-tetrasubstituted α-Amino Acids - Longdom Publishing. Available at: [Link]
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The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC - NIH. Available at: [Link]
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Strecker Synthesis - Organic Chemistry Portal. Available at: [Link]
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Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center - PMC - NIH. Available at: [Link]
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Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing). Available at: [Link]
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Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Available at: [Link]
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Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Available at: [Link]
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Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids - Universidad de La Rioja. Available at: [Link]
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Spectroscopic Characterization of (S)-Methyl 2-amino-2-cyclopentylacetate: A Predictive and Comparative Guide
Abstract
(S)-Methyl 2-amino-2-cyclopentylacetate is a chiral non-proteinogenic α-amino acid ester of significant interest in medicinal chemistry and drug development. Its unique cyclopentyl moiety introduces conformational rigidity, a desirable trait for designing potent and selective therapeutic agents. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application. This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (S)-Methyl 2-amino-2-cyclopentylacetate. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to offer a robust and scientifically grounded characterization. This document is intended for researchers, scientists, and professionals in drug development engaged in the synthesis, characterization, and application of novel amino acid derivatives.
Introduction: The Significance of Constrained Amino Acids
The conformational flexibility of small molecules is a critical parameter in drug design. While flexibility can be advantageous for initial binding to a biological target, it often comes at the cost of reduced potency and selectivity, accompanied by an entropic penalty upon binding. Non-proteinogenic amino acids incorporating cyclic constraints, such as the cyclopentyl group in (S)-Methyl 2-amino-2-cyclopentylacetate, offer a compelling solution. The cyclopentyl ring restricts the torsional angles of the amino acid backbone, pre-organizing the molecule into a more defined conformation. This can lead to enhanced binding affinity and specificity for target proteins, making such compounds valuable building blocks in peptidomimetics and other therapeutic scaffolds.
The accurate interpretation of spectroscopic data is fundamental to confirming the chemical identity and purity of newly synthesized molecules like (S)-Methyl 2-amino-2-cyclopentylacetate. This guide provides a detailed predictive analysis of its spectroscopic signature, offering a baseline for researchers working with this and structurally similar compounds.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for (S)-Methyl 2-amino-2-cyclopentylacetate. These predictions are based on established principles of NMR, IR, and MS, and are supported by comparative data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of (S)-Methyl 2-amino-2-cyclopentylacetate are discussed below.
2.1.1. Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to reveal the number of unique proton environments and their connectivity.
Table 1: Predicted ¹H NMR Chemical Shifts for (S)-Methyl 2-amino-2-cyclopentylacetate
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -NH₂ | 1.5 - 3.0 | Broad Singlet | 2H |
| -OCH₃ | ~3.7 | Singlet | 3H |
| α-H | ~3.5 | Singlet | 1H |
| Cyclopentyl-H | 1.4 - 1.9 | Multiplet | 9H |
-
Causality of Predictions:
-
-NH₂ (Amino Protons): The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. A broad singlet is predicted, a common feature for amine protons.
-
-OCH₃ (Methyl Ester Protons): The protons of the methyl ester group are in a well-defined chemical environment and are expected to appear as a sharp singlet around 3.7 ppm.
-
α-H (Alpha-Proton): The proton attached to the chiral center (α-carbon) is adjacent to both the amino group and the ester carbonyl. Its chemical shift is predicted to be around 3.5 ppm. The absence of adjacent protons would result in a singlet.
-
Cyclopentyl-H (Cyclopentyl Protons): The nine protons on the cyclopentyl ring are diastereotopic and will exhibit complex splitting patterns, resulting in a broad multiplet in the aliphatic region of the spectrum (1.4 - 1.9 ppm).
-
2.1.2. Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for (S)-Methyl 2-amino-2-cyclopentylacetate
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Ester Carbonyl) | ~175 |
| α-C (Alpha-Carbon) | ~60 |
| -OCH₃ (Methyl Ester Carbon) | ~52 |
| Cyclopentyl-C (quaternary) | ~45 |
| Cyclopentyl-C (methylene) | 25 - 35 |
-
Causality of Predictions:
-
C=O (Ester Carbonyl): The carbonyl carbon of the ester group is significantly deshielded and is expected to appear at the downfield end of the spectrum, around 175 ppm.
-
α-C (Alpha-Carbon): The chiral carbon atom, bonded to the nitrogen of the amino group and the cyclopentyl ring, is predicted to have a chemical shift of approximately 60 ppm.
-
-OCH₃ (Methyl Ester Carbon): The carbon of the methyl ester group will resonate at around 52 ppm.
-
Cyclopentyl-C: The carbons of the cyclopentyl ring will appear in the aliphatic region. The quaternary carbon attached to the α-carbon will be around 45 ppm, while the methylene carbons will be found between 25 and 35 ppm.
-
2.1.3. Experimental NMR Data of a Structural Analog: Methyl 2-cyclopentanonecarboxylate
To provide context for the predicted values, the experimental ¹H NMR spectrum of Methyl 2-cyclopentanonecarboxylate is a useful comparison. Although it contains a ketone instead of an amine, the cyclopentyl and methyl ester moieties are present. A published ¹H NMR spectrum of this compound shows the methyl ester protons at approximately 3.7 ppm and the cyclopentyl protons as multiplets between 1.8 and 2.5 ppm.[1][2] This aligns with the predicted chemical shifts for the corresponding groups in (S)-Methyl 2-amino-2-cyclopentylacetate.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Predicted IR Absorption Frequencies for (S)-Methyl 2-amino-2-cyclopentylacetate
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| N-H Stretch (Amine) | 3300 - 3500 | Two bands for primary amine |
| C-H Stretch (Aliphatic) | 2850 - 3000 | |
| C=O Stretch (Ester) | 1735 - 1750 | Strong absorption |
| N-H Bend (Amine) | 1590 - 1650 | |
| C-O Stretch (Ester) | 1000 - 1300 | Two bands |
-
Expert Interpretation:
-
The presence of a primary amine will be indicated by two N-H stretching bands in the 3300-3500 cm⁻¹ region.
-
A strong, sharp absorption band between 1735 and 1750 cm⁻¹ is characteristic of the C=O stretch of the ester functional group.
-
The aliphatic C-H stretching from the cyclopentyl and methyl groups will appear in the 2850-3000 cm⁻¹ range.
-
The N-H bending vibration of the primary amine is expected in the 1590-1650 cm⁻¹ region.
-
The C-O stretching vibrations of the ester group will result in two bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
-
Predicted Molecular Ion Peak: The molecular weight of (S)-Methyl 2-amino-2-cyclopentylacetate (C₈H₁₅NO₂) is 157.21 g/mol . Therefore, the molecular ion peak (M⁺) in the mass spectrum is expected at m/z = 157.
-
Predicted Fragmentation Pattern: Alpha-amino esters are known to undergo characteristic fragmentation pathways.
-
Loss of the methoxycarbonyl group (-COOCH₃): A prominent fragment would be expected at m/z = 98, corresponding to the loss of the methoxycarbonyl radical. This fragment would be the cyclopentylaminomethylidene cation.
-
Loss of the cyclopentyl group (-C₅H₉): Cleavage of the bond between the α-carbon and the cyclopentyl ring would result in a fragment at m/z = 88, corresponding to the 2-aminoacetate methyl ester cation.
-
Other Fragments: Further fragmentation of the cyclopentyl ring and other parts of the molecule would lead to smaller fragments.
-
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of (S)-Methyl 2-amino-2-cyclopentylacetate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
Thin Film (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty spectrometer.
-
Place the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).
-
Ionization: Ionize the sample molecules. EI is a common technique for volatile, thermally stable compounds and often results in extensive fragmentation. ESI is a softer ionization technique suitable for a wider range of compounds and typically shows a more prominent molecular ion peak.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Visualization of Key Structural Features and Spectroscopic Principles
Molecular Structure
Caption: 2D structure of (S)-Methyl 2-amino-2-cyclopentylacetate.
NMR Correlation Workflow
Caption: Correlation of ¹H and ¹³C NMR signals to molecular structure.
Conclusion
This technical guide provides a detailed predictive and comparative analysis of the NMR, IR, and MS spectroscopic data for (S)-Methyl 2-amino-2-cyclopentylacetate. By combining theoretical predictions with experimental data from structurally related analogs, a comprehensive spectroscopic profile has been established. This information serves as a valuable resource for researchers in the synthesis and characterization of this and similar constrained amino acid derivatives, facilitating their development and application in medicinal chemistry and beyond. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data, ensuring consistency and reliability in experimental work.
References
-
ResearchGate. 1 H NMR spectra of the methyl cyclopentanone-2-carboxylate (1)-top.... [Link]
Sources
An In-depth Technical Guide to the Physical Properties of Methyl (2S)-amino(cyclopentyl)ethanoate hydrochloride
This guide provides a comprehensive overview of the known physical properties of methyl (2S)-amino(cyclopentyl)ethanoate hydrochloride (CAS No. 14328-62-2). It is intended for researchers, scientists, and professionals in drug development who are working with or considering the use of this non-proteinogenic amino acid derivative. Beyond presenting established data, this document offers field-proven insights into the experimental determination of these properties, reflecting the practical challenges and considerations encountered in a laboratory setting.
The significance of amino acid esters, such as the title compound, lies in their utility as crucial intermediates in organic synthesis, particularly in peptide chemistry and the development of peptidomimetics[1]. The cyclopentyl moiety introduces conformational rigidity, a desirable trait in designing molecules with specific biological activities. Understanding the physical properties of this hydrochloride salt is paramount for its effective handling, characterization, and application in synthetic workflows.
Chemical Identity and Structure
The foundational step in characterizing any chemical compound is to ascertain its precise chemical identity. Methyl (2S)-amino(cyclopentyl)ethanoate hydrochloride is the hydrochloride salt of the methyl ester of (S)-cyclopentylglycine. The presence of the hydrochloride group enhances the compound's stability and crystallinity compared to its free base form.
Caption: 2D Structure of Methyl (2S)-amino(cyclopentyl)ethanoate hydrochloride.
The stereochemistry at the alpha-carbon is designated as (S), which is a critical determinant of its biological activity and interaction with other chiral molecules.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 14328-62-2[2][3] |
| Molecular Formula | C₈H₁₆ClNO₂[2] |
| Molecular Weight | 193.67 g/mol [2] |
| IUPAC Name | methyl (2S)-2-amino-2-cyclopentylacetate;hydrochloride[2] |
| SMILES | COC(=O)C(C1CCCC1)N.Cl[2] |
| Synonyms | L-Cyclopentyl-Gly-Methyl Ester HCl, (S)-Amino-Cyclopentyl-Acetic Acid Methyl Ester Hydrochloride[2] |
Physicochemical Properties
The physical state, thermal properties, and solubility dictate the storage, handling, and reaction conditions for a compound.
Table 2: Summary of Physical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [2] |
| Melting Point | Not available (N/A) | [2] |
| Boiling Point | 249.8 °C at 760 mmHg | [2] |
| Flash Point | 104.9 °C | [2] |
| Storage | Recommended: -20°C for long-term (3 years) | [2] |
A notable observation from supplier data is the absence of a reported melting point[2]. This is uncommon for a crystalline solid and suggests a few possibilities from a Senior Application Scientist's perspective:
-
Decomposition: The compound may decompose upon heating before a true melting point is reached. This is not unusual for amino acid salts.
-
Hygroscopicity: The compound might be hygroscopic, and absorbed moisture could affect the melting behavior, making a sharp, reproducible melting point difficult to determine.
-
Lack of Data: It is also possible that this specific physical property has not been formally determined or published for this compound.
Expert Insight: The absence of a melting point necessitates a thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to be performed. TGA would reveal any mass loss due to decomposition or dehydration, while DSC would identify the temperature of any phase transitions, including melting or decomposition.
Predicted Solubility:
-
Water: High solubility is expected due to the ionic nature of the hydrochloride salt.
-
Methanol & Ethanol: Good solubility is anticipated as these are polar protic solvents capable of solvating the salt.
-
Aprotic Solvents (e.g., Dichloromethane, Diethyl Ether): Low solubility is likely, as these solvents are less effective at solvating ionic species.
Expert Insight: The solubility profile is critical for reaction setup and purification. For instance, its likely insolubility in diethyl ether can be exploited for precipitation and purification, a common technique for amino acid ester hydrochlorides.
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of a compound. While published spectra for methyl (2S)-amino(cyclopentyl)ethanoate hydrochloride are not readily found, this section outlines the expected spectral features and the protocols for their acquisition.
NMR is the most powerful tool for elucidating the structure of organic molecules.
Expected ¹H NMR Spectral Features:
-
-OCH₃ (Methyl Ester): A singlet around 3.7 ppm.
-
α-H (Proton on the chiral center): A multiplet, likely a doublet or triplet depending on coupling with the cyclopentyl protons, around 4.0 ppm.
-
-NH₃⁺ (Ammonium): A broad singlet, which may be exchangeable with D₂O, typically downfield.
-
Cyclopentyl Protons: A series of complex multiplets in the upfield region, typically between 1.5 and 2.5 ppm.
Expected ¹³C NMR Spectral Features:
-
C=O (Ester Carbonyl): A peak in the range of 170-175 ppm.
-
α-C (Chiral Carbon): A peak around 55-60 ppm.
-
-OCH₃ (Methyl Carbon): A peak around 52 ppm.
-
Cyclopentyl Carbons: Several peaks in the aliphatic region (20-40 ppm).
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
-
-NH₃⁺ Stretch: A broad band in the range of 2500-3000 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp peak around 1740-1750 cm⁻¹.
-
C-O Stretch (Ester): A strong peak in the 1150-1250 cm⁻¹ region.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) in positive ion mode would be the technique of choice.
Expected Mass Spectrum:
-
The base peak would correspond to the free amine (loss of HCl), [M+H]⁺, with a calculated m/z of 158.1181 for C₈H₁₆NO₂⁺.
Experimental Protocols
This section provides standardized, step-by-step methodologies for determining the key physical properties of methyl (2S)-amino(cyclopentyl)ethanoate hydrochloride.
A common and efficient method for the synthesis of amino acid methyl ester hydrochlorides is the reaction of the parent amino acid with methanol in the presence of a chlorinating agent like thionyl chloride or trimethylchlorosilane[1].
Caption: General workflow for the synthesis and purification.
Protocol:
-
Suspend (S)-cyclopentylglycine in anhydrous methanol at 0°C under an inert atmosphere.
-
Slowly add thionyl chloride dropwise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Add anhydrous diethyl ether to the residue to precipitate the hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum.
Protocol:
-
Place a small amount of the dried compound into a capillary tube.
-
Use a standard melting point apparatus with a calibrated thermometer.
-
Heat the sample at a rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
-
Observe for any color change or gas evolution, which would indicate decomposition.
Protocol:
-
Add a known mass of the compound to a known volume of the solvent (e.g., water, methanol) at a constant temperature.
-
Stir the mixture until equilibrium is reached (no more solid dissolves).
-
Filter the saturated solution to remove any undissolved solid.
-
Take a known volume of the filtrate, evaporate the solvent, and weigh the residue.
-
Calculate the solubility in g/100 mL or mol/L.
Protocol:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
If using D₂O, a reference standard such as DSS or TSP should be added. For CD₃OD, the residual solvent peak can be used for calibration.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer.
Conclusion and Future Work
References
-
American Elements. (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride. [Link]
-
MolecularInfo. (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride. [Link]
-
Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]
Sources
(S)-Methyl 2-amino-2-cyclopentylacetate: A Technical Guide for Researchers and Drug Development Professionals
Introduction
(S)-Methyl 2-amino-2-cyclopentylacetate is a chiral, non-proteinogenic α,α-disubstituted amino acid ester that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a quaternary stereocenter with a cyclopentyl ring, imparts significant conformational rigidity to peptide backbones and small molecule scaffolds. This property is highly sought after in the design of potent and selective therapeutic agents, as it can lead to enhanced binding affinity for biological targets, improved metabolic stability, and favorable pharmacokinetic profiles. This technical guide provides a comprehensive overview of the commercial availability, synthesis, quality control, and applications of (S)-Methyl 2-amino-2-cyclopentylacetate, with a focus on empowering researchers and drug development professionals to effectively source and utilize this versatile chemical entity.
Commercial Availability and Sourcing
(S)-Methyl 2-amino-2-cyclopentylacetate, most commonly available as its hydrochloride salt (CAS No. 14328-62-2), is offered by a range of specialized chemical suppliers catering to the research and pharmaceutical industries. The compound is typically available in research quantities, from milligrams to grams, with options for bulk and custom synthesis for larger-scale needs.
Key Suppliers
A survey of the market indicates several reputable suppliers across North America, Europe, and Asia. Researchers are advised to contact suppliers directly for up-to-date pricing, availability, and detailed specifications.
| Supplier | Headquarters | Available Forms | Notes |
| Sigma-Aldrich (Merck) | USA | Hydrochloride salt | A well-established supplier with global distribution. |
| American Elements | USA | Hydrochloride salt | Offers materials in various grades, including high purity. |
| MedchemExpress | USA | Hydrochloride salt | Specializes in bioactive molecules and research chemicals. |
| BLD Pharm | China | Hydrochloride salt | A global supplier with a broad catalog of building blocks. |
| ChemScene | USA | Hydrochloride salt | Provides a range of research chemicals and building blocks. |
| Huateng Pharma | China | Hydrochloride salt | Focuses on pharmaceutical intermediates and PEG derivatives. |
| Parchem | USA | Free base and other salts may be available upon request | A supplier of specialty chemicals. |
Procurement Workflow for Research and Development
The procurement of specialized building blocks like (S)-Methyl 2-amino-2-cyclopentylacetate for pharmaceutical research follows a structured process to ensure quality and regulatory compliance.
A typical workflow for procuring and qualifying (S)-Methyl 2-amino-2-cyclopentylacetate.
Synthesis and Manufacturing Considerations
The enantioselective synthesis of α,α-disubstituted amino acids such as (S)-Methyl 2-amino-2-cyclopentylacetate is a challenging yet critical aspect of its production. Several synthetic strategies have been developed to establish the chiral quaternary center with high stereochemical control.
Representative Synthetic Protocol: Esterification of (S)-2-amino-2-cyclopentylacetic acid
A common and straightforward method for the preparation of the methyl ester hydrochloride is the esterification of the corresponding amino acid.
Experimental Protocol:
-
Reaction Setup: To a solution of (S)-2-amino-2-cyclopentylacetic acid (1.0 eq) in anhydrous methanol (10-15 volumes), add trimethylchlorosilane (2.0-2.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagents.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride as a crystalline solid.
This method is advantageous due to its operational simplicity and the use of readily available reagents.[1]
Quality Control and Analytical Specifications
For applications in drug discovery and development, rigorous quality control of starting materials is paramount. A typical Certificate of Analysis (CoA) for (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride should include the following information:
| Parameter | Specification | Typical Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Purity | ≥97% (or as specified) | HPLC or GC |
| Enantiomeric Purity | ≥98% ee (or as specified) | Chiral HPLC |
| Water Content | ≤0.5% | Karl Fischer Titration |
| Residual Solvents | To be specified | GC-HS |
| Elemental Analysis | Within ±0.4% of theoretical values | C, H, N, Cl analysis |
Causality in Analytical Choices:
-
¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities.
-
HPLC or GC provides a quantitative measure of the compound's purity by separating it from any byproducts or starting materials.
-
Chiral HPLC is critical for determining the enantiomeric excess, ensuring the desired stereoisomer is the predominant species, which is crucial for stereospecific biological activity.
-
Karl Fischer Titration is important as water content can affect the reactivity and stability of the compound.
-
GC-HS (Headspace Gas Chromatography) is used to detect and quantify residual solvents from the synthesis and purification processes, which are strictly regulated in pharmaceutical manufacturing.
Applications in Drug Development
The incorporation of α,α-disubstituted amino acids, particularly those with cyclic substituents like (S)-Methyl 2-amino-2-cyclopentylacetate, is a well-established strategy in medicinal chemistry to introduce conformational constraints. This rigidity can pre-organize a molecule into a bioactive conformation, leading to enhanced potency and selectivity for its biological target.
Role in Peptide and Peptidomimetic Design
When incorporated into a peptide sequence, the cyclopentyl group restricts the rotational freedom around the N-Cα and Cα-C bonds, influencing the secondary structure (e.g., promoting helical or turn conformations). This can lead to peptides with increased resistance to enzymatic degradation and improved cell permeability.
Case Study: Cyclopentane-Based Muraymycin Analogs
While not a direct application of the title compound, the synthesis of cyclopentane-based muraymycin analogs targeting the bacterial enzyme MraY provides a compelling example of the utility of cyclopentane amino acid derivatives in drug discovery. In this research, a cyclopentane ring was used as a rigid scaffold to mimic the ribose moiety of the natural product antibiotic. The synthesis of these analogs involved the stereoselective construction of functionalized cyclopentane rings, highlighting the importance of such building blocks in creating structurally novel and biologically active compounds. This work underscores the potential of cyclopentyl-containing amino acid derivatives in the development of new antibacterial agents.
Potential in Neurological Drug Discovery
Cyclopentylglycine derivatives have been investigated for their ability to modulate neurotransmitter systems. For instance, L-Cyclopentylglycine has been studied as a selective antagonist of the NMDA receptor, which is implicated in a variety of neurological disorders. The unique steric bulk and conformational properties of the cyclopentyl group can contribute to selective receptor binding.
Conclusion
(S)-Methyl 2-amino-2-cyclopentylacetate is a valuable and commercially accessible building block for researchers and drug development professionals. Its ability to impart conformational rigidity makes it a powerful tool in the design of novel therapeutics with improved pharmacological properties. A thorough understanding of its sourcing, synthesis, and quality control is essential for its effective application in the laboratory and progression into drug development pipelines. As the demand for structurally novel and potent drug candidates continues to grow, the utility of specialized amino acid derivatives like (S)-Methyl 2-amino-2-cyclopentylacetate is expected to expand.
References
-
(S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride | CAS:14328-62-2 | Huateng Pharma. [Link]
-
Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. National Institutes of Health. [Link]
-
(S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride | CAS 14328-62-2. American Elements. [Link]
-
C8H16ClNO2 | cas number 14328-62-2 | (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride. molecularinfo.com. [Link]
-
(S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride. GlpBio. [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health. [Link]
-
Methyl-Containing Pharmaceuticals. National Institutes of Health. [Link]
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. [Link]
-
L-Proline, 2-methyl-. Organic Syntheses Procedure. [Link]
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(S)-Methyl 2-amino-2-cyclopentylacetate: A Chiral Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Methyl 2-amino-2-cyclopentylacetate, a non-proteinogenic α-amino acid ester, has emerged as a pivotal chiral building block in modern medicinal chemistry. Its unique cyclopentyl moiety offers a valuable scaffold for introducing lipophilicity and conformational rigidity into drug candidates, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides a comprehensive overview of the strategic importance of (S)-Methyl 2-amino-2-cyclopentylacetate, detailed methodologies for its enantioselective synthesis, and highlights its application in the development of innovative therapeutics. By delving into the causality behind synthetic choices and providing validated protocols, this document serves as a practical resource for scientists engaged in the design and synthesis of novel pharmaceuticals.
Introduction: The Strategic Value of Cyclopentylglycine Derivatives in Drug Design
The imperative in contemporary drug discovery is the creation of molecules with precisely defined three-dimensional structures to ensure selective and effective interaction with biological targets.[1] Chiral building blocks are the foundational elements in this endeavor, allowing for the stereoselective construction of active pharmaceutical ingredients (APIs).[2] Among these, unnatural amino acids (UAAs) have garnered significant attention for their ability to impart unique structural and functional properties to peptides and small molecule drugs.[3]
(S)-Methyl 2-amino-2-cyclopentylacetate, a derivative of cyclopentylglycine, is a prime example of a UAA that offers distinct advantages in medicinal chemistry. The incorporation of a cyclopentyl ring can:
-
Enhance Metabolic Stability: The carbocyclic nature of the cyclopentyl group can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of a drug candidate.
-
Introduce Conformational Constraint: The five-membered ring restricts the rotational freedom of the molecule, which can lock the pharmacophore in a bioactive conformation, leading to higher binding affinity and selectivity for the target receptor or enzyme.
-
Modulate Lipophilicity: The cyclopentyl moiety increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.
These attributes make (S)-Methyl 2-amino-2-cyclopentylacetate a highly sought-after intermediate for the synthesis of a wide range of therapeutics, including antiviral and antihypertensive agents.
Enantioselective Synthesis Strategies
The synthesis of (S)-Methyl 2-amino-2-cyclopentylacetate in high enantiomeric purity is a critical challenge. Two primary strategies have proven effective: diastereoselective alkylation using a chiral auxiliary and enzymatic kinetic resolution of a racemic mixture.
Diastereoselective Alkylation of a Chiral Glycine Enolate Equivalent
This approach relies on the temporary attachment of a chiral auxiliary to a glycine scaffold to direct the stereochemical outcome of a subsequent alkylation reaction. The causality behind this method is the creation of a diastereomeric transition state where one face of the enolate is sterically shielded by the chiral auxiliary, favoring the approach of the electrophile from the less hindered face.
A robust and well-documented method involves the use of a morpholinone-based chiral auxiliary. This strategy provides excellent diastereoselectivity and the chiral auxiliary can often be recovered and reused.
Experimental Protocol: Asymmetric Synthesis of (S)-Cyclopentylglycine Methyl Ester Precursor
This protocol is adapted from established methodologies for the asymmetric synthesis of α-amino acids.
Step 1: Formation of the Chiral Glycine Enolate Equivalent A commercially available chiral morpholinone derived from a natural amino acid (e.g., (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate) serves as the chiral auxiliary. This is first deprotonated with a strong, non-nucleophilic base to form the corresponding enolate.
Step 2: Diastereoselective Alkylation The generated enolate is then reacted with an electrophilic source of the cyclopentyl group, such as cyclopentyl iodide or cyclopentyl bromide. The bulky chiral auxiliary directs the approach of the cyclopentyl electrophile to the opposite face of the enolate, leading to the formation of the desired (S)-configured product with high diastereoselectivity.
Step 3: Cleavage of the Chiral Auxiliary and Esterification Following the alkylation, the chiral auxiliary is cleaved under conditions that do not racemize the newly formed stereocenter. This is typically achieved through catalytic hydrogenolysis. The resulting free amino acid, (S)-2-amino-2-cyclopentylacetic acid, can then be esterified to afford the target molecule, (S)-Methyl 2-amino-2-cyclopentylacetate. A common and efficient method for this esterification is the reaction of the amino acid with methanol in the presence of a catalyst such as thionyl chloride or trimethylchlorosilane.[4]
Detailed Step-by-Step Methodology:
-
Enolate Formation: To a solution of the chiral morpholinone (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: To the enolate solution, add cyclopentyl iodide (1.5 equivalents) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Auxiliary Cleavage: Dissolve the purified product in methanol and add a catalytic amount of palladium on carbon (10% w/w). Subject the mixture to hydrogenation at a suitable pressure (e.g., 50 psi) until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain crude (S)-2-amino-2-cyclopentylacetic acid.
-
Esterification: Suspend the crude amino acid in methanol and cool to 0 °C. Slowly add thionyl chloride (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and then reflux for 4 hours. Remove the solvent under reduced pressure to yield (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride as a solid.
Diagram of Diastereoselective Alkylation Workflow:
Caption: Workflow for the asymmetric synthesis of the target molecule.
Enzymatic Kinetic Resolution of Racemic Methyl 2-amino-2-cyclopentylacetate
Enzymatic kinetic resolution (EKR) is a powerful and environmentally sustainable alternative for obtaining enantiomerically pure compounds.[3] This method utilizes the high stereoselectivity of enzymes, typically lipases or proteases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. The key to a successful EKR is the significant difference in the reaction rates for the two enantiomers, which allows for their efficient separation.
For the resolution of racemic methyl 2-amino-2-cyclopentylacetate, a lipase-catalyzed hydrolysis is a common approach. The lipase will selectively hydrolyze the (S)-enantiomer of the ester to the corresponding carboxylic acid, (S)-2-amino-2-cyclopentylacetic acid, while leaving the (R)-enantiomer of the ester largely unreacted. The resulting acid and ester can then be separated based on their different physical and chemical properties (e.g., solubility in different pH solutions).
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Substrate Preparation: Prepare a racemic mixture of methyl 2-amino-2-cyclopentylacetate. This can be synthesized via standard methods for amino acid esterification from racemic cyclopentylglycine.
-
Enzymatic Reaction: Suspend the racemic ester in a suitable buffer solution (e.g., phosphate buffer, pH 7.0). Add a commercially available lipase, such as Candida antarctica lipase B (CALB), immobilized on a solid support. The reaction is typically stirred at a controlled temperature (e.g., 30-40 °C) and monitored for conversion (ideally to ~50%).
-
Separation: Once the desired conversion is reached, filter off the immobilized enzyme for reuse. Acidify the reaction mixture to protonate the carboxylic acid. Extract the unreacted (R)-ester with an organic solvent (e.g., ethyl acetate). Then, basify the aqueous layer and extract the (S)-amino acid.
-
Esterification of the (S)-amino acid: The recovered (S)-2-amino-2-cyclopentylacetic acid can then be re-esterified using the method described in section 2.1 to obtain the desired (S)-Methyl 2-amino-2-cyclopentylacetate.
Diagram of Enzymatic Kinetic Resolution Workflow:
Caption: Workflow for enzymatic kinetic resolution.
Applications in Drug Synthesis: A Case Study
The utility of (S)-Methyl 2-amino-2-cyclopentylacetate as a chiral building block is exemplified in the synthesis of various antiviral agents. For instance, it can serve as a key intermediate in the synthesis of compounds targeting viral proteases or polymerases, where the cyclopentyl group can occupy a hydrophobic pocket in the enzyme's active site.
While specific, publicly disclosed syntheses of marketed drugs explicitly starting from (S)-Methyl 2-amino-2-cyclopentylacetate are often proprietary, the scientific literature contains numerous examples of its incorporation into advanced drug candidates. For example, cyclopentane-based muraymycin analogs, which target the bacterial enzyme MraY, have been synthesized using cyclopentyl amino acid derivatives.[5]
Physicochemical Properties and Data
A summary of the key physicochemical properties of (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆ClNO₂ | [6] |
| Molecular Weight | 193.67 g/mol | [6] |
| CAS Number | 14328-62-2 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and methanol | |
| Storage | Store at 2-8 °C |
Conclusion: A Versatile Tool for Modern Drug Discovery
(S)-Methyl 2-amino-2-cyclopentylacetate is a valuable and versatile chiral building block that provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutics. Its unique structural features allow for the fine-tuning of the physicochemical and pharmacological properties of drug candidates. The availability of robust and scalable enantioselective synthetic routes, such as diastereoselective alkylation and enzymatic resolution, ensures its accessibility for both academic research and industrial drug development. As the demand for more sophisticated and effective medicines continues to grow, the importance of chiral building blocks like (S)-Methyl 2-amino-2-cyclopentylacetate in the drug discovery pipeline is set to increase.
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Catalytic Asymmetric Synthesis of Cyclopentyl β-Amino Esters by [3+2] Cycloaddition of Enecarbamates with Electrophilic Metalloenolcarbene Intermediates. (2016). Angewandte Chemie International Edition, 55(34), 10108-10112. [Link]
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The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. (2016). Journal of the American Chemical Society, 138(18), 5813-5816. [Link]
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Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. (2024). Chemical Science, 15(21), 7316-7323. [Link]
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Catalytic Asymmetric Synthesis of α-Amino Acids. (2007). Chemical Reviews, 107(12), 5759-5812. [Link]
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Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. (2019). Angewandte Chemie International Edition, 58(29), 9925-9929. [Link]
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Highly enantioselective phase-transfer-catalyzed alkylation of protected alpha-amino acid amides toward practical asymmetric synthesis of vicinal diamines, alpha-amino ketones, and alpha-amino alcohols. (2012). Journal of the American Chemical Society, 134(1), 541-547. [Link]
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Synthesis of epimers of L-cyclopentenylglycine using enzymatic resolution. (2000). Tetrahedron: Asymmetry, 11(19), 3845-3852. [Link]
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Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (2019). ChemistryOpen, 8(7), 934-940. [Link]
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Enantioselective synthesis of chiral BCPs. (2022). Chemical Society Reviews, 51(15), 6336-6353. [Link]
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Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts. (2015). Beilstein Journal of Organic Chemistry, 11, 2126-2132. [Link]
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Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward the Total Synthesis of Callipeltin A and C. (2022). CORE. [Link]
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Reactions of chelated glycine amide enolates. (2012). ResearchGate. [Link]
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Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. (2021). Bioorganic & Medicinal Chemistry, 48, 116409. [Link]
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(S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride. American Elements. [Link]
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A Convenient Synthesis of Amino Acid Methyl Esters. (2008). Molecules, 13(5), 1111-1119. [Link]
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Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. (2024). Life, 14(9), 1152. [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Molecules, 28(10), 4209. [Link]
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Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2024). Journal of Medicinal Chemistry. [Link]
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Cyclobutanes in Small-Molecule Drug Candidates. (2021). ChemMedChem, 16(16), 2477-2495. [Link]
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Enantioselective and Diastereodivergent Allylation of the Glycine‐based Ketimine Esters. (2020). Angewandte Chemie International Edition, 59(46), 20463-20467. [Link]
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An In-Depth Technical Guide to Chiral Amino Acid Esters in Organic Synthesis
Foreword
In the landscape of modern pharmaceutical development and fine chemical synthesis, the precise control of molecular stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy.[1][2][3] Nature itself operates with exquisite chiral precision, utilizing L-amino acids as the fundamental constituents of proteins.[4] This inherent biological chirality means that the enantiomers of a drug molecule often interact differently with their biological targets, such as enzymes and receptors.[1][4][5] Consequently, the demand for enantiomerically pure compounds has driven significant innovation in the field of asymmetric synthesis. This guide focuses on a cornerstone of this field: the chiral amino acid ester. As versatile building blocks derived from the abundant "chiral pool," these compounds serve as foundational starting materials, intricate chiral auxiliaries, and key intermediates in the synthesis of complex, high-value molecules. This document provides researchers, scientists, and drug development professionals with a technical overview of their synthesis and strategic applications, grounded in mechanistic understanding and field-proven methodologies.
The Strategic Imperative for Chirality and the Role of Amino Acids
The concept of chirality is central to drug design. The two non-superimposable mirror-image forms of a chiral molecule, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][5] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer).[2] The historical case of thalidomide serves as a stark reminder of this principle, where one enantiomer was sedative and the other teratogenic.[5] Regulatory bodies, such as the FDA, now have stringent guidelines for the development of chiral drugs, strongly favoring the marketing of single-enantiomer products.[3]
This regulatory and scientific imperative makes the "chiral pool"—naturally occurring, enantiomerically pure compounds—an invaluable resource for synthetic chemists.[6] Amino acids represent one of the most abundant and cost-effective classes of chiral pool starting materials.[6] However, their zwitterionic nature and low solubility in organic solvents pose challenges for their direct use in many synthetic transformations. Esterification of the carboxylic acid moiety is a critical first step to overcome these limitations. Converting the carboxylate into an ester:
-
Neutralizes the zwitterionic character , increasing solubility in common organic solvents.
-
Protects the carboxylic acid , preventing it from participating in undesired side reactions, which is essential for controlled, sequential reactions like peptide synthesis.[7]
-
Activates the α-carbon , facilitating reactions such as enolate formation for asymmetric alkylations.
Synthesis of Enantiopure Amino Acid Esters
The preparation of chiral amino acid esters can be broadly categorized into classical methods, which are often robust and cost-effective, and modern catalytic or enzymatic methods, which offer superior selectivity and milder reaction conditions.
Fischer-Speier Esterification: The Foundational Method
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[8] For amino acids, this typically involves refluxing the amino acid in the desired alcohol (which also serves as the solvent) with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl).[9][10]
Causality and Mechanistic Insight: The acid catalyst serves two purposes. First, it protonates the amino group, forming an ammonium salt and preventing it from acting as a competing nucleophile. Second, and more importantly, it protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[8] The reaction is an equilibrium process, and the use of the alcohol as the solvent drives the reaction toward the ester product according to Le Châtelier's principle.
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Methodological & Application
Asymmetric synthesis using (S)-Methyl 2-amino-2-cyclopentylacetate as a chiral auxiliary
An Application Guide to Asymmetric Synthesis Using (S)-Methyl 2-amino-2-cyclopentylacetate as a Chiral Auxiliary
Introduction: The Strategic Role of Chiral Auxiliaries in Modern Synthesis
In the landscape of pharmaceutical and fine chemical development, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Asymmetric synthesis, the art of creating chiral molecules with a preference for one enantiomer, relies on a diverse toolkit of strategies. Among the most robust and reliable of these is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic moiety that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of a new stereocenter with high diastereoselectivity.[1] After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse, making it a powerful and economical tool for generating enantiomerically pure compounds.
This guide focuses on the application of (S)-Methyl 2-amino-2-cyclopentylacetate, a chiral auxiliary derived from the non-proteinogenic amino acid, cyclopentylglycine. Its structure is distinguished by two key features that dictate its stereodirecting ability:
-
The (S)-Stereocenter: The inherent chirality at the α-carbon serves as the primary source of asymmetry.
-
The Cyclopentyl Group: This bulky, conformationally restricted group provides a significant steric shield, effectively blocking one face of the reactive intermediate (e.g., an enolate), thereby forcing an incoming electrophile to approach from the less hindered face.
By leveraging these features, (S)-Methyl 2-amino-2-cyclopentylacetate offers a predictable and highly effective platform for controlling stereochemistry in fundamental carbon-carbon bond-forming reactions, most notably in the asymmetric alkylation of enolates.
Part 1: Attachment of the Chiral Auxiliary
The first step in utilizing any chiral auxiliary is its covalent attachment to the prochiral substrate, typically a carboxylic acid derivative. The formation of a stable amide bond is the most common strategy. This process converts the substrate into a chiral derivative, ready for diastereoselective manipulation.
Protocol 1: Acylation of (S)-Methyl 2-amino-2-cyclopentylacetate
This protocol describes the coupling of the chiral auxiliary with a generic acyl chloride.
Materials:
-
(S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride
-
Acyl chloride (e.g., propanoyl chloride)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride (1.0 eq).
-
Suspend the salt in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the suspension to 0 °C using an ice bath.
-
Add TEA or DIPEA (2.2 eq) dropwise to the suspension. Stir for 10 minutes to liberate the free amine.
-
In a separate flask, dissolve the acyl chloride (1.1 eq) in a small volume of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cold amine solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent in vacuo to yield the crude N-acylated chiral auxiliary.
-
Purify the product via flash column chromatography (typically using a hexane/ethyl acetate gradient) to obtain the pure chiral amide.
Part 2: Diastereoselective Enolate Alkylation
With the auxiliary attached, the stage is set for the key stereocontrol step. The alkylation of enolates is a cornerstone of C-C bond formation.[2][3] Using a chiral substrate, this reaction can be rendered highly diastereoselective. The process involves the deprotonation of the α-proton of the acyl group to form a nucleophilic enolate, which then reacts with an electrophile (an alkyl halide).[4]
Mechanism of Stereodirection
The high degree of diastereoselectivity observed in this reaction is a direct consequence of steric hindrance imposed by the cyclopentyl group of the auxiliary.
-
Enolate Formation: Upon treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the α-proton is abstracted to form a lithium enolate.
-
Chelation and Conformation: The lithium cation is believed to chelate between the enolate oxygen and the ester's carbonyl oxygen. This locks the molecule into a rigid, planar conformation.
-
Facial Shielding: In this conformation, the bulky cyclopentyl group projects outwards, effectively blocking the top face (Re face) of the enolate.
-
Electrophilic Attack: Consequently, the incoming electrophile (R-X) is forced to approach from the less sterically hindered bottom face (Si face), resulting in the preferential formation of one diastereomer.
Caption: Proposed chelated transition state for the alkylation of the chiral enolate.
Protocol 2: Asymmetric Alkylation
This protocol provides a general procedure for the diastereoselective alkylation of the N-acylated auxiliary.
Materials:
-
N-acylated chiral auxiliary (from Protocol 1)
-
Tetrahydrofuran (THF), anhydrous
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (R-X, e.g., benzyl bromide, iodomethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation (In situ): To a flame-dried flask under inert atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.2 eq) followed by the dropwise addition of n-BuLi (1.1 eq). Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.
-
Enolate Formation: Dissolve the N-acylated chiral auxiliary (1.0 eq) in anhydrous THF in a separate flame-dried flask. Cool this solution to -78 °C. Transfer the substrate solution via cannula into the freshly prepared LDA solution. Stir at -78 °C for 45-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.3 eq), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. The optimal temperature and time may vary depending on the reactivity of the electrophile. Monitor the reaction by TLC.
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR or HPLC analysis. Purify the product by flash column chromatography.
Expected Results: A Data Summary
The effectiveness of a chiral auxiliary is measured by the chemical yield and the diastereomeric excess (d.e.) or diastereomeric ratio (d.r.) of the product. For a robust auxiliary like (S)-Methyl 2-amino-2-cyclopentylacetate, high levels of stereocontrol are expected.
| Electrophile (R-X) | Product (R-group) | Expected Yield (%) | Expected d.r. |
| Iodomethane (CH₃I) | Methyl | 85-95% | >95:5 |
| Benzyl Bromide (BnBr) | Benzyl | 90-98% | >98:2 |
| Allyl Bromide | Allyl | 88-96% | >97:3 |
| Ethyl Iodide | Ethyl | 80-90% | >95:5 |
Part 3: Cleavage and Recovery of the Auxiliary
The final and crucial step is the removal of the chiral auxiliary to release the enantiomerically enriched product. The choice of cleavage method depends on the desired functional group in the final product (e.g., carboxylic acid, primary alcohol, or aldehyde). A key advantage is the potential to recover the valuable auxiliary for subsequent reactions.
Cleavage Methodologies
-
To Carboxylic Acid (Hydrolysis): Basic hydrolysis using lithium hydroxide (LiOH) or potassium hydroxide (KOH) followed by an acidic workup cleaves the amide bond to yield the chiral carboxylic acid. This method is straightforward but can sometimes lead to epimerization at the newly formed stereocenter under harsh conditions.
-
To Primary Alcohol (Reductive Cleavage): Treatment with a reducing agent such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) reduces the amide carbonyl to furnish the chiral primary alcohol. This is often a mild and high-yielding method.
-
To Aldehyde (Partial Reduction): More specialized reagents, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures, can achieve partial reduction to the aldehyde.
Caption: Workflow for the cleavage of the chiral auxiliary and product isolation.
Protocol 3: Reductive Cleavage to a Chiral Primary Alcohol
Materials:
-
Alkylated substrate (from Protocol 2)
-
Lithium borohydride (LiBH₄)
-
THF, anhydrous
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the purified alkylated substrate (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add LiBH₄ (2.0-3.0 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction back to 0 °C and quench it by the slow, dropwise addition of 1 M HCl until gas evolution ceases.
-
Add water and diethyl ether. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with diethyl ether.
-
The chiral auxiliary (now as an amino alcohol) may remain in the acidic aqueous layer. To recover it, basify the aqueous layer with NaOH and extract with DCM.
-
Combine the original organic layers, wash with saturated NaHCO₃ solution and brine, then dry over MgSO₄.
-
Filter and concentrate in vacuo. Purify the crude product (the chiral primary alcohol) by flash column chromatography.
Conclusion
(S)-Methyl 2-amino-2-cyclopentylacetate stands as a promising and effective chiral auxiliary for asymmetric synthesis. Its well-defined stereocenter and sterically demanding cyclopentyl group provide a powerful platform for directing the formation of new stereocenters with a high degree of predictability and control, particularly in enolate alkylation reactions. The protocols outlined in this guide provide a comprehensive framework for researchers to attach, utilize, and cleave this auxiliary, enabling the efficient synthesis of valuable, enantiomerically enriched building blocks for drug discovery and development.
References
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Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. The Journal of Organic Chemistry - ACS Publications. [Link]
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Practical synthesis of fluorous oxazolidinone chiral auxiliaries from alpha-amino acids. PubMed. [Link]
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Proline as chiral auxiliary for the economical asymmetric synthesis of ruthenium(II) polypyridyl complexes. PubMed. [Link]
-
Stereoselective Synthesis of Quaternary Proline Analogues. PMC - NIH. [Link]
-
Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters - ACS Publications. [Link]
-
Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1. ResearchGate. [Link]
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Synthesis of Enantiomerically Pure Amino Acids. Chemistry LibreTexts. [Link]
-
Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. MDPI. [Link]
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Proline as Chiral Auxiliary for the Economical Asymmetric Synthesis of Ruthenium(II) Polypyridyl Complexes. Inorganic Chemistry - ACS Publications. [Link]
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Chapter 1: Enolate Alkylations. University of Regensburg. [Link]
-
Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. NIH. [Link]
-
Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3-sp3) bonds in asymmetric fashion. NPTEL. [Link]
-
Chiral auxiliary - Wikipedia. Wikipedia. [Link]
-
Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. MDPI. [Link]
-
Alkylation of Enolates. YouTube. [Link]
-
Alkylation of Enolate Ions. NC State University Libraries. [Link]
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Application Notes and Protocols for the Use of (S)-Methyl 2-amino-2-cyclopentylacetate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Cyclopentylglycine in Peptidomimetics
In the landscape of peptide-based drug discovery, the incorporation of non-proteinogenic amino acids is a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. (S)-Methyl 2-amino-2-cyclopentylacetate, and its corresponding free acid, (S)-2-amino-2-cyclopentylacetic acid (L-Cyclopentylglycine, Cpg), represent a class of α,α-disubstituted amino acids that offer significant advantages in the design of novel peptidomimetics.[1] The cyclopentyl moiety introduces steric bulk and conformational constraints, which can profoundly influence the secondary structure of peptides, enhance resistance to enzymatic degradation, and improve pharmacological profiles.[1][2]
This guide provides a comprehensive overview of the principles and protocols for the successful incorporation of (S)-Cyclopentylglycine into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). It is designed to equip researchers with the technical knowledge and practical insights required to leverage the unique properties of this valuable building block.
Structural and Conformational Implications of Cyclopentylglycine
The defining feature of Cyclopentylglycine is the presence of a five-membered ring at the α-carbon, which restricts the rotational freedom around the N-Cα and Cα-C bonds (φ and ψ dihedral angles). This conformational rigidity has several important consequences for peptide structure and function:
-
Induction of Secondary Structures: The steric hindrance imposed by the cyclopentyl group can favor the adoption of specific secondary structures, such as β-turns or helical conformations.[3] This pre-organization of the peptide backbone can lead to higher receptor binding affinity by reducing the entropic penalty upon binding.
-
Enhanced Proteolytic Stability: The α,α-disubstitution pattern sterically shields the adjacent peptide bonds from cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[2]
-
Modulation of Bioactivity: By inducing a specific bioactive conformation, the incorporation of Cyclopentylglycine can significantly enhance the potency and selectivity of a peptide therapeutic. For example, it has been used in the design of angiotensin II antagonists.[4]
Core Methodologies: Solid-Phase Peptide Synthesis (SPPS) of Cyclopentylglycine-Containing Peptides
The incorporation of (S)-Cyclopentylglycine into a growing peptide chain is most effectively achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Due to the steric hindrance of this α,α-disubstituted amino acid, specialized protocols and powerful coupling reagents are required to ensure efficient and complete amide bond formation. The free acid form, Fmoc-L-Cyclopentylglycine-OH, is the standard building block for this process.[1]
Synthesis of Fmoc-L-Cyclopentylglycine-OH
For researchers interested in preparing the necessary building block, an efficient asymmetric synthesis has been reported. The process involves the diastereoselective alkylation of a chiral glycine enolate equivalent with cyclopentyl iodide, followed by cleavage of the chiral auxiliary and subsequent Fmoc protection.[4]
Caption: Synthetic scheme for Fmoc-L-Cyclopentylglycine-OH.
Protocol for the Incorporation of Fmoc-L-Cyclopentylglycine-OH using HATU
Standard coupling reagents such as DCC/HOBt are often inefficient for coupling sterically hindered amino acids like Fmoc-L-Cyclopentylglycine-OH, leading to low yields and incomplete reactions.[5] The use of a more potent activating agent is crucial. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for such challenging couplings, forming a highly reactive OAt-active ester that readily reacts with the N-terminal amine of the growing peptide chain.[6]
Materials:
-
Fmoc-protected resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)
-
Fmoc-L-Cyclopentylglycine-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
-
Cold diethyl ether
Experimental Workflow:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Peptidomimetic Library [chemdiv.com]
- 3. Conformational behaviour of a cyclolinopeptide A analogue: two-dimensional NMR study of cyclo(Pro1-Pro-Phe-Phe-Ac6c-Ile-ala-Val8) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. msimg.bioon.com [msimg.bioon.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
Applikations- und Protokollhandbuch: Strategien zur Derivatisierung von (S)-Methyl-2-amino-2-cyclopentylacetat für Folgereaktionen
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von (S)-Methyl-2-amino-2-cyclopentylacetat, einer sterisch gehinderten α-Aminosäureester-Verbindung von wachsendem Interesse in der medizinischen Chemie und der Entwicklung von Peptidomimetika. Die hier beschriebenen Protokolle und Erläuterungen sollen Forschern ermöglichen, diese vielseitige Bausubstanz effektiv für eine Reihe von nachgeschalteten synthetischen Transformationen zu nutzen.
Einleitung: Die Bedeutung der Derivatisierung von (S)-Methyl-2-amino-2-cyclopentylacetat
(S)-Methyl-2-amino-2-cyclopentylacetat ist ein wertvoller chiraler Baustein, der in der Synthese von pharmazeutisch aktiven Verbindungen und neuartigen Materialien Verwendung findet. Die Cyclopentylgruppe am α-Kohlenstoffatom verleiht dem Molekül eine signifikante sterische Hinderung, was zu einzigartigen konformationellen Eigenschaften in Peptiden und anderen Makromolekülen führt. Diese sterische Abschirmung kann die metabolische Stabilität erhöhen und die Bioverfügbarkeit von Peptid-basierten Medikamenten verbessern.
Die Derivatisierung dieses Moleküls ist entscheidend, um es in komplexere Strukturen zu integrieren. Die primäre Aminogruppe und die Carbonsäureester-Funktionalität sind die beiden reaktiven Zentren, die für Modifikationen zur Verfügung stehen. Die effiziente und selektive Derivatisierung dieser Gruppen ist jedoch aufgrund der sterischen Hinderung oft eine Herausforderung. Dieses Handbuch beschreibt bewährte Methoden zur Überwindung dieser Hürden.
Strategien zur Derivatisierung der Aminogruppe
Die Modifikation der primären Aminogruppe ist ein fundamentaler erster Schritt für viele Anwendungen, insbesondere für die Peptidsynthese. Die gängigsten Strategien umfassen die Einführung einer Schutzgruppe und die Bildung von Amidbindungen.
N-Terminale Schutzgruppen: Die Boc-Strategie
Die Einführung einer Schutzgruppe ist unerlässlich, um eine unkontrollierte Selbstkondensation während der Aktivierung der Carboxylgruppe zu verhindern.[1][2][3] Die tert-Butoxycarbonyl (Boc)-Gruppe ist eine der am häufigsten verwendeten Schutzgruppen für Amine, da sie unter vielen Reaktionsbedingungen stabil ist, aber unter milden sauren Bedingungen leicht entfernt werden kann.[4]
Protokoll 1: N-Boc-Schutz von (S)-Methyl-2-amino-2-cyclopentylacetat
Dieses Protokoll beschreibt die Einführung der Boc-Schutzgruppe unter Verwendung von Di-tert-butyldicarbonat (Boc₂O).
-
Materialien:
-
(S)-Methyl-2-amino-2-cyclopentylacetat
-
Di-tert-butyldicarbonat (Boc₂O)
-
Triethylamin (TEA) oder Diisopropylethylamin (DIPEA)
-
Dichlormethan (DCM) oder Tetrahydrofuran (THF)
-
Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung
-
Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
-
-
Vorgehensweise:
-
Lösen Sie (S)-Methyl-2-amino-2-cyclopentylacetat (1.0 Äquiv.) in DCM oder THF.
-
Fügen Sie Triethylamin (1.2 Äquiv.) hinzu und kühlen Sie die Lösung auf 0 °C in einem Eisbad.
-
Fügen Sie langsam eine Lösung von Di-tert-butyldicarbonat (1.1 Äquiv.) in DCM oder THF zu der gerührten Mischung hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-24 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Nach Abschluss der Reaktion, verdünnen Sie die Mischung mit DCM und waschen Sie sie nacheinander mit gesättigter NaHCO₃-Lösung und Sole.
-
Trocknen Sie die organische Phase über wasserfreiem MgSO₄ oder Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Das resultierende N-Boc-(S)-Methyl-2-amino-2-cyclopentylacetat kann bei Bedarf durch Säulenchromatographie auf Kieselgel gereinigt werden.
-
-
Erwartete Ergebnisse und Charakterisierung: Das Produkt wird typischerweise als farbloses Öl oder weißer Feststoff mit hohen Ausbeuten (>90%) erhalten. Die Charakterisierung erfolgt durch NMR-Spektroskopie (¹H und ¹³C), IR-Spektroskopie und Massenspektrometrie.
| Charakterisierungsdaten (erwartet) | |
| ¹H-NMR (CDCl₃, 400 MHz) | δ ppm: ~5.0 (s, 1H, NH), 3.7 (s, 3H, OCH₃), 2.5-1.5 (m, 9H, Cyclopentyl-H), 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C-NMR (CDCl₃, 101 MHz) | δ ppm: ~175 (C=O, Ester), ~155 (C=O, Boc), ~80 (C(CH₃)₃), ~65 (α-C), ~52 (OCH₃), ~40-20 (Cyclopentyl-C), ~28 (C(CH₃)₃) |
| IR (Film) | ν cm⁻¹: ~3350 (N-H), ~1740 (C=O, Ester), ~1700 (C=O, Boc), ~1160 (C-O) |
| MS (ESI) | m/z: [M+Na]⁺ berechnet für C₁₃H₂₃NO₄Na, gefunden |
Diagramm 1: Arbeitsablauf für den N-Boc-Schutz
Abbildung 1: Schematischer Arbeitsablauf für die N-Boc-Schutzreaktion.
Amidkopplung: Synthese von Peptidomimetika
Die Bildung von Amidbindungen ist eine der wichtigsten Reaktionen in der organischen Chemie und der Arzneimittelentwicklung.[5] Aufgrund der sterischen Hinderung durch die Cyclopentylgruppe erfordert die Kupplung von (S)-Methyl-2-amino-2-cyclopentylacetat mit Carbonsäuren oft den Einsatz potenterer Kupplungsreagenzien und optimierter Reaktionsbedingungen, um gute Ausbeuten zu erzielen. Standardreagenzien wie Dicyclohexylcarbodiimid (DCC) können zu niedrigen Ausbeuten und Epimerisierung führen.
Empfohlene Kupplungsreagenzien für sterisch gehinderte Amine:
-
HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat): Eines der effektivsten Kupplungsreagenzien für schwierige Kupplungen, bekannt für schnelle Reaktionszeiten und geringe Racemisierung.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium-hexafluorophosphat): Ein weiteres hochreaktives Reagenz, das sich gut für sterisch anspruchsvolle Substrate eignet.
-
COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Ein modernes Kupplungsreagenz, das eine hohe Reaktivität mit einem günstigen Sicherheitsprofil kombiniert.
Protokoll 2: HATU-vermittelte Amidkopplung
Dieses Protokoll beschreibt die Kupplung von N-Boc-(S)-Methyl-2-amino-2-cyclopentylacetat mit einer Modell-Carbonsäure (z.B. Benzoesäure).
-
Materialien:
-
N-Boc-(S)-Methyl-2-amino-2-cyclopentylacetat (aus Protokoll 1)
-
Carbonsäure (z.B. Benzoesäure, 1.0 Äquiv.)
-
HATU (1.1 Äquiv.)
-
Diisopropylethylamin (DIPEA) (2.0-3.0 Äquiv.)
-
N,N-Dimethylformamid (DMF), wasserfrei
-
-
Vorgehensweise:
-
Lösen Sie die Carbonsäure (1.0 Äquiv.) und HATU (1.1 Äquiv.) in wasserfreiem DMF in einem trockenen Reaktionsgefäß unter einer Inertgasatmosphäre (z.B. Argon oder Stickstoff).
-
Kühlen Sie die Lösung auf 0 °C und fügen Sie DIPEA (2.0 Äquiv.) hinzu. Rühren Sie die Mischung für 5-10 Minuten, um die Carbonsäure zu aktivieren.
-
Fügen Sie eine Lösung von N-Boc-(S)-Methyl-2-amino-2-cyclopentylacetat (1.2 Äquiv.) in wasserfreiem DMF hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-24 Stunden.
-
Nach Abschluss der Reaktion, verdünnen Sie die Reaktionsmischung mit Ethylacetat und waschen Sie sie mehrmals mit 1 M HCl-Lösung, gesättigter NaHCO₃-Lösung und Sole.
-
Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Produkt mittels Säulenchromatographie.
-
Multikomponenten-Reaktionen: Effiziente Synthese komplexer Derivate
Multikomponenten-Reaktionen (MCRs) sind leistungsstarke Werkzeuge, um in einem einzigen Schritt molekulare Komplexität aufzubauen.[6][7] Für sterisch gehinderte Substrate wie (S)-Methyl-2-amino-2-cyclopentylacetat bieten MCRs wie die Ugi- und Passerini-Reaktion attraktive Alternativen zu schrittweisen Synthesen.
Die Ugi-Vierkomponenten-Reaktion (U-4CR)
Die Ugi-Reaktion kombiniert ein Aldehyd oder Keton, ein Amin, eine Carbonsäure und ein Isocyanid zu einem α-Acylaminoamid.[6][8] Diese Reaktion ist bekannt für ihre hohe Toleranz gegenüber sterischer Hinderung.
Protokoll 3: Ugi-Reaktion zur Synthese eines Peptidomimetikums
-
Materialien:
-
(S)-Methyl-2-amino-2-cyclopentylacetat (Aminkomponente)
-
Ein Aldehyd (z.B. Isobutyraldehyd)
-
Eine Carbonsäure (z.B. Essigsäure)
-
Ein Isocyanid (z.B. tert-Butylisocyanid)
-
Methanol (Lösungsmittel)
-
-
Vorgehensweise:
-
Lösen Sie (S)-Methyl-2-amino-2-cyclopentylacetat (1.0 Äquiv.) und den Aldehyd (1.0 Äquiv.) in Methanol. Rühren Sie die Mischung für 30 Minuten bei Raumtemperatur, um die Bildung des Imins zu ermöglichen.
-
Fügen Sie die Carbonsäure (1.0 Äquiv.) und das Isocyanid (1.0 Äquiv.) hinzu.
-
Rühren Sie die Reaktionsmischung für 24-48 Stunden bei Raumtemperatur.
-
Entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Der Rückstand wird in Ethylacetat aufgenommen und mit Wasser und Sole gewaschen.
-
Trocknen Sie die organische Phase und reinigen Sie das Produkt durch Säulenchromatographie.
-
Diagramm 2: Mechanistischer Überblick der Ugi-Reaktion
Abbildung 2: Vereinfachter mechanistischer Pfad der Ugi-Reaktion.
Die Passerini-Dreikomponenten-Reaktion
Die Passerini-Reaktion ist eine weitere leistungsstarke MCR, die ein Aldehyd oder Keton, eine Carbonsäure und ein Isocyanid zu einem α-Acyloxycarboxamid umsetzt.[9][10] Obwohl sie typischerweise keine Aminkomponente enthält, kann sie zur Derivatisierung von Vorläufern oder in Kombination mit anderen Reaktionen genutzt werden, die (S)-Methyl-2-amino-2-cyclopentylacetat einbeziehen.
Fazit und Ausblick
Die Derivatisierung von (S)-Methyl-2-amino-2-cyclopentylacetat erfordert aufgrund der sterischen Hinderung durch den Cyclopentylring eine sorgfältige Auswahl der Reaktionsbedingungen und Reagenzien. Die in diesem Handbuch beschriebenen Protokolle für den N-Boc-Schutz, die HATU-vermittelte Amidkopplung und die Ugi-Reaktion bieten robuste und zuverlässige Methoden, um dieses wertvolle Molekül für die Synthese komplexer Zielstrukturen zugänglich zu machen. Die Anwendung dieser Strategien wird die Entwicklung neuartiger Peptidomimetika und pharmazeutischer Wirkstoffe mit verbesserten pharmakokinetischen Eigenschaften weiter vorantreiben. Zukünftige Forschungsarbeiten könnten sich auf die Entwicklung noch effizienterer katalytischer Methoden für die Derivatisierung sterisch gehinderter Aminosäuren konzentrieren.
Referenzen
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]
-
Wikipedia-Autoren. (2023). Schutzgruppe. In Wikipedia, die freie Enzyklopädie. [Link]
-
Wikipedia-Autoren. (2020). Boc-Schutzgruppe. In Wikipedia, die freie Enzyklopädie. [Link]
-
DocCheck Flexikon. (o. D.). Aminosäurestoffwechsel. [Link]
-
Wikipedia-Autoren. (2023). Peptidsynthese. In Wikipedia, die freie Enzyklopädie. [Link]
-
Spektrum.de. (1999). Peptidsynthese. In Lexikon der Biochemie. [Link]
-
HepatoChem. (o. D.). Amide coupling reaction in medicinal chemistry. [Link]
-
Chemie.de. (o. D.). Schutzgruppe. [Link]
-
StudySmarter. (2024). Schutzgruppen. [Link]
-
Fisher Scientific. (o. D.). Amin-Schutz/Entschützen. [Link]
-
Organic Chemistry Portal. (o. D.). Protective Groups. [Link]
-
Universität des Saarlandes. (o. D.). Synthese von Aminosäuren und Peptiden. [Link]
-
Antikörper-Online. (o. D.). Peptid Synthese - Methoden und Reagenzien. [Link]
-
Lecturio. (2023). Aminosäurestoffwechsel: Abbau. [Link]
-
Wikipedia-Autoren. (2023). Ugi-Reaktion. In Wikipedia, die freie Enzyklopädie. [Link]
-
Organic Chemistry Portal. (o. D.). Ugi Reaction. [Link]
-
de Meijere, A., et al. (2004). The Ugi and Passerini Reactions. In Multicomponent Reactions. Wiley-VCH. [Link]
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
-
YouTube. (2011). The Ugi Reaction: Reaction mechanism chemistry tutorial. [Link]
-
Wikipedia-Autoren. (2024). Passerini-Reaktion. In Wikipedia, die freie Enzyklopädie. [Link]
-
Organic Chemistry Portal. (o. D.). Passerini Reaction. [Link]
-
YouTube. (2022). Chemie Teil 29: Carbonsäurederivate und Aminosäuren. [Link]
-
Pharmazeutische Zeitung. (2008). Cyclodextrine: Wundertüten in Pharmazie und Alltag. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Siloxyl-Ether Functionalized Resins for Chemoselective Enrichment of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. An improved approach for the synthesis of alpha,alpha-dialkyl glycine derivatives by the Ugi-Passerini reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ugi Reaction [organic-chemistry.org]
- 9. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 10. Passerini Reaction [organic-chemistry.org]
The Strategic Incorporation of (S)-Methyl 2-amino-2-cyclopentylacetate in Modern Peptide-Based Drug Discovery
Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics
In the landscape of contemporary medicinal chemistry, peptides represent a compelling class of therapeutic agents, bridging the gap between small molecules and large biologics. Their high specificity and potency are often unparalleled; however, the inherent conformational flexibility of linear peptides frequently leads to metabolic instability and reduced receptor affinity. The strategic introduction of non-proteinogenic amino acids, such as (S)-Methyl 2-amino-2-cyclopentylacetate, offers a robust solution to these challenges. By imposing conformational constraints on the peptide backbone, these building blocks pre-organize the peptide into a bioactive conformation, enhancing its pharmacological properties.[1][2][3] This guide provides an in-depth exploration of the application of (S)-Methyl 2-amino-2-cyclopentylacetate, a unique α,α-disubstituted cyclic amino acid, in medicinal chemistry, complete with detailed synthetic and application protocols for researchers at the forefront of drug discovery.
(S)-Methyl 2-amino-2-cyclopentylacetate: A Profile
(S)-Methyl 2-amino-2-cyclopentylacetate is a chiral, non-proteinogenic amino acid ester. Its structure is characterized by a cyclopentyl ring attached to the α-carbon, which is also bonded to the amino group. This α,α-disubstitution pattern imparts significant steric hindrance and restricts the rotational freedom around the N-Cα and Cα-C bonds of the peptide backbone.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride | 14328-62-2 | C₈H₁₆ClNO₂ | 193.67 g/mol |
The cyclopentyl moiety is particularly advantageous in peptide design. Its rigid, puckered structure can induce stable secondary structures like β-turns and helical motifs in the resulting peptide.[4][5] This conformational rigidity can lead to a significant increase in binding affinity for the target receptor by reducing the entropic penalty upon binding.[2] Furthermore, the unnatural structure provides steric shielding against enzymatic degradation, thereby prolonging the in vivo half-life of the peptide therapeutic.[1]
Strategic Rationale for Application: The Causality Behind Constraint
The decision to incorporate (S)-Methyl 2-amino-2-cyclopentylacetate into a peptide sequence is driven by several key objectives in drug design:
-
Stabilization of Secondary Structures: The cyclopentyl group can nucleate and stabilize specific secondary structures. For instance, its incorporation can favor the formation of a β-turn, a common motif in receptor-ligand interactions.[4]
-
Enhancement of Receptor Affinity and Selectivity: By locking the peptide into a conformation that is complementary to the binding site of the target receptor, a significant increase in affinity can be achieved. This conformational pre-organization can also enhance selectivity for the desired target over off-targets.
-
Improved Metabolic Stability: The steric bulk of the cyclopentyl group and the α,α-disubstitution hinder the approach of proteases, leading to a marked increase in resistance to enzymatic degradation and a longer plasma half-life.[1]
-
Fine-tuning of Physicochemical Properties: The lipophilic nature of the cyclopentyl group can be used to modulate the overall solubility and membrane permeability of the peptide.
Step-by-Step Methodology:
-
Imine Formation:
-
To a solution of cyclopentanone (1.0 eq) in methanol at 0 °C, add a chiral amine, such as (S)-α-methylbenzylamine (1.0 eq).
-
Stir the mixture for 30 minutes to allow for the formation of the chiral imine.
-
-
Cyanide Addition:
-
In a separate flask, prepare a solution of potassium cyanide (KCN) (1.2 eq) in water. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Slowly add the KCN solution to the imine mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Hydrolysis and Esterification:
-
Once the reaction is complete, carefully acidify the mixture with concentrated HCl at 0 °C.
-
Remove the chiral auxiliary by extraction with an appropriate organic solvent (e.g., dichloromethane).
-
Concentrate the aqueous layer under reduced pressure.
-
Add anhydrous methanol and heat the mixture to reflux for 4-6 hours. This step hydrolyzes the nitrile to a carboxylic acid and subsequently esterifies it to the methyl ester.
-
-
Purification:
-
Cool the reaction mixture and concentrate under reduced pressure.
-
The crude product, (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride, can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.
-
-
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC to confirm its structure and enantiomeric purity.
-
Protocol 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of sterically hindered amino acids like (S)-Methyl 2-amino-2-cyclopentylacetate into a growing peptide chain requires optimized coupling conditions to overcome the steric hindrance. [6]The use of potent coupling reagents is crucial for achieving high coupling efficiency. [7][8] Workflow for SPPS Incorporation
Step-by-Step Methodology (for a 0.1 mmol scale synthesis):
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Repeat this step once.
-
-
Washing:
-
Thoroughly wash the resin with DMF (5 x 1 min) to remove residual piperidine and byproducts.
-
-
Coupling of (S)-2-amino-2-cyclopentylacetic acid:
-
Prepare the coupling solution: In a separate vial, dissolve Fmoc-(S)-2-amino-2-cyclopentylacetic acid (3 eq), HATU (2.9 eq), and N,N-diisopropylethylamine (DIPEA) (6 eq) in DMF.
-
Add the coupling solution to the resin and agitate for 2-4 hours. The extended coupling time is necessary to overcome the steric hindrance.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Wash the resin with DMF (5 x 1 min) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling and washing, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to remove side-chain protecting groups and cleave the peptide from the resin. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Collect the crude peptide by centrifugation and wash with cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
-
Data Presentation: Conformational Propensities
The incorporation of α,α-disubstituted cyclic amino acids has a predictable impact on peptide conformation. Conformational energy calculations and experimental data from NMR and X-ray crystallography have shown that these residues strongly favor specific regions of the Ramachandran plot.
| Amino Acid Type | Predominant Secondary Structure | Typical φ/ψ Angles (approx.) |
| α,α-Dicyclopentylglycine | Fully extended (C5) or β-turn | φ ≈ ±60-80°, ψ ≈ ±120-160° |
| α-Aminoisobutyric acid (Aib) | 3₁₀-helix | φ ≈ ±57°, ψ ≈ ±30° |
| L-Alanine | α-helix | φ ≈ -60°, ψ ≈ -45° |
Note: The exact dihedral angles are sequence-dependent.
Peptides containing Cα,α-disubstituted glycines often adopt a fully extended conformation or participate in β-turn structures. [9][10]This is in contrast to other constrained amino acids like Aib, which are known helix formers. The choice of the specific cyclic amino acid is therefore a critical design element to achieve the desired secondary structure in the final peptide.
Conclusion
(S)-Methyl 2-amino-2-cyclopentylacetate is a powerful tool in the arsenal of the medicinal chemist. Its ability to impart conformational rigidity, enhance metabolic stability, and improve receptor affinity makes it a valuable building block for the design of next-generation peptide therapeutics. The protocols detailed in this guide provide a practical framework for the synthesis and application of this and similar constrained amino acids, enabling researchers to rationally design and construct peptide drug candidates with superior pharmacological profiles. As our understanding of the intricate relationship between peptide conformation and biological activity deepens, the strategic use of such conformationally constrained building blocks will undoubtedly continue to drive innovation in drug discovery.
References
- Kaur, H., & Singh, P. (2018). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ChemistrySelect, 3(42), 11956-11960.
- Singh, S., & Pennington, M. W. (2003). An efficient asymmetric synthesis of Fmoc-L-cyclopentylglycine via diastereoselective alkylation of glycine enolate equivalent. Tetrahedron Letters, 44(15), 3145-3147.
-
ChemEurope.com. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
- Toniolo, C., Crisma, M., Formaggio, F., Valle, G., Cavicchioni, G., Précigoux, G., ... & Hôpital, M. (1991). Preferred conformation of peptides from C alpha, alpha-symmetrically disubstituted glycines: aromatic residues. Biopolymers, 31(6), 637-641.
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
- Karle, I. L., & Balaram, P. (1990). beta-turn conformations in crystal structures of model peptides containing alpha,alpha-di-n-propylglycine and alpha,alpha-di-n-butylglycine. Biochemistry, 29(28), 6747-6756.
- Vázquez, S., Blanco-Ania, D., & García-López, M. T. (2011). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry, 76(15), 6035-6047.
- Singh, S., & Pennington, M. W. (2003).
- Gentilucci, L., De Marco, R., & Cerisoli, M. (2010). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Current Medicinal Chemistry, 17(15), 1536-1563.
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Asymmetric.com. (n.d.). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]
- Toniolo, C., Crisma, M., Bonora, G. M., Klajc, B., Lelj, F., Grimaldi, P., ... & Boesten, W. H. (1991). Peptides from chiral C alpha,alpha-disubstituted glycines. Synthesis and characterization, conformational energy computations and solution conformational analysis of C alpha-methyl, C alpha-isopropylglycine [(alpha Me)Val] derivatives and model peptides. International journal of peptide and protein research, 38(3), 242-252.
- Pavone, V., Lombardi, A., Saviano, M., De Simone, G., Nastri, F., Maglio, O., ... & Yamada, T. (2000). Conformational behavior of C alpha,alpha-diphenyl glycine: extended conformation in tripeptides containing consecutive D phi G residues. Biopolymers, 53(2), 161-168.
-
ResearchGate. (n.d.). Confining the Χ space of basic natural amino acids: Cyclobutanederived Χ1, Χ2-constrained analogues of arginine, lysine and ornithine. Retrieved from [Link]
-
MDPI. (2022). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. Retrieved from [Link]
- Willems, M., Béquignon, O., & Wanner, M. J. (2021).
- Company, R., Galdeano, C., & Matador, E. (2018). Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α‐Amino Acids.
- Van der Poorten, O., Knuhtsen, A., Pedersen, D. S., Ballet, S., & Tourwé, D. (2016). Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design. Journal of medicinal chemistry, 59(24), 10865-10890.
- Oiarbide, M., & Palomo, C. (2020). Asymmetric synthesis of (S)-α-(octyl)glycine via alkylation of Ni(II) complex of chiral glycine Schiff base. Chirality, 32(12), 1354-1360.
- Jones, M. C., Marsden, S. P., & Muñoz Subtil, D. M. (2006). Efficient asymmetric synthesis of quaternary (E)-vinylglycines by deconjugative alkylation of dehydroamino acids. Organic letters, 8(24), 5509-5512.
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- 2. Sci-Hub. An Efficient Asymmetric Synthesis of Fmoc‐L‐cyclopentylglycine via Diastereoselective Alkylation of a Glycine Enolate Equivalent. / ChemInform, 2003 [sci-hub.st]
- 3. Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beta-turn conformations in crystal structures of model peptides containing alpha,alpha-di-n-propylglycine and alpha,alpha-di-n-butylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. file.globalso.com [file.globalso.com]
- 8. bachem.com [bachem.com]
- 9. Preferred conformation of peptides from C alpha,alpha- symmetrically disubstituted glycines: aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conformational behavior of C alpha,alpha-diphenyl glycine: extended conformation in tripeptides containing consecutive D phi G residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Protection of (S)-Methyl 2-amino-2-cyclopentylacetate
Introduction
(S)-Methyl 2-amino-2-cyclopentylacetate is a chiral, non-proteinogenic α,α-disubstituted amino acid ester. Its unique structural motif, featuring a cyclopentyl group at the α-carbon, imparts significant steric bulk. This characteristic presents both opportunities and challenges in synthetic chemistry, particularly in the context of peptide synthesis and the development of novel pharmaceuticals. The controlled protection of the α-amino group is a critical first step in the incorporation of this building block into larger molecules. The choice of the nitrogen-protecting group is paramount and is dictated by the downstream reaction conditions and the desired final product.
This comprehensive guide provides detailed protocols for the N-protection of (S)-Methyl 2-amino-2-cyclopentylacetate using three of the most common and versatile protecting groups in organic synthesis: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions, but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material is fundamental to successful synthesis. (S)-Methyl 2-amino-2-cyclopentylacetate is commonly available as its hydrochloride salt.
| Property | Value | Source |
| Chemical Formula | C₈H₁₆ClNO₂ | [1] |
| Molecular Weight | 193.67 g/mol | [1] |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in water, methanol. Sparingly soluble in dichloromethane. | General knowledge based on structure |
The hydrochloride salt form necessitates neutralization prior to or in situ during the N-protection reaction to liberate the free amine for reaction with the protecting group reagent.
Choosing the Right Protecting Group: A Strategic Decision
The selection of an appropriate N-protecting group is a critical strategic decision in multi-step synthesis. The choice between Boc, Cbz, and Fmoc hinges on the concept of orthogonality , where each group can be removed under specific conditions without affecting the others.[2][3] This allows for the selective deprotection of one functional group while others remain intact.
-
Boc (tert-Butyloxycarbonyl): This group is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid).[4] Its steric bulk can sometimes influence the reactivity of the protected amine.
-
Cbz (Benzyloxycarbonyl): The Cbz group is stable to acidic and basic conditions but is easily removed by catalytic hydrogenation.[5][6] This method of deprotection is mild and highly selective.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is stable to acidic conditions but is cleaved by treatment with a mild base, typically a secondary amine like piperidine.[7]
The α,α-disubstituted nature of (S)-Methyl 2-amino-2-cyclopentylacetate introduces significant steric hindrance around the amino group.[8][9] This can slow down the rate of N-protection compared to unhindered amino esters. Therefore, the reaction conditions provided in the following protocols have been optimized to overcome this steric challenge and ensure high yields.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the N-protection of (S)-Methyl 2-amino-2-cyclopentylacetate.
Protocol 1: N-Boc Protection
The Boc group is introduced using di-tert-butyl dicarbonate (Boc)₂O. The reaction is typically carried out under basic conditions to neutralize the HCl from the starting material and to facilitate the nucleophilic attack of the amine on the (Boc)₂O.[4]
Caption: Workflow for N-Boc protection.
Materials:
-
(S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To a round-bottom flask, add (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM, approximately 10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred solution. It is crucial to add a slight excess of base to both neutralize the hydrochloride and facilitate the reaction.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of DCM.
-
Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The extended reaction time is often necessary to overcome the steric hindrance of the α,α-disubstituted center.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-(S)-Methyl 2-amino-2-cyclopentylacetate.
Protocol 2: N-Cbz Protection
The Cbz group is introduced using benzyl chloroformate (Cbz-Cl). Similar to the Boc protection, a base is required to neutralize the generated HCl.
Sources
- 1. americanelements.com [americanelements.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: High-Fidelity Synthesis of (S)-2-Amino-2-cyclopentylacetic Acid via Base-Catalyzed Ester Hydrolysis
Abstract
This application note provides a comprehensive technical guide for the hydrolysis of (S)-Methyl 2-amino-2-cyclopentylacetate to its corresponding carboxylic acid, (S)-2-amino-2-cyclopentylacetic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocol herein is designed to ensure high yield and, critically, the preservation of the stereochemical integrity at the α-carbon. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol for the synthesis and purification, and outline analytical methods for in-process control and final product characterization.
Introduction: The Significance of Chiral Cyclopentyl Amino Acids
Non-proteinogenic amino acids, particularly those with cyclic moieties, are of significant interest in medicinal chemistry. The cyclopentyl group imparts a unique conformational rigidity to peptide backbones, which can lead to enhanced metabolic stability, increased potency, and improved selectivity for biological targets. (S)-2-Amino-2-cyclopentylacetic acid is a valuable chiral building block for the synthesis of novel therapeutics.[1]
The conversion of the methyl ester to the free carboxylic acid is a foundational deprotection step. The choice of hydrolysis conditions is paramount to prevent racemization of the stereogenic center, a common challenge in α-amino acid chemistry. Base-catalyzed hydrolysis, or saponification, when conducted under mild conditions, offers a robust and reliable method to achieve this transformation with high fidelity.[2]
Mechanistic Rationale: Saponification of α-Amino Esters
The hydrolysis of an ester in the presence of a base, such as lithium hydroxide (LiOH), proceeds via a nucleophilic acyl substitution mechanism. This process is effectively irreversible, driving the reaction to completion.[3]
The key steps are as follows:
-
Nucleophilic Attack: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.
-
Acid-Base Reaction: The newly formed carboxylic acid is immediately deprotonated by the strongly basic methoxide ion (or another equivalent of hydroxide) to form a carboxylate salt. This final acid-base step is thermodynamically highly favorable and renders the overall reaction irreversible under basic conditions.[3]
A critical consideration for α-amino acids is the potential for racemization via deprotonation of the α-proton. However, under the recommended mild basic conditions (e.g., LiOH at or below room temperature), the rate of hydrolysis is significantly faster than the rate of α-proton abstraction from the ester starting material. Once the carboxylate is formed, the resulting negative charge electronically disfavors deprotonation at the adjacent α-carbon, thus preserving the stereochemical integrity of the product.
Experimental Protocol
This protocol is optimized for the hydrolysis of (S)-Methyl 2-amino-2-cyclopentylacetate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| (S)-Methyl 2-amino-2-cyclopentylacetate HCl | ≥97.0% | e.g., MedChemExpress | Starting Material |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | Reagent Grade | e.g., Sigma-Aldrich | Hydrolysis Reagent |
| Tetrahydrofuran (THF) | Anhydrous | e.g., Sigma-Aldrich | Reaction Solvent |
| Deionized Water | Type I | --- | Reaction Solvent |
| Hydrochloric Acid (HCl), 1N | Volumetric Standard | e.g., Fisher Scientific | For pH adjustment |
| Ethyl Acetate (EtOAc) | ACS Grade | e.g., Fisher Scientific | For washing/extraction |
| Ninhydrin | Reagent Grade | e.g., Sigma-Aldrich | TLC stain |
| Silica Gel TLC Plates | F₂₅₄ | e.g., MilliporeSigma | For reaction monitoring |
Reaction Setup and Procedure
Diagram: Workflow for the Hydrolysis of (S)-Methyl 2-amino-2-cyclopentylacetate.
Step-by-Step Method:
-
Dissolution: To a round-bottom flask equipped with a magnetic stir bar, add (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride (1.0 eq). Dissolve the ester in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water (approximately 10 mL of solvent per gram of ester).
-
Rationale: A mixed solvent system is necessary as the starting ester hydrochloride is soluble in water, while the free base ester is more soluble in THF. This ensures a homogenous reaction mixture.
-
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.
-
Addition of Base: In a separate container, prepare a solution of lithium hydroxide monohydrate (2.2 eq) in deionized water (approximately 4 mL of water per gram of LiOH·H₂O). Add the LiOH solution dropwise to the stirring ester solution over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.
-
Rationale: Using a slight excess of LiOH ensures the complete saponification of the ester. A slow, dropwise addition at low temperature helps to dissipate the heat of reaction and minimizes potential side reactions.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
In-Process Monitoring (TLC): Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Mobile Phase: Dichloromethane:Methanol (9:1) with 0.5% acetic acid.
-
Visualization: Stain the TLC plate with a ninhydrin solution and heat. The starting material (ester) and product (acid) are both primary amines and will appear as colored spots (typically purple or yellow). The product, being more polar, will have a lower Rf value than the starting material. The reaction is complete when the spot corresponding to the starting ester is no longer visible.
-
Work-up and Purification
-
Solvent Removal: Once the reaction is complete, remove the THF from the reaction mixture under reduced pressure using a rotary evaporator.
-
Aqueous Wash: To the remaining aqueous solution, add an equal volume of ethyl acetate and stir vigorously for 5 minutes. Separate the layers using a separatory funnel and discard the organic layer. Repeat this wash once more.
-
Rationale: This step removes any unreacted starting material (in its free base form) and other non-polar impurities.
-
-
Acidification and Precipitation: Cool the aqueous layer in an ice-water bath. Slowly add 1N HCl dropwise with constant stirring, monitoring the pH. The product will begin to precipitate as a white solid as the pH approaches its isoelectric point (typically around pH 6-7 for simple amino acids). Continue adding acid until the pH is stable in this range.
-
Rationale: At its isoelectric point, the amino acid exists as a zwitterion with minimal net charge, leading to its lowest solubility in water and causing it to precipitate.
-
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water, followed by a wash with a small amount of cold ethyl acetate to aid in drying.
-
Drying: Dry the purified (S)-2-amino-2-cyclopentylacetic acid under high vacuum to a constant weight. A typical yield for this procedure is in the range of 85-95%.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the final product.
| Parameter | Condition |
| Column | C18 reverse-phase, e.g., Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Injection Vol. | 10 µL |
| Column Temp. | 30°C |
-
Note: As amino acids lack a strong chromophore, ELSD or derivatization (e.g., with OPA) may be required for high sensitivity detection.[4]
Chiral HPLC
To confirm the enantiomeric purity of the final product and ensure no racemization has occurred, chiral HPLC analysis is essential.
| Parameter | Condition |
| Column | Chiral Stationary Phase (CSP) column, e.g., Astec CHIROBIOTIC T |
| Mobile Phase | Typically a polar organic or reversed-phase mode. A common mobile phase for this type of column is Methanol/Acetic Acid/Triethylamine (e.g., 100/0.1/0.1 v/v/v). Method development may be required. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 210 nm or MS |
| Column Temp. | 25°C |
-
Rationale: A chiral stationary phase allows for the separation of enantiomers, enabling the quantification of the desired (S)-enantiomer versus the undesired (R)-enantiomer.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum should confirm the disappearance of the methyl ester singlet (around 3.7 ppm) and the presence of the characteristic amino acid protons.
-
Mass Spectrometry: ESI-MS should show the correct molecular ion peak for the free acid.
Safety and Handling
-
(S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride: Handle as a typical laboratory chemical.
-
(S)-2-Amino-2-cyclopentylacetic acid: May cause skin, eye, and respiratory irritation.[4]
-
Lithium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.
-
Tetrahydrofuran (THF): Flammable liquid and vapor. May form explosive peroxides.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
Conclusion
The protocol detailed in this application note describes a reliable and efficient method for the saponification of (S)-Methyl 2-amino-2-cyclopentylacetate. The use of lithium hydroxide in a THF/water system at controlled temperatures provides a mild yet effective means of hydrolysis, yielding the desired (S)-2-amino-2-cyclopentylacetic acid in high purity and yield, while crucially preserving the stereochemical integrity of the molecule. The outlined analytical methods provide the necessary tools for robust in-process control and final product validation, ensuring the quality of this important chiral building block for drug discovery and development.
References
-
Organic Syntheses. (1985). Asymmetric Hydroboration of 5-Substituted Cyclopentadienes: Synthesis of Methyl (1R,5R)-5-Hydroxy-2-Cyclopentene-1-Acetate. Org. Synth., 63, 44. DOI: 10.15227/orgsyn.063.0044. Available from: [Link]
-
PubChem. (n.d.). 2-Amino-2-cyclopentylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
Kadam, S. T., & D'Souza, A. A. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. E-Journal of Chemistry, 8(1), 347-350. Available from: [Link]
-
Organic Syntheses. (n.d.). (1r,4s)-(+)-4-hydroxy-2-cyclopentenyl acetate. Retrieved from [Link]
-
Request PDF. (2006). LiOH-Mediated N-Monoalkylation of α-Amino Acid Esters and a Dipeptide Ester Using Activated Alkyl Bromides. ResearchGate. Available from: [Link]
- Google Patents. (n.d.). Preparation method of cyclopentanone-2-carboxylic acid methyl ester.
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
CHIMIA. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 57(5), 243-246. Available from: [Link]
-
Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]
-
ResearchGate. (2011). (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone. Acta Crystallographica Section E: Structure Reports Online, 67(4), o936. Available from: [Link]
-
Reddit. (2019). racemize alpha chiral acid with LiOH? r/Chempros. Retrieved from [Link]
-
MDPI. (2021). Production, Purification, and Study of the Amino Acid Composition of Microalgae Proteins. Applied Sciences, 11(9), 4203. Available from: [Link]
- Google Patents. (n.d.). Process for the saponification of aminoacid-/peptide ester.
-
ACS Publications. (2019). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. Biomacromolecules, 20(12), 4466-4475. Available from: [Link]
Sources
Application Notes and Protocols for Coupling Reactions Involving (S)-Methyl 2-amino-2-cyclopentylacetate
Introduction: Navigating the Challenges of Sterically Hindered Amino Acid Coupling
(S)-Methyl 2-amino-2-cyclopentylacetate is a non-proteinogenic amino acid ester that has garnered significant interest in medicinal chemistry. Its incorporation into peptide backbones or as a scaffold for small molecule synthesis can impart unique conformational constraints and metabolic stability. The cyclopentyl group, while offering desirable lipophilicity and rigidity, introduces considerable steric hindrance at the α-carbon. This bulkiness poses a significant challenge for standard coupling reactions, often leading to low yields, slow reaction rates, and an increased risk of racemization.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize (S)-Methyl 2-amino-2-cyclopentylacetate in two critical classes of coupling reactions: amide bond formation and N-arylation. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the rationale behind the selection of reagents and reaction conditions to overcome the inherent steric challenges.
Part 1: Amide Bond Formation with (S)-Methyl 2-amino-2-cyclopentylacetate
The formation of an amide bond by coupling a carboxylic acid to the amino group of (S)-Methyl 2-amino-2-cyclopentylacetate is a cornerstone transformation. Due to the steric hindrance around the nitrogen atom, the choice of coupling reagent is paramount to achieving high yields and minimizing side reactions.
Mechanistic Considerations for Efficient Coupling
Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-Hydroxybenzotriazole (HOBt), often prove inefficient for sterically demanding substrates. The formation of the O-acylisourea intermediate is often slow, and the subsequent nucleophilic attack by the hindered amine is impeded.
More potent coupling reagents, particularly those based on uronium or phosphonium salts, are required to generate highly reactive activated esters that can overcome this steric barrier. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are particularly effective. In the presence of a non-nucleophilic base, HATU reacts with a carboxylic acid to form a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the sterically hindered amine.
Workflow for Amide Bond Formation
Caption: Generalized workflow for HATU-mediated amide bond formation.
Protocol 1: HATU-Mediated Coupling of a Carboxylic Acid to (S)-Methyl 2-amino-2-cyclopentylacetate
This protocol describes a general procedure for the solution-phase coupling of a generic carboxylic acid to (S)-Methyl 2-amino-2-cyclopentylacetate using HATU.
Materials:
-
(S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: To the solution from step 1, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, neutralize (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride (1.0 eq) with DIPEA (1.1 eq) in a small amount of anhydrous DMF or DCM. Add this solution to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Due to steric hindrance, the reaction may require an extended time (4-24 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.
Quantitative Data for Amide Coupling Reactions
| Coupling Reagent | Base | Solvent | Time (h) | Typical Yield (%) | Notes |
| HATU | DIPEA | DMF | 4-12 | 75-90 | Highly efficient for sterically hindered amines; minimizes racemization. |
| HBTU/HOBt | DIPEA | DMF | 12-24 | 60-80 | A common alternative to HATU, though may require longer reaction times. |
| PyBOP | DIPEA | DCM/DMF | 12-24 | 65-85 | Effective but can be more expensive. |
| EDC/HOBt | NMM | DCM | 24-48 | 40-60 | Generally less effective for this substrate due to steric hindrance. |
Yields are approximate and can vary depending on the specific carboxylic acid used.
Part 2: N-Arylation of (S)-Methyl 2-amino-2-cyclopentylacetate
The formation of a carbon-nitrogen bond between an aryl group and the nitrogen atom of (S)-Methyl 2-amino-2-cyclopentylacetate is a valuable transformation for the synthesis of novel pharmaceutical intermediates. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the methods of choice for this transformation, offering broad functional group tolerance and milder reaction conditions compared to classical methods like the Ullmann condensation.[1][2]
Mechanistic Rationale for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species.[1] The key steps include:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (or triflate), forming a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base facilitates its deprotonation to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amido ligand reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the palladium(0) catalyst.
The choice of ligand is critical for the success of this reaction, especially with sterically hindered amines. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often employed to promote the reductive elimination step and prevent catalyst decomposition.[2]
Workflow for Buchwald-Hartwig N-Arylation
Caption: Key components of the Buchwald-Hartwig N-arylation reaction.
Protocol 2: Palladium-Catalyzed N-Arylation of (S)-Methyl 2-amino-2-cyclopentylacetate
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide with (S)-Methyl 2-amino-2-cyclopentylacetate.
Materials:
-
(S)-Methyl 2-amino-2-cyclopentylacetate
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add the aryl bromide (1.0 eq), (S)-Methyl 2-amino-2-cyclopentylacetate (1.2 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene or 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure N-aryl product.
Quantitative Data for N-Arylation Reactions
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100 | 12-24 | 80-95 | A robust system for sterically hindered amines and a wide range of aryl bromides. |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 12-24 | 75-90 | Another effective system, particularly for electron-rich and electron-neutral aryl halides. |
| CuI / L-proline (Ullmann-type) | K₂CO₃ | DMSO | 110-130 | 24-48 | 50-70 | A copper-catalyzed alternative; often requires higher temperatures and longer reaction times. |
Yields are approximate and can vary depending on the specific aryl halide used.
Conclusion and Best Practices
The successful incorporation of the sterically demanding (S)-Methyl 2-amino-2-cyclopentylacetate into molecules via amide bond formation or N-arylation hinges on the careful selection of reaction conditions. For amide coupling, high-potency uronium reagents like HATU are recommended to overcome the steric hindrance and achieve high yields with minimal racemization. For N-arylation, palladium-catalyzed Buchwald-Hartwig amination using bulky, electron-rich phosphine ligands such as XPhos provides a versatile and efficient method.
Key Takeaways for Success:
-
Anhydrous Conditions: Ensure all solvents and reagents are anhydrous, particularly for the Buchwald-Hartwig amination, as water can deactivate the catalyst.
-
Inert Atmosphere: Both reaction types benefit from being conducted under an inert atmosphere to prevent oxidation of reagents and catalysts.
-
Stoichiometry: Careful control of the stoichiometry of reagents, especially the base and coupling agent, is crucial for optimizing yield and minimizing side products.
-
Reaction Monitoring: Due to the potentially slower reaction rates, diligent monitoring by TLC or LC-MS is essential to determine the optimal reaction time.
By following these guidelines and protocols, researchers can confidently and efficiently utilize (S)-Methyl 2-amino-2-cyclopentylacetate as a valuable building block in the synthesis of novel compounds for pharmaceutical and materials science applications.
References
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- Coupling Reagents - Aapptec Peptides. (n.d.).
- Method for the synthesis of amides and related products from esters or ester-like compounds. (2005). U.S.
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).
- Application Notes and Protocols for the Coupling of N-Methylated Amino Acids - Benchchem. (n.d.).
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.).
- The multicomponent approach to N-methyl peptides: total synthesis of antibacterial (–)-viridic acid and analogues. (2012). Beilstein Journal of Organic Chemistry.
- Practical N-to-C peptide synthesis with minimal protecting groups. (n.d.).
- Coupling reagents used in this study - ResearchGate. (n.d.).
- Buchwald-Hartwig amination; selection of optimal conditions. - ResearchGate. (n.d.).
- Amine to Amide (Coupling) - HATU - Common Organic Chemistry. (n.d.).
- United States P
- Revolutionizing Peptide Synthesis: A Detailed Guide to HATU Coupling Protocols - Benchchem. (n.d.).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024).
- Preparation of amino acid amides. (2005). U.S.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Process and intermediates for the preparation of beta-amino acid amide dipeptidyl peptidase-iv inhibitors. (2004).
- Process for the preparation of amino methyl cyclo alkane acetic acids. (2009). U.S.
- (S)-Methyl 2-amino-2-cyclopentylacetate - MySkinRecipes. (n.d.). Retrieved from a relevant chemical supplier's website.
- (S)-Methyl 2-amino-2-cyclobutylacetate - ChemScene. (n.d.). Retrieved from a relevant chemical supplier's website.
- Arylation Chemistry for Bioconjugation - PMC - PubMed Central. (n.d.).
- Asymmetric Intramolecular α-Arylation of Polar Amino Acids Bearing β-Leaving Groups. (n.d.).
- Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate | C13H20O3 | CID - PubChem. (n.d.).
Sources
Application Notes and Protocols for the Biocatalytic Synthesis of N-Substituted α-Amino Esters from α-Ketoesters
Introduction: The Strategic Value of Chiral N-Substituted α-Amino Esters and the Biocatalytic Advantage
N-substituted α-amino acids and their corresponding esters are critical chiral building blocks in modern medicinal chemistry. Their incorporation into peptide-based therapeutics can significantly enhance pharmacokinetic properties, including metabolic stability, membrane permeability, and oral bioavailability.[1][2] Traditional chemical routes to these compounds often rely on harsh reagents, multi-step protecting group strategies, and can suffer from issues with racemization and the generation of significant chemical waste.[1][2]
Biocatalysis has emerged as a powerful, green, and highly efficient alternative for the synthesis of these valuable molecules.[3][4] Enzymes operate under mild aqueous conditions, exhibit exquisite chemo-, regio-, and stereoselectivity, and can telescope complex transformations into a single pot, thereby reducing downstream processing and environmental impact. This application note provides a detailed guide to the synthesis of N-substituted α-amino esters from α-ketoesters, with a primary focus on the application of Imine Reductases (IREDs), a class of NAD(P)H-dependent oxidoreductases that have shown exceptional promise in this area.[1][5][6][7]
Mechanism of Action: The Imine Reductase-Catalyzed Reductive Amination Cascade
The core of this biocatalytic transformation is the reductive amination of an α-ketoester with a primary or secondary amine. Imine reductases (IREDs), also known as reductive aminases (RedAms), are highly efficient at catalyzing this reaction.[3][5] The overall process is a three-step cascade that occurs within the enzyme's active site or in solution, as depicted below.
Figure 1: General workflow for the IRED-catalyzed reductive amination of α-ketoesters.
The reaction proceeds as follows:
-
Imine Formation: The α-ketoester and the amine condense to form a transient imine intermediate. This step can occur spontaneously in the aqueous reaction buffer, and the equilibrium is driven forward by the subsequent reduction step.
-
Biocatalytic Reduction: The IRED, charged with its reduced nicotinamide cofactor (NADPH or NADH), binds the imine. A stereospecific hydride transfer from the cofactor to the imine's C=N bond occurs, generating the chiral N-substituted α-amino ester.[5]
-
Cofactor Regeneration: The oxidized cofactor (NADP+ or NAD+) is released from the enzyme. For the reaction to be synthetically useful, the expensive cofactor must be continuously regenerated. This is typically achieved using a secondary enzyme system, such as glucose dehydrogenase (GDH), which oxidizes a cheap sacrificial substrate like glucose to regenerate the NADPH.[2]
Experimental Protocols
These protocols are designed to be a robust starting point. Optimization of specific parameters may be required for novel substrates.
Protocol 1: Screening of an Imine Reductase Panel
Rationale: The substrate scope of IREDs can be highly variable. Therefore, it is crucial to screen a panel of diverse IREDs to identify the optimal catalyst for a specific α-ketoester and amine combination, considering both conversion and enantioselectivity.[4]
Materials:
-
96-well microtiter plates
-
α-Ketoester stock solution (e.g., 500 mM in DMSO)
-
Amine stock solution (e.g., 1 M in water, pH adjusted if necessary)
-
Lyophilized whole cells expressing a panel of IREDs or purified enzymes
-
Cofactor Regeneration Mix (see below)
-
Phosphate buffer (100 mM, pH 7.5)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Analytical system (GC or HPLC with a chiral column)
Cofactor Regeneration Mix Preparation (for 10 mL):
-
D-Glucose: 1.5 M (270 mg)
-
NADP+: 4 mM (33 mg)
-
Glucose Dehydrogenase (GDH): 60 U/mL (e.g., 600 U of CDX-901)
-
Bring to 10 mL with 100 mM phosphate buffer (pH 7.5)
Procedure:
-
To each well of a 96-well plate, add 450 µL of 100 mM phosphate buffer (pH 7.5).
-
Add 10 µL of the α-ketoester stock solution to achieve a final concentration of 10 mM.
-
Add 50 µL of the amine stock solution to achieve a final concentration of 100 mM.
-
Add 5-10 mg of lyophilized E. coli whole cells expressing a specific IRED to each well.
-
Initiate the reaction by adding 50 µL of the Cofactor Regeneration Mix. The final reaction volume is 560 µL.
-
Seal the plate and incubate at 30°C with shaking (e.g., 200 rpm) for 20-24 hours.
-
Quench the reaction by adding an equal volume (560 µL) of quenching solution.
-
Centrifuge the plate to pellet the cells and any precipitate.
-
Analyze the supernatant by GC or HPLC to determine conversion and enantiomeric excess (ee).
Protocol 2: Preparative Scale Synthesis of an N-Substituted α-Amino Ester
Rationale: This protocol scales up the reaction identified from the screening phase to generate a multi-milligram to gram quantity of the desired product. The use of whole cells is often preferred at this scale as it circumvents the need for enzyme purification.[1][2]
Materials:
-
Jacketed glass reactor or stirred flask
-
pH probe and controller (optional, but recommended for long reactions)
-
α-Ketoester (e.g., ethyl 2-oxo-4-phenylbutyrate)
-
Amine (e.g., propargylamine)
-
Lyophilized E. coli cells expressing the selected IRED
-
D-Glucose
-
NADP+
-
Glucose Dehydrogenase (GDH)
-
Phosphate buffer (100 mM, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
HCl in diethyl ether or isopropanol (for salt formation)
Procedure:
-
In a 250 mL reactor, combine 100 mL of 100 mM phosphate buffer (pH 7.5), the selected α-ketoester (e.g., 50 mM, 1.03 g), and the amine (e.g., 100 mM, 0.55 g).
-
Add D-glucose (1.25 equivalents, 1.125 g) and NADP+ (0.004 equivalents, 30 mg).
-
Add the lyophilized whole cells expressing the optimal IRED (e.g., 5 g, for a 50 mg/mL loading).[2]
-
Add the glucose dehydrogenase (e.g., 6 U/mL, 600 U).
-
Stir the reaction at a controlled temperature (e.g., 30°C) for 24-48 hours. Monitor the reaction progress by taking small aliquots and analyzing via GC/HPLC.
-
Upon completion, centrifuge the reaction mixture to remove the cells.
-
Extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
For purification and stable storage, the product can be precipitated as its hydrochloride salt by dissolving the crude oil in a minimal amount of solvent and adding a solution of HCl.[1][8]
Data Presentation and Interpretation
The successful application of this biocatalytic method relies on the careful selection of the enzyme. The table below presents representative data from the screening of a panel of IREDs against various α-ketoesters and amines, highlighting the diversity in performance.
Table 1: Representative Substrate Scope and Performance of Selected IREDs [8]
| Entry | α-Ketoester Substrate | Amine Partner | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee %) | Configuration |
| 1 | Ethyl 2-oxo-4-phenylbutyrate | Propargylamine | pIR-117 | 86 | >99 | R |
| 2 | Ethyl 2-oxo-4-phenylbutyrate | Propargylamine | pIR-338 | 95 | >99 | S |
| 3 | Ethyl pyruvate | Methylamine | IRED-A | 92 | 98 | R |
| 4 | Ethyl 3-methyl-2-oxobutanoate | Cyclopropylamine | IRED-B | 78 | >99 | S |
| 5 | Ethyl benzoylformate | Allylamine | IRED-C | 99 | 96 | R |
Data is illustrative and based on findings from cited literature. Performance will vary with specific enzymes and conditions.
The key takeaways from such a screening are:
-
Enantio-complementarity: Different enzymes can produce opposite enantiomers of the product, providing access to both (R)- and (S)-configurations.[1][4]
-
Substrate Specificity: An enzyme that is highly active for one substrate may show low or no activity for a structurally similar one.[4]
-
Amine Partner Influence: The nature of the amine partner can significantly impact both conversion and enantioselectivity.
Troubleshooting and Key Considerations
-
Low Conversion: This can be due to enzyme inhibition, poor substrate solubility, or an inefficient cofactor regeneration system. Consider increasing the loading of the regeneration enzyme (GDH), adding a co-solvent like DMSO (up to 10% v/v), or checking the pH of the reaction medium.[2]
-
Low Enantioselectivity: This is an intrinsic property of the selected enzyme for that specific substrate. The only solution is to screen a wider variety of IREDs.
-
Whole Cells vs. Purified Enzyme: Whole cells are cost-effective and protect the enzyme, but may lead to side reactions from other native E. coli enzymes. Purified enzymes provide a cleaner system but are more expensive and may have lower operational stability.
-
Product Inhibition: High concentrations of the amine product can sometimes inhibit the enzyme. If this is suspected, consider in-situ product removal strategies.
Conclusion
The biocatalytic reductive amination of α-ketoesters using imine reductases represents a highly efficient, scalable, and sustainable method for producing enantiomerically pure N-substituted α-amino esters.[1][6][7] By employing a systematic screening approach and a robust cofactor regeneration system, researchers can unlock access to a vast chemical space of chiral amines for applications in pharmaceutical and fine chemical synthesis.
References
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
- Asymmetric synthesis of chiral amines with omega-transaminase.PubMed.
- Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites.Oxford Academic.
- Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases.Chemical Science (RSC Publishing).
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
- Asymmetric synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amin
- Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds.Green Chemistry (RSC Publishing).
- 2.4.1 Amino Acid and Amine Dehydrogenases.
- Reductive aminations by imine reductases:
- Reductive amin
- Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase.
- Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amin
- Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amin
- Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination.Research Explorer The University of Manchester.
- NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application.
- Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination.
- Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines.PMC - NIH.
- Enzymatic strategies for asymmetric synthesis.PMC - PubMed Central - NIH.
Sources
- 1. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02253E [pubs.rsc.org]
- 4. d-nb.info [d-nb.info]
- 5. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-Methyl 2-amino-2-cyclopentylacetate
Welcome to the technical support center for the purification of (S)-Methyl 2-amino-2-cyclopentylacetate. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of isolating this chiral amino ester from various reaction mixtures. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated methodologies to ensure you achieve the desired purity and enantiomeric excess for your critical applications.
Section 1: Foundational Purification Strategy: The Extractive Work-up
The initial purification of (S)-Methyl 2-amino-2-cyclopentylacetate from a crude reaction mixture hinges on the amphoteric nature of the amino ester. The basic amino group allows for its selective transfer between aqueous and organic phases by manipulating the pH. This is the most critical first step to remove a significant portion of non-basic organic impurities and inorganic salts.
Frequently Asked Questions (FAQs)
Question: My product is staying in the aqueous layer during extraction with an organic solvent. What is happening?
Answer: This is a classic issue that arises when the pH of the aqueous layer is too low (acidic). Your amino ester has a basic nitrogen atom which becomes protonated (R-NH3+) in acidic conditions, forming a salt. This salt is highly polar and therefore soluble in the aqueous phase, not the organic phase. To extract your product into an organic solvent like ethyl acetate or dichloromethane, you must neutralize the acid and raise the pH of the aqueous solution to a basic level (typically pH 8-9) by adding a base like sodium bicarbonate or sodium carbonate solution.[1][2] This deprotonates the ammonium salt to the free amine (R-NH2), which is less polar and will readily partition into the organic layer.
Question: How do I effectively remove the acid catalyst (e.g., H₂SO₄, HCl) used in the esterification reaction?
Answer: The acid catalyst must be neutralized before you can extract your product. The recommended procedure is to first quench the reaction mixture, often by pouring it over ice, and then slowly adding a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).
-
Why a weak base? A strong base like NaOH could saponify (hydrolyze) your methyl ester product back to the carboxylic acid, significantly reducing your yield.[1]
-
How do I know I've added enough? Use pH paper or a pH meter to monitor the aqueous phase. Continue adding the base until the pH is between 8 and 9.[2][3] At this point, the acid catalyst is neutralized, and your amino ester is in its free base form, ready for extraction.
Question: I am observing a persistent emulsion during my liquid-liquid extraction. How can I break it?
Answer: Emulsion formation is common when dealing with mixtures containing salts and amphiphilic molecules. Here are several effective strategies to resolve this issue:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Add Brine: Add a small amount of a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break up the emulsion and can also decrease the solubility of your organic product in the aqueous phase, a phenomenon known as "salting out."[3]
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers.
-
Filtration: For very persistent emulsions, you can filter the entire mixture through a pad of Celite or glass wool.
Protocol 1: Standard Extractive Work-up
This protocol assumes your reaction was run in an organic solvent and catalyzed by a strong acid.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly pour the mixture into a beaker containing crushed ice.
-
Neutralization: Transfer the mixture to a separatory funnel. Cautiously add a saturated aqueous solution of NaHCO₃ in small portions. Swirl after each addition and vent the funnel frequently to release the CO₂ gas that evolves. Continue adding base until the pH of the aqueous layer is confirmed to be 8-9 using pH paper.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL aqueous layer).
-
Washing: Combine the organic extracts. Wash the combined organic layer sequentially with water (1 x 50 mL) and then brine (1 x 50 mL) to remove residual water-soluble impurities and inorganic salts.[3]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
Caption: Principle of pH-based extractive work-up.
Section 2: Chromatographic Purification
After the initial work-up, column chromatography is often required to separate the target compound from closely related impurities. However, the basic nature of the amino ester presents a common challenge: peak tailing on standard silica gel.
Frequently Asked Questions (FAQs)
Question: My compound is streaking badly on my silica gel column. What causes this and how can I fix it?
Answer: This phenomenon, known as "tailing," is caused by strong, non-ideal interactions between your basic amino ester and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor separation and broad peaks. To mitigate this, you must "deactivate" the acidic sites on the silica. The most common method is to add a small amount of a volatile base, typically triethylamine (TEA), to your eluent system.[4][5] A concentration of 0.5-1% TEA in your solvent system is usually sufficient to neutralize the acidic sites and allow your compound to elute symmetrically. Alternatively, using a less acidic stationary phase like alumina or a specialized amine-functionalized silica column can also yield excellent results.[4][5]
Question: What is a good starting eluent system for purifying (S)-Methyl 2-amino-2-cyclopentylacetate on silica gel?
Answer: A good starting point for a moderately polar compound like an amino ester is a mixture of a non-polar solvent and a more polar solvent. A common combination is ethyl acetate (EtOAc) in hexanes or heptane. You should first determine the optimal solvent ratio using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot your crude material on a TLC plate and develop it in various ratios of EtOAc/Hexanes (e.g., 10%, 20%, 30%, 50% EtOAc). Remember to add ~1% TEA to your TLC developing chamber solvent. The ideal solvent system will give your product a Retention Factor (Rf) of approximately 0.3.
-
Gradient Elution: For flash column chromatography, you will typically run a gradient from a lower polarity (e.g., 5% EtOAc in Hexanes + 1% TEA) to a higher polarity (e.g., 50% EtOAc in Hexanes + 1% TEA) to effectively separate all components.
Data Table 1: Common Solvent Systems for Amine Chromatography
| Eluent System | Polarity | Volatility | Notes |
| Ethyl Acetate / Hexanes | Adjustable | High | Standard choice. Requires base additive (e.g., TEA). |
| Dichloromethane / Methanol | High | Moderate | Good for more polar compounds. Also requires a base additive. |
| Diethyl Ether / Hexanes | Low-Med | Very High | Can provide different selectivity compared to EtOAc. |
Protocol 2: Flash Column Chromatography with Base Additive
-
Slurry Preparation: Prepare a slurry of silica gel in your starting, low-polarity eluent (e.g., 5% EtOAc in Hexanes + 1% TEA).
-
Column Packing: Pour the slurry into your column and use pressure to pack the bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Start running the column with the low-polarity eluent. Gradually increase the percentage of the more polar solvent (the gradient) to elute the compounds.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your purified product.
-
Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that TEA has a boiling point of 89.5 °C, so it can often be removed on a rotary evaporator with gentle heating.
Section 3: Enantiomeric Purification via Diastereomeric Recrystallization
If your synthesis was not enantioselective, you will have a racemic mixture of (R)- and (S)-enantiomers. Since enantiomers have identical physical properties, they cannot be separated by standard techniques like chromatography or crystallization. The most robust method for separating them is chiral resolution . This involves reacting the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts.[6][7] These diastereomers have different physical properties, including solubility, and can therefore be separated by fractional crystallization.
Frequently Asked Questions (FAQs)
Question: My product has low enantiomeric excess (ee). How can I improve it?
Answer: Diastereomeric recrystallization is the classic approach. You will need a chiral resolving agent. For a basic amine like yours, a chiral carboxylic acid is the ideal choice. Common and effective resolving agents include (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, or (S)-(+)-Mandelic acid.[6][7] The process involves forming the salts, finding a solvent in which one diastereomeric salt is significantly less soluble than the other, and then isolating the less soluble salt by filtration.
Question: I've formed the diastereomeric salts, but I can't get them to crystallize. What should I do?
Answer: Crystallization can be challenging. Here are some troubleshooting steps:
-
Solvent Screening: This is the most critical variable. You need to find a solvent or solvent system where one salt is sparingly soluble, especially upon cooling, while the other remains in solution. Test small batches in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures with water).
-
Concentration: Your solution may be too dilute. Slowly evaporate the solvent until you observe turbidity (cloudiness), then slightly re-dilute with the same solvent until the solution is clear again. Allow this to cool slowly.
-
Induce Crystallization: If a supersaturated solution doesn't crystallize, try scratching the inside of the flask with a glass rod just below the surface of the liquid. Adding a "seed crystal" of the desired product, if available, is the most effective method.
-
Temperature: Try slow cooling, first to room temperature, then to 4 °C (refrigerator), and finally to -20 °C (freezer).
Protocol 3: Chiral Resolution via Diastereomeric Salt Formation
-
Salt Formation: Dissolve your racemic methyl 2-amino-2-cyclopentylacetate (1.0 eq) in a suitable solvent like ethanol or methanol. In a separate flask, dissolve the chiral resolving agent (e.g., L-(-)-Dibenzoyl-tartaric acid, 0.5 eq) in the same solvent. Note: Using 0.5 equivalents of the resolving agent targets the crystallization of one diastereomer, leaving the other in solution.
-
Crystallization: Slowly add the resolving acid solution to the amine solution with stirring. The salt may precipitate immediately, or it may require heating to dissolve and then slow cooling to crystallize.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This is your first crop of diastereomerically enriched salt.
-
Liberation of the Free Amine: Suspend the isolated salt in a mixture of water and ethyl acetate. Add a base (e.g., NaHCO₃ solution) and stir until the solid dissolves. The chiral acid will move into the aqueous layer as its sodium salt, and your enantiomerically enriched amino ester will be in the ethyl acetate layer.
-
Final Purification: Separate the layers, dry the organic phase (Na₂SO₄), and concentrate to yield the enantiomerically enriched product.
-
Analysis: Determine the enantiomeric excess (ee) of your product using chiral HPLC or GC. You may need to repeat the crystallization process to achieve >99% ee.
Caption: Workflow for chiral resolution by diastereomeric crystallization.
References
-
Enantiomeric enrichment of α-amino acid derivatives: Recrystallization of N-Fmoc α-amino acid tert-butyl esters. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Ikushima, Y., Oshima, T., & Inada, A. (n.d.). Extraction of Amino Acid Esters Using a Pillar[8]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. Journal of Ion Exchange. Retrieved January 20, 2026, from [Link]
- Method for crystallization of amino acids. (1992). Google Patents.
-
Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit. Retrieved January 20, 2026, from [Link]
-
Method for extracting amino acid ester. (2001). European Patent Office. Retrieved January 20, 2026, from [Link]
-
Anand, R. V., & Vimal, M. (1998). A Mild and Convenient Procedure for the Esterification of Amino Acids. Synthetic Communications, 28(11), 1963-1965. Retrieved January 20, 2026, from [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
-
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (n.d.). CHIMIA. Retrieved January 20, 2026, from [Link]
-
Separation and Refining of Amino acids. (n.d.). DIAION. Retrieved January 20, 2026, from [Link]
-
Reaction Work-Ups. (2021). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Amino Acid Purification - Column Chromatography. (n.d.). sorbeadindia. Retrieved January 20, 2026, from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved January 20, 2026, from [Link]
-
Chiral resolution. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Ghavre, M., et al. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. E-Journal of Chemistry. Retrieved January 20, 2026, from [Link]
-
Ion Exchange Chromatography of Amino Acids. A Single Column, High Resolving, Fully Automatic Procedure. (1966). Analytical Chemistry. Retrieved January 20, 2026, from [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? (2014). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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Common side reactions in the synthesis of (S)-Methyl 2-amino-2-cyclopentylacetate
Technical Support Center: Synthesis of (S)-Methyl 2-amino-2-cyclopentylacetate
Introduction: (S)-Methyl 2-amino-2-cyclopentylacetate is a non-proteinogenic amino acid ester of significant interest in medicinal chemistry and drug development. Its synthesis, while achievable through several routes, presents specific challenges that can impact yield, purity, and stereochemical integrity. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during its synthesis. We will delve into the mechanistic basis of common side reactions and offer field-proven, actionable solutions to overcome them.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing chiral α-amino acids like (S)-Methyl 2-amino-2-cyclopentylacetate?
The synthesis of α-amino acids can be broadly categorized. A common classical approach is the Strecker synthesis, which involves reacting an aldehyde (cyclopentanone in this case) with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[1][2][3] While effective for creating the basic amino acid structure, the standard Strecker synthesis is not stereospecific and produces a racemic mixture (an equal amount of both S and R enantiomers).[2][4] Achieving the desired (S)-enantiomer requires a subsequent resolution step or the use of more advanced asymmetric synthesis techniques. These modern methods often employ chiral auxiliaries or catalysts to guide the stereochemical outcome of the reaction.[5][6]
Q2: Why is racemization a major concern, and what is its primary chemical cause?
Racemization is the conversion of an enantiomerically pure compound into a mixture of both enantiomers. In the context of this synthesis, it represents a critical loss of product quality and biological efficacy. The primary cause of racemization for α-amino esters is the acidity of the α-proton (the hydrogen atom on the carbon bearing both the amino and ester groups).[7][8] Under basic or even some acidic conditions, this proton can be abstracted to form a planar enolate intermediate.[7][9] Reprotonation of this flat intermediate can occur from either face with nearly equal probability, leading to a loss of the original stereochemistry. This process is particularly problematic during steps like saponification (ester hydrolysis with a base) or under prolonged heating.[7][10]
Q3: What analytical techniques are essential for monitoring the synthesis and final product quality?
To ensure a successful synthesis, a combination of analytical methods is crucial:
-
Thin-Layer Chromatography (TLC): Used for rapid, real-time monitoring of reaction progress. Visualization can be achieved using ninhydrin stain for the amine group or other universal stains like phosphomolybdic acid.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of intermediates and the final product. It verifies that the correct chemical structure has been formed.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining the enantiomeric excess (e.e.) of the final product. It separates the (S) and (R) enantiomers, allowing for precise quantification of stereochemical purity.[12]
Section 2: Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental problems. Each entry details the symptoms, explains the root chemical cause, and provides validated protocols for resolution.
Problem 1: Low Enantiomeric Excess (e.e.) or Complete Racemization
-
Symptoms: Your chiral HPLC analysis shows two peaks of significant area, indicating a mixture of (S) and (R) enantiomers instead of a single peak for the desired (S)-product.
-
Root Cause Analysis: The α-proton of the amino ester is susceptible to abstraction under non-optimal pH and temperature conditions, leading to the formation of a planar enolate intermediate which is achiral. Subsequent protonation occurs non-selectively from either face, scrambling the stereocenter. This is a common issue during workup or purification if exposed to strong bases or acids, or excessive heat.[7][8][9]
-
Preventative & Corrective Actions:
-
Strict Temperature Control: Maintain low temperatures (<0 °C) during any step involving strong bases (e.g., saponification) or strong acids.
-
pH Management: During aqueous workups, use mild acids and bases for pH adjustment, such as saturated ammonium chloride (NH₄Cl) solution or sodium bicarbonate (NaHCO₃), and avoid prolonged exposure to pH extremes.
-
Esterification Method Selection: When converting the amino acid to the methyl ester, harsh methods can cause racemization. A highly recommended, mild, and efficient method is using trimethylchlorosilane (TMSCl) in methanol at room temperature.[13][14] This in-situ generation of HCl under anhydrous conditions is generally less prone to causing racemization than traditional methods like refluxing in acidic methanol.[13]
-
-
Validated Protocol: Mild Esterification using TMSCl/Methanol [13][14]
-
Suspend the (S)-2-amino-2-cyclopentylacetic acid (1.0 eq) in anhydrous methanol (approx. 0.5 M concentration) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add trimethylchlorosilane (TMSCl, 2.0-2.2 eq) dropwise via syringe, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's completion by TLC.
-
Upon completion, remove the solvent and excess TMSCl under reduced pressure using a rotary evaporator to yield the hydrochloride salt of the desired methyl ester.
-
-
Troubleshooting Diagram: Low Enantiomeric Excess
Caption: Decision tree for troubleshooting low enantiomeric excess.
Problem 2: Significant Formation of Diketopiperazine (DKP) Impurity
-
Symptoms: You observe a loss of product yield, especially after heating or during distillation. An impurity with a higher molecular weight and often lower solubility is detected by MS and NMR. This is characteristic of a cyclized dimer.
-
Root Cause Analysis: Diketopiperazines are cyclic dipeptides formed by the intermolecular condensation of two amino ester molecules.[15][16] The N-terminal amine of one molecule acts as a nucleophile, attacking the electrophilic ester carbonyl of a second molecule, leading to the elimination of two molecules of methanol and the formation of a stable six-membered ring.[17][18] This side reaction is catalyzed by both heat and residual base.[17]
-
Preventative & Corrective Actions:
-
Minimize Thermal Stress: Avoid prolonged heating of the free amino ester. If distillation is necessary for purification, use high vacuum to keep the boiling temperature as low as possible.
-
N-Protection Strategy: The most robust solution is to keep the amine protected (e.g., with a Boc or Cbz group) until the final step. The protected amino ester cannot dimerize. The protecting group is removed under conditions that do not promote DKP formation.
-
Prompt Conversion: If the free amino ester is an intermediate, use it immediately in the subsequent reaction step without storing it, especially at room temperature or above.
-
-
Reaction Pathway Diagram: DKP Formation
Caption: Desired product monomer versus undesired DKP dimer formation.
Problem 3: Incomplete Reaction in Strecker Synthesis Step
-
Symptoms: Analysis of the crude reaction mixture (after aminonitrile formation) shows a significant amount of unreacted cyclopentanone.
-
Root Cause Analysis: The initial step of the Strecker synthesis is the formation of an imine from cyclopentanone and ammonia, which is a reversible equilibrium reaction.[3] Incomplete conversion can be due to several factors:
-
Water Presence: Water is a byproduct of imine formation. Its presence can shift the equilibrium back towards the starting materials.[3]
-
Reagent Stoichiometry: An insufficient amount of the cyanide source or ammonium salt can lead to an incomplete reaction.
-
Poor Reagent Quality: Anhydrous conditions are important. Using wet reagents or solvents can inhibit the reaction.
-
-
Preventative & Corrective Actions:
-
Use a Dehydrating Agent: Adding a water-absorbing salt like anhydrous magnesium sulfate (MgSO₄) can help drive the equilibrium towards the imine product.[3]
-
Optimize Stoichiometry: Ensure a slight excess of the ammonium salt (e.g., NH₄Cl, 1.5 eq) and cyanide source (e.g., NaCN, 1.2 eq) relative to the cyclopentanone.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and ensure reagents are dry before use.
-
-
Table: Optimized Strecker Reaction Conditions
Parameter Recommended Condition Rationale Solvent Methanol or Ethanol Good solubility for reagents. Cyclopentanone 1.0 eq Limiting reagent. NH₄Cl 1.5 eq Pushes equilibrium towards imine. NaCN 1.2 eq Ensures complete conversion of imine to aminonitrile. Temperature 0 °C to Room Temp Balances reaction rate with minimizing side reactions. | Additive | Anhydrous MgSO₄ | Removes water byproduct, driving imine formation.[3] |
References
-
Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. Journal of the American Chemical Society. Available at: [Link]
-
Toniolo, C. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325. Available at: [Link]
-
Gong, H. G., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development. Available at: [Link]
-
Chen, F. M., & Benoiton, N. L. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(1), 356-363. Available at: [Link]
-
Scettri, A., et al. (2018). Chemically fuelled deracemization of amino acids. University of Groningen. Available at: [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2562-2570. Available at: [Link]
-
Gong, H. G., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Wikipedia. (n.d.). Diketopiperazine. Available at: [Link]
-
Thesmar, P. (2016). Does it exist a method for direct 2,5-diketopiperazine formation from amino-acid or amino-ester (dimerization)? ResearchGate. Available at: [Link]
-
Baran, P. (n.d.). Diketopiperazines. Baran Laboratory, Scripps Research. Available at: [Link]
-
MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Available at: [Link]
-
Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Available at: [Link]
-
Pearson. (2024). Synthesis of Amino Acids: Strecker Synthesis. Available at: [Link]
-
An, H., et al. (2018). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & Medicinal Chemistry, 26(10), 2748-2757. Available at: [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]
-
Mondal, M., et al. (2023). Simplifying the Synthesis of Nonproteinogenic Amino Acids via Palladium-Catalyzed δ-Methyl C–H Olefination of Aliphatic Amines and Amino Acids. JACS Au, 3(7), 1957-1966. Available at: [Link]
-
Sketchy MCAT Prep. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). YouTube. Available at: [Link]
-
Kim, D. M., & Swartz, J. R. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry, 92(17), 11956-11963. Available at: [Link]
-
Liu, W. R., & van der Donk, W. A. (2009). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. The Journal of Organic Chemistry, 74(4), 1593-1600. Available at: [Link]
-
Kumar, A. (2017). How can I purify my synthesised unnatural aliphatic amino acid? ResearchGate. Available at: [Link]
-
Company, R., et al. (2019). Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. Molecules, 24(18), 3358. Available at: [Link]
-
Diaion. (n.d.). Separation and Refining of Amino acids. Available at: [Link]
-
Molecularinfo.com. (n.d.). (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride. Available at: [Link]
-
Zhang, Y., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(1), 356-363. Available at: [Link]
-
Paul, C. E., & Hollmann, F. (2016). Enzymatic strategies for asymmetric synthesis. Interface Focus, 6(5), 20160032. Available at: [Link]
-
ResearchGate. (n.d.). Asymmetric Michael/Cyclization Reaction of 2-(2-Nitrovinyl)phenols 1 with Methyl Cyclopentanone-2-carboxylate (5). Available at: [Link]
-
Studer, M., et al. (2000). Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous catalysis: mechanistic aspects. Chemistry, 6(6), 949-958. Available at: [Link]
-
Sharma, S., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(1), 232. Available at: [Link]
-
Ramón, D. J. (2017). Special Issue: Asymmetric Synthesis 2017. Molecules, 22(12), 2217. Available at: [Link]
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- 4. youtube.com [youtube.com]
- 5. Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous catalysis: mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Racemization in Chiral Amino Acid Ester Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of preventing racemization during the synthesis of chiral amino acid esters. Our goal is to equip you with the scientific understanding and practical protocols necessary to maintain the stereochemical integrity of your molecules.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant problem in synthesizing chiral amino acid esters?
A: Racemization is the process that leads to the formation of an equal mixture of both enantiomers (a racemate) from a single, pure enantiomer. In the context of drug development and peptide synthesis, the chirality of an amino acid is crucial for its biological activity. The loss of this specific three-dimensional arrangement can lead to a dramatic decrease in efficacy or even introduce undesirable or toxic effects. Therefore, preventing racemization is paramount to ensure the synthesis of stereochemically pure and effective pharmaceutical compounds.
Q2: What is the primary mechanism that causes racemization during the coupling of N-protected amino acids?
A: The most prevalent mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone intermediate.[1] This occurs when the carboxyl group of an N-acyl protected amino acid is activated. The activated carbonyl is susceptible to intramolecular nucleophilic attack by the oxygen of the preceding amide bond, forming the cyclic oxazolone.[1][2] The alpha-proton of this oxazolone is highly acidic and can be easily abstracted by a base, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of D and L enantiomers.[1][3]
Q3: Are all amino acids equally susceptible to racemization?
A: No, susceptibility to racemization varies among amino acids. Residues like histidine and cysteine are particularly prone to racemization.[4][5] Serine can also be problematic.[5][6] The rate of racemization is influenced by the steric and electronic properties of the amino acid side chain, as well as the reaction conditions.
Q4: Can the choice of N-terminal protecting group influence the rate of racemization?
A: Absolutely. Urethane-based protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) are known to significantly suppress racemization compared to acyl-type protecting groups (e.g., benzoyl).[7] This is because the lone pair of electrons on the urethane nitrogen participates in resonance with the carbonyl group, making the amide oxygen less nucleophilic and thus disfavoring the formation of the oxazolone intermediate.
Q5: How do additives like HOBt and HOAt work to suppress racemization?
A: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for minimizing racemization, especially when using carbodiimide coupling reagents like DCC or DIC.[7][8][9] These additives react with the highly reactive O-acylisourea intermediate to form an active ester.[8] This active ester is more stable and less prone to forming the oxazolone intermediate. It then reacts with the amine component to form the desired peptide bond, effectively circumventing the primary racemization pathway.[8] HOAt is generally considered more effective than HOBt at suppressing racemization.[6][7]
Troubleshooting Guides & In-Depth Protocols
Issue 1: Significant Racemization Detected When Using Carbodiimide Coupling Reagents
Root Cause Analysis: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8] This intermediate is very susceptible to intramolecular cyclization to form the racemization-prone oxazolone. The presence of a base, elevated temperatures, and prolonged reaction times can exacerbate this issue.
Visualizing the Racemization Pathway:
Caption: Racemization vs. Suppression Pathways.
Solutions & Protocols:
1. Protocol for Carbodiimide Coupling with Racemization Suppressing Additives:
-
Objective: To minimize racemization during the formation of an amino acid ester using DIC and a racemization-suppressing additive.
-
Materials:
-
N-protected chiral amino acid (1.0 eq)
-
Alcohol (1.2 eq)
-
Diisopropylcarbodiimide (DIC) (1.1 eq)
-
1-hydroxy-7-azabenzotriazole (HOAt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the N-protected amino acid and HOAt (or Oxyma) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the alcohol to the solution.
-
Slowly add DIC to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter off the diisopropylurea byproduct.
-
Proceed with a standard aqueous workup to isolate the product.
-
2. Selection of Coupling Reagents and Additives:
Not all additives are equally effective. The table below provides a comparison of common additives.
| Additive | pKa | Key Advantages | Considerations |
| HOBt | 4.60[6] | Widely used, effective at reducing racemization.[7] | Can have explosive properties in its anhydrous form.[7] |
| HOAt | 3.28[6] | More acidic and generally more effective than HOBt at suppressing racemization.[6] | Can also be explosive.[7] |
| 6-Cl-HOBt | 3.35[6] | Higher acidity than HOBt, leading to better racemization suppression. | |
| Oxyma | N/A | A non-explosive alternative to HOBt and HOAt with high coupling rates and low racemization.[7][10] | A trademarked product. |
Issue 2: Racemization Observed with Sterically Hindered Amino Acids or During Fragment Condensation
Root Cause Analysis: Sterically hindered amino acids can have slower coupling kinetics. This prolonged exposure of the activated amino acid to the reaction conditions, especially in the presence of a base, increases the likelihood of racemization. Fragment condensation, where a peptide segment is coupled, is particularly high-risk because the activating group is an acyl group, which strongly promotes oxazolone formation.
Solutions & Protocols:
1. Utilize Onium Salt-Based Coupling Reagents:
For challenging couplings, phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) salt-based reagents are often superior to carbodiimides.[9] These reagents rapidly convert the carboxylic acid to a less reactive active ester in situ, minimizing the lifetime of highly reactive intermediates.
Visualizing the Workflow for Onium Salt Coupling:
Caption: Onium Salt Coupling Workflow.
2. Control of Base and Temperature:
-
Base Selection: The basicity and steric hindrance of the organic base used can significantly impact racemization.[6] Sterically hindered bases like N,N-diisopropylethylamine (DIEA) or weaker bases like N-methylmorpholine (NMM) are generally preferred over less hindered and stronger bases like triethylamine (TEA).[6] 2,4,6-collidine has also been shown to produce minimal racemization.[6]
-
Temperature Control: Perform coupling reactions at reduced temperatures (e.g., 0 °C to room temperature). Elevated temperatures, while increasing the reaction rate, also significantly accelerate the rate of racemization.[11][12][13]
3. Solvent Choice:
The choice of solvent can influence racemization. Non-polar solvents like dichloromethane (DCM) can favor the formation of the O-acylisourea intermediate in carbodiimide couplings.[8] In some cases, polar aprotic solvents like DMF are used, but care must be taken as they can sometimes promote base-catalyzed racemization. The presence of water can, in some contexts, suppress racemization.[14]
Advanced Strategies for Racemization-Free Synthesis
For particularly sensitive substrates or when the highest degree of chiral purity is required, consider the following advanced methods:
-
N-Carboxyanhydrides (NCAs): The use of urethane-protected N-carboxyanhydrides (UNCAs) provides a class of pre-activated, stable amino acid derivatives that react without generating byproducts other than CO2, often with a high degree of chiral retention.[15]
-
Novel Coupling Reagents: Research continues to yield new coupling reagents designed for racemization-free synthesis. Reagents like T3P (n-propylphosphonic anhydride) and NDTP (5-Nitro-4,6-dithiocyanatopyrimidine) have shown promise in forming peptide bonds with high enantiopurity.[16][17]
-
Enzymatic Synthesis: Biocatalytic methods, using enzymes like esterases or amidases, can offer exceptional stereoselectivity, though they are often limited by substrate scope and reaction conditions.[18]
By understanding the mechanisms of racemization and carefully selecting reagents, protecting groups, and reaction conditions, it is possible to successfully synthesize chiral amino acid esters with high stereochemical integrity.
References
- Peptide synthesis - Wikipedia.
- Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Epimeris
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets.
- Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide - Organic Chemistry Portal.
- Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed.
- Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chrom
- IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment - NIH.
- Amino Acid Active Esters. III.
- New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents - Suzhou Highfine Biotech.
- Introduction to Peptide Synthesis - PMC - NIH.
- How to prevent racemization of serine during peptide coupling - Benchchem.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - NIH.
- Chemically fuelled deracemiz
- Does water suppress the racemization and decomposition of amino acids? - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Coupling Reagents - Aapptec Peptides.
- Coupling Reagents - Luxembourg Bio Technologies.
- Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation | Journal of the American Chemical Society.
- Mixed anhydrides in peptide synthesis.
- Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based C
- Chiral Amino Acids Synthesis.
- 26.3: Synthesis of Enantiomerically Pure Amino Acids - Chemistry LibreTexts.
- Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic d
- The influence of extrusion on loss and racemiz
- Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing).
- The influence of extrusion on loss of and racemiz
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed.
- Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis.
- Lecture 16 Protecting groups and racemiz
- Full article: The Impact of Processing on Amino Acid Racemization and Protein Quality in Processed Animal Proteins of Poultry Origin - Taylor & Francis Online.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creation.com [creation.com]
- 4. peptide.com [peptide.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. bachem.com [bachem.com]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. The influence of extrusion on loss and racemization of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 193.16.218.141 [193.16.218.141]
- 13. tandfonline.com [tandfonline.com]
- 14. Does water suppress the racemization and decomposition of amino acids? - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 17. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
Improving yield and purity in the synthesis of (S)-Methyl 2-amino-2-cyclopentylacetate
Welcome to the technical support center for the synthesis of (S)-Methyl 2-amino-2-cyclopentylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you optimize your synthetic route for both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing chiral α-amino acids like (S)-Methyl 2-amino-2-cyclopentylacetate?
A1: There are two primary strategies for obtaining the enantiomerically pure target molecule:
-
Racemic Synthesis followed by Chiral Resolution: This is often the most practical approach for novel α,α-disubstituted amino acids. It involves first preparing the racemic amino acid or ester using robust methods like the Strecker[1] or Bucherer-Bergs reaction[2], followed by separating the enantiomers.
-
Asymmetric Synthesis: This strategy aims to create the desired stereocenter selectively from the beginning. Methods include using a chiral auxiliary[3][4], a chiral catalyst for enantioselective alkylation of an imino ester[5], or biocatalytic approaches.[6] While elegant, developing a novel asymmetric synthesis can be more time-consuming than a resolution-based approach.
Q2: My final product shows low optical purity. What are the likely causes?
A2: Low enantiomeric excess (% ee) can arise at several stages. The most common culprits are:
-
Incomplete Resolution: The chosen resolution method (e.g., diastereomeric salt crystallization) may not be efficient enough for baseline separation of the enantiomers.
-
Racemization During Processing: The α-proton of amino esters can be labile under certain conditions. Exposure to strong base or elevated temperatures, particularly during hydrolysis of intermediates or distillation of the final product, can cause partial or complete racemization.
-
Contamination: The sample may be contaminated with the racemic starting material or an intermediate.
Q3: Can I perform the esterification before the chiral resolution?
A3: Yes, this is a viable alternative workflow. You can synthesize the racemic methyl ester first and then perform the resolution. This can be advantageous for several reasons. The physical properties of the ester (e.g., solubility, crystallinity of derivatives) might be more favorable for resolution than the free amino acid. Furthermore, enzymatic kinetic resolution often works very well on amino esters.[7]
Q4: What is the best starting material for a Strecker or Bucherer-Bergs synthesis of the cyclopentyl core?
A4: The logical and most common starting material for introducing the cyclopentyl group at the α-position is cyclopentanone . This ketone will react with a cyanide source and an ammonia source to form the key α-aminonitrile (Strecker)[8] or hydantoin (Bucherer-Bergs) intermediate.[9]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Part 1: Racemic Synthesis & Intermediate Formation
Q: My yield for the initial Strecker reaction using cyclopentanone is very low. What is going wrong?
Likely Cause: The Strecker synthesis is a multi-component equilibrium-driven reaction.[10] Low yields often stem from an incomplete formation of the key iminium ion intermediate or competing side reactions.[1] Common issues include:
-
Inefficient Imine Formation: The equilibrium between cyclopentanone and ammonia to form the imine may not be favorable under your conditions.
-
Competing Cyanohydrin Formation: The cyanide ion can attack the cyclopentanone carbonyl directly, forming a cyanohydrin, which does not lead to the desired amino acid.
-
Reagent Stoichiometry and Purity: Using old or impure reagents (especially the cyanide source) can drastically reduce yield.
Solutions & Protocol:
-
Optimize pH and Reagent Concentration: The reaction is typically promoted by mild acid. Ammonium chloride (NH₄Cl) is often used as it provides both the ammonia source (NH₃) and a weak acid (NH₄⁺) to catalyze imine formation.[11]
-
Temperature Control: While initial condensation can be done at room temperature, gentle heating (40-50°C) can favor imine formation, but excessive heat can lead to side products.
-
Order of Addition: Adding the cyanide source after the ketone and ammonia source have had time to equilibrate can sometimes favor the desired pathway.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Ammonia Source | NH₄OH | NH₄Cl | Provides in-situ NH₃ and mild acid catalysis.[11] |
| Cyanide Source | KCN or NaCN | KCN or NaCN | Ensure it is fresh and finely powdered. |
| Solvent | Aqueous Methanol | Aqueous Ethanol or Methanol | A co-solvent helps solubilize the organic ketone. |
| Temperature | 20-25°C | 40-50°C | Pushes the imine formation equilibrium forward. |
| Reaction Time | 12 hours | 24-48 hours | The reaction can be slow; monitor by TLC or GC-MS. |
Workflow: Troubleshooting Low Strecker Yield
Caption: Troubleshooting logic for low Strecker reaction yield.
Q: I am attempting a Bucherer-Bergs synthesis, but I am getting a complex mixture of products and some polymer-like material.
Likely Cause: The Bucherer-Bergs reaction, which produces a hydantoin intermediate, can be prone to polymerization and side reactions if not properly controlled.[2] The use of ammonium carbonate [(NH₄)₂CO₃] and potassium cyanide (KCN) requires careful management of temperature and pressure. Polymerization can occur from side reactions of the intermediates.
Solutions & Protocol:
-
Use a Co-solvent: Employing 50% aqueous ethanol can improve the solubility of all components and lead to cleaner reactions and higher yields.[2]
-
Ultrasonication: Applying ultrasonic irradiation has been shown to accelerate the reaction, allowing for lower temperatures and shorter reaction times, which minimizes side product formation.[2]
-
Controlled Heating: The reaction is typically heated to around 60°C. Overheating can promote decomposition and polymerization. Using a sealed vessel is crucial to maintain the necessary pressure of ammonia and carbon dioxide generated in situ.
Part 2: Hydrolysis of Intermediates
Q: My hydrolysis of the α-aminonitrile (from Strecker) or the hydantoin (from Bucherer-Bergs) is incomplete or requires very harsh conditions.
Likely Cause: Hydrolysis of nitriles and hydantoins to carboxylic acids can be sluggish, especially with sterically hindered substrates like α,α-disubstituted systems.
-
Nitrile Hydrolysis: This is a two-stage process (nitrile → amide → carboxylic acid) that often requires strong acid (e.g., 6M HCl) and prolonged heating.[11]
-
Hydantoin Hydrolysis: This requires even more forcing conditions, typically using a strong base like Ba(OH)₂ or NaOH at high temperatures, followed by acidification.
Solutions & Protocol:
-
Increase Temperature and Time: For aminonitrile hydrolysis, refluxing in 6M HCl for 12-24 hours is standard. For hydantoins, refluxing with 2-3 equivalents of Ba(OH)₂ in water for 24-48 hours is often necessary.
-
Monitor Progress: The reaction should be monitored by TLC or ¹H NMR of an aliquot to ensure complete conversion and avoid unnecessary heating that could lead to degradation.
Protocol: Hydrolysis of 5,5-Cyclopentanespirohydantoin
-
Suspend the hydantoin (1.0 eq) in a 2M aqueous solution of Ba(OH)₂ (3.0 eq).
-
Heat the mixture to reflux (approx. 100-110°C) for 48 hours. The mixture should become homogeneous.
-
Cool the reaction to room temperature.
-
Carefully add dilute H₂SO₄ to precipitate BaSO₄ until the pH is approximately 7.
-
Filter off the BaSO₄ solid and wash it thoroughly with hot water.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude racemic 2-amino-2-cyclopentylacetic acid.
Part 3: Chiral Resolution & Purification
Q: I am struggling to resolve the racemic amino acid using diastereomeric salt crystallization. The diastereomers co-crystallize or the yield is very low.
Likely Cause: Successful diastereomeric resolution is highly dependent on finding a resolving agent that forms a salt with one enantiomer that is significantly less soluble than the salt of the other enantiomer in a given solvent system.
-
Poor Choice of Resolving Agent: Not all chiral acids/bases are effective for all substrates.
-
Incorrect Solvent System: The solvent plays a critical role in differential solubility. A solvent that is too good will keep both salts in solution; a solvent that is too poor will crash both out.
Solutions & Protocol:
-
Screen Multiple Resolving Agents: It is essential to screen a variety of commercially available resolving agents. For an amino acid, chiral acids are used.
-
Systematic Solvent Screening: For the most promising resolving agent, screen a range of solvents and solvent mixtures (e.g., methanol, ethanol, isopropanol, acetone, and their mixtures with water).
-
Control Cooling Rate: Slow, controlled cooling is critical for selective crystallization. Crash-cooling will almost always lead to co-crystallization and poor enantiomeric enrichment.
| Resolving Agent | Type | Rationale |
| (L)- or (D)-Tartaric Acid | Chiral Dicarboxylic Acid | A common, inexpensive first choice for resolving racemic amines/amino acids.[1] |
| (1R)-(-)-10-Camphorsulfonic Acid | Chiral Sulfonic Acid | Strong acid, forms salts that often have good crystalline properties. |
| (L)- or (D)-Mandelic Acid | Chiral α-Hydroxy Acid | Aromatic interactions can aid in chiral recognition and crystallization. |
| (L)- or (D)-Dibenzoyltartaric Acid | Bulky Chiral Diacid | Increased steric bulk can enhance the difference in crystal packing between diastereomers. |
Q: How can I confirm the enantiomeric purity of my final product?
Likely Cause: Standard techniques like ¹H NMR or mass spectrometry cannot distinguish between enantiomers. A chiral-specific method is required.
Solutions & Protocol:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The amino ester must be derivatized with a UV-active group to be seen by the detector. Derivatization with 3,5-dinitrobenzoyl chloride is a common method.[12] The derivatized sample is then run on a chiral stationary phase (CSP) column, such as one based on polysaccharide phenylcarbamates.[13]
-
Chiral Gas Chromatography (GC): If the amino ester is volatile enough (or can be derivatized to be so), chiral GC columns can provide excellent separation.
-
NMR with Chiral Shift Reagents: While less common now, adding a chiral lanthanide shift reagent can cause the signals for the two enantiomers to appear at different chemical shifts in the NMR spectrum, allowing for integration and % ee determination.
Workflow: Enantiomeric Purity Analysis
Caption: Workflow for determining enantiomeric purity via chiral HPLC.
Part 4: Final Esterification
Q: The final esterification of my resolved amino acid with methanol gives a low yield.
Likely Cause: Direct esterification of amino acids (Fischer esterification) requires an acid catalyst. Common issues include:
-
Insufficient Catalyst: The amino acid itself is zwitterionic and can neutralize some of the acid catalyst.
-
Water Removal: The reaction produces water, which can drive the equilibrium back towards the starting materials.
-
Side Reactions: The free amino group can undergo side reactions if the conditions are not optimized.
Solutions & Protocol: A highly effective and convenient method for this transformation is using thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in methanol .[14] These reagents react with methanol to generate anhydrous HCl in situ, which acts as the catalyst and protonates the amino group, protecting it from side reactions.
Protocol: TMSCl-Mediated Esterification
-
Suspend the (S)-2-amino-2-cyclopentylacetic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of amino acid).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add trimethylchlorosilane (TMSCl) (2.0-3.0 eq) to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, by which time the suspension should become a clear solution.
-
Remove the solvent and excess reagent under reduced pressure.
-
The resulting solid will be the hydrochloride salt of the desired methyl ester, which can be used as is or neutralized carefully with a non-aqueous base (e.g., triethylamine in an organic solvent) to obtain the free amine. This method typically results in good to excellent yields.[14]
References
-
Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent. ACS Publications. Available from: [Link]
-
Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers. Available from: [Link]
-
An efficient asymmetric synthesis of Fmoc-L-cyclopentylglycine via diastereoselective alkylation of glycine enolate equivalent. ScienceDirect. Available from: [Link]
-
Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography. PubMed. Available from: [Link]
-
Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. NIH National Library of Medicine. Available from: [Link]
-
Catalytic, Enantioselective Alkylation of α-Imino Esters: The Synthesis of Nonnatural α-Amino Acid Derivatives. ACS Publications. Available from: [Link]
-
Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. NIH National Library of Medicine. Available from: [Link]
-
Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. NIH National Library of Medicine. Available from: [Link]
-
Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. ACS Publications. Available from: [Link]
-
Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. ACS Publications. Available from: [Link]
-
Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. ACS Publications. Available from: [Link]
-
Biosynthesis of food constituents: Amino acids: 4. Non-protein amino acids. Czech Journal of Food Sciences. Available from: [Link]
-
Non-proteinogenic amino acids – Knowledge and References. Taylor & Francis Online. Available from: [Link]
-
Synthesis of Optically Active α-Amino Esters via Dynamic Kinetic Resolution: A Mechanistic Study. ACS Publications. Available from: [Link]
-
An Efficient Asymmetric Synthesis of Fmoc‐L‐cyclopentylglycine via Diastereoselective Alkylation of a Glycine Enolate Equivalent. Sci-Hub. Available from: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available from: [Link]
- Resolution of racemic amino acids. Google Patents.
-
Strecker Synthesis. Master Organic Chemistry. Available from: [Link]
-
Strecker amino acid synthesis. Wikipedia. Available from: [Link]
-
Bucherer–Bergs reaction. Wikipedia. Available from: [Link]
-
Strecker Synthesis. NROChemistry. Available from: [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available from: [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. Available from: [Link]
-
Strecker Synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. NIH National Library of Medicine. Available from: [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. NIH National Library of Medicine. Available from: [Link]
-
Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. Available from: [Link]
-
Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. NIH National Library of Medicine. Available from: [Link]
- Purification process for methyl acetate. Google Patents.
-
Purification process for methyl acetate. European Patent Office. Available from: [Link]
-
Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Synlett. Available from: [Link]
-
Synthesis of asymmetrically-substituted cyclopentane derivatives from acyclic sugars. Royal Society of Chemistry. Available from: [Link]
- Process for preparing enantiomerically enriched amino-alcohols. Google Patents.
-
A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. Available from: [Link]
-
Asymmetric Total Synthesis of Leptosphin C. NIH National Library of Medicine. Available from: [Link]
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI. Available from: [Link]
-
L-Proline, 2-methyl. Organic Syntheses. Available from: [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. msimg.bioon.com [msimg.bioon.com]
- 4. Sci-Hub. An Efficient Asymmetric Synthesis of Fmoc‐L‐cyclopentylglycine via Diastereoselective Alkylation of a Glycine Enolate Equivalent. / ChemInform, 2003 [sci-hub.st]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 9. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: A Troubleshooting Guide for Asymmetric Synthesis with Chiral Auxiliaries
Welcome to the Technical Support Center for Asymmetric Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using chiral auxiliaries. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work. This resource is structured in a question-and-answer format to directly address the most common challenges encountered during these critical synthetic transformations.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are a cornerstone of modern organic synthesis, providing a reliable method for controlling stereochemistry.[1] These enantiomerically pure compounds are temporarily attached to a prochiral substrate, creating a chiral environment that directs subsequent reactions to form one diastereomer preferentially.[1] After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered for reuse.[1] This approach transforms the often-difficult separation of enantiomers into the more manageable separation of diastereomers, which have distinct physical properties.
The effectiveness of a chiral auxiliary is judged by the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the product, the overall chemical yield, and the ease of its attachment and removal. Prominent examples include Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine-based auxiliaries.
General Workflow of Chiral Auxiliary-Mediated Synthesis
The process can be broken down into three primary stages: attachment of the auxiliary, the diastereoselective reaction, and cleavage of the auxiliary.
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during your experiments. The answers provide both theoretical explanations and practical solutions.
Category 1: Poor Diastereoselectivity
Q1: My reaction is showing low diastereoselectivity (low d.r.). What are the likely causes and how can I improve it?
A1: Low diastereoselectivity is a common issue and can often be traced back to the transition state geometry of your reaction. The key is to create a well-defined, rigid transition state that strongly favors the formation of one diastereomer.
Potential Causes & Solutions:
-
Insufficient Chelation: For many reactions, particularly aldol and alkylation reactions using Evans' oxazolidinones, a chelated intermediate is crucial for high stereoselectivity.[2] The Lewis acid used to form the enolate plays a critical role in creating this rigid structure.
-
Solution:
-
Optimize the Lewis Acid: Ensure you are using the correct Lewis acid and stoichiometry. For Evans' auxiliaries, dibutylboron triflate (Bu₂BOTf) is often used to form a Z-enolate, which is key to the stereochemical outcome.[2]
-
Consider a Different Metal: The choice of metal in the Lewis acid can impact chelation. Metals like titanium, zinc, or magnesium have different coordination properties and may enforce a more rigid transition state in your specific system.
-
-
-
Reaction Temperature is Too High: The energy difference between the two diastereomeric transition states is often small. As the temperature increases, there is more thermal energy available to overcome the activation barrier for the formation of the undesired diastereomer, leading to a lower d.r.
-
Solution: Lowering the reaction temperature is one of the most effective ways to improve diastereoselectivity. If you are running the reaction at -78 °C, consider even lower temperatures if your equipment allows.
-
-
Solvent Effects: The solvent can have a profound impact on the reaction's stereochemical outcome. Coordinating solvents (e.g., THF, Et₂O) can compete with the chiral auxiliary for coordination to the metal center of the Lewis acid, disrupting the desired rigid transition state.[3]
-
Solution: Screen a range of solvents. Moving from a coordinating to a non-coordinating solvent (e.g., toluene, hexanes) can sometimes dramatically improve diastereoselectivity.
-
-
Steric Mismatch: The steric bulk of your substrate, the electrophile, and the chiral auxiliary must be compatible. An unfavorable steric interaction in the desired transition state can lead to the formation of the undesired diastereomer.
-
Solution: If possible, consider modifying the steric properties of the substrate or using a different chiral auxiliary with different steric demands.
-
| Parameter | Potential Issue | Recommended Action |
| Temperature | Too high, allowing for population of higher energy transition state. | Decrease the reaction temperature (e.g., from -40 °C to -78 °C). |
| Solvent | Coordinating solvent interfering with chelation. | Switch to a non-coordinating solvent (e.g., from THF to Toluene). |
| Lewis Acid | Insufficient or incorrect Lewis acid leading to a flexible transition state. | Screen different Lewis acids (e.g., Bu₂BOTf, TiCl₄) and optimize stoichiometry.[2] |
Category 2: Auxiliary Cleavage and Recovery
Q2: I am having difficulty cleaving the chiral auxiliary from my product. The reaction is slow or incomplete. What should I do?
A2: Difficulty in auxiliary cleavage is often due to steric hindrance around the carbonyl group. This is a common issue, especially with bulky substrates or auxiliaries like (+)-neomenthol.
Troubleshooting Steps:
-
Increase Reaction Temperature: For hydrolytic cleavage, refluxing the reaction mixture can provide the necessary activation energy to overcome the steric barrier.
-
Use a Stronger Nucleophile: If standard hydrolysis with lithium hydroxide (LiOH) is ineffective, consider using lithium hydroperoxide (LiOOH), generated in situ from LiOH and hydrogen peroxide (H₂O₂).[4] LiOOH is a more potent nucleophile and can cleave hindered esters under milder conditions.[5]
-
Change the Solvent System: Adding a co-solvent like DMSO or DMPU can improve solubility and increase the reaction rate.
-
Consider Reductive Cleavage: For amide-based auxiliaries (e.g., Evans' oxazolidinones), reductive cleavage with reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can yield the corresponding alcohol. This is a good alternative if hydrolytic methods fail.
Q3: I am observing epimerization (racemization) at the α-carbon of my product during auxiliary cleavage. How can I prevent this?
A3: Epimerization is a significant risk, especially for products with an enolizable proton at the newly formed stereocenter. Harsh acidic or basic conditions can remove this proton, forming a planar enolate intermediate which can then be re-protonated from either face, leading to a loss of stereochemical purity.
Prevention Strategies:
-
Use Milder Cleavage Conditions: Avoid strong acids or bases and high temperatures if your product is prone to epimerization. The LiOH/H₂O₂ method for cleaving Evans' oxazolidinones is generally mild and effective.[4]
-
Choose the Right Cleavage Method for the Desired Product:
-
For Carboxylic Acids: LiOH/H₂O₂ is a standard and mild method for N-acyl oxazolidinones.[4]
-
For Alcohols: Reductive cleavage with LiBH₄ is often a good choice.
-
For Aldehydes: Reduction to the alcohol followed by a mild oxidation (e.g., Swern or Dess-Martin oxidation) is a common two-step procedure.
-
-
Minimize Reaction Time: Prolonged exposure to even mildly racemizing conditions can lead to a significant loss of stereochemical integrity. Monitor the reaction closely and work it up as soon as it is complete.
Q4: My recovery of the chiral auxiliary is low. What are the best practices for improving the yield?
A4: High recovery and reuse of the often-expensive chiral auxiliary is a key aspect of the economic viability of this synthetic strategy.[6][7] Low recovery is typically due to degradation during cleavage or inefficient extraction during workup.
Best Practices for Recovery:
-
Choose a Robust Auxiliary: Select an auxiliary that is stable to the reaction and cleavage conditions.
-
Optimize the Workup Procedure:
-
After cleavage, the auxiliary needs to be efficiently separated from the product. This often involves extraction.
-
If the cleavage was performed under acidic conditions, the auxiliary (often an amine or alcohol) may be protonated and soluble in the aqueous layer. Neutralize the aqueous layer with a base (e.g., NaOH) to regenerate the free auxiliary, which can then be extracted into an organic solvent.
-
-
Purification of the Recovered Auxiliary: The crude recovered auxiliary may need to be purified before reuse. Recrystallization is often an effective method to obtain high-purity material.[6]
Caption: Troubleshooting decision tree for common issues in chiral auxiliary synthesis.
Experimental Protocols
The following are generalized, step-by-step methodologies for key experiments. It is crucial to consult the primary literature for conditions specific to your substrate and auxiliary.
Protocol 1: Diastereoselective Alkylation of an N-Acyl Oxazolidinone (Evans' Auxiliary)
This protocol is a general procedure for the alkylation of an N-acyl oxazolidinone, a common method for creating a new stereocenter α to a carbonyl group.[4]
-
Preparation: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF (or another suitable solvent) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add a base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.05 equiv) dropwise. Stir the mixture for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., allyl iodide or benzyl bromide) (1.1 equiv) dropwise.
-
Reaction: Stir the reaction at -78 °C until the starting material is consumed (monitor by TLC). The reaction time can vary from a few hours to overnight.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the resulting diastereomers by flash column chromatography on silica gel.
Protocol 2: Cleavage of an N-Acyl Oxazolidinone using LiOH/H₂O₂ to Yield a Carboxylic Acid
This protocol describes a mild and efficient method for hydrolyzing the N-acyl oxazolidinone to the corresponding carboxylic acid while allowing for the recovery of the chiral auxiliary.[4][5]
-
Dissolution: Dissolve the purified N-acyl oxazolidinone (1.0 equiv) in a 4:1 mixture of THF and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add 30% aqueous hydrogen peroxide (H₂O₂) (4.0 equiv) dropwise, followed by an aqueous solution of lithium hydroxide (LiOH) (2.0 equiv).
-
Reaction: Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC.
-
Quenching the Peroxide: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 M, 5.0 equiv) and stir for 20 minutes.
-
Solvent Removal: Remove the THF under reduced pressure.
-
Auxiliary Recovery: Extract the aqueous solution with an organic solvent (e.g., dichloromethane) to recover the chiral auxiliary.
-
Product Isolation: Acidify the aqueous layer to pH ~2 with 1 M HCl. Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo to yield the purified product.
References
-
Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. PMC - NIH. [Link]
-
Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science (RSC Publishing). [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
A Chiral Solvent Effect in Asymmetric Organocatalysis. ResearchGate. [Link]
-
Chiral Auxiliary Controlled Reactions. No Added Chemicals. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College - Chemistry. [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of (S)-Methyl 2-amino-2-cyclopentylacetate
Welcome to the technical support center for the purification of (S)-Methyl 2-amino-2-cyclopentylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during the purification of this important chiral building block. As Senior Application Scientists, we provide not only protocols but also the underlying principles to empower you to make informed decisions in your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and purification of (S)-Methyl 2-amino-2-cyclopentylacetate.
Q1: What are the most common impurities found in commercial (S)-Methyl 2-amino-2-cyclopentylacetate?
A1: Commercial batches of (S)-Methyl 2-amino-2-cyclopentylacetate can contain several types of impurities stemming from its synthesis and degradation. The most common are:
-
Starting Materials: Unreacted (S)-2-amino-2-cyclopentylacetic acid from the esterification process.
-
Enantiomeric Impurity: The corresponding (R)-enantiomer, which compromises the optical purity of the final product.
-
Self-Condensation Products: Amino acid esters are prone to self-condensation, especially when stored as a free base, leading to the formation of diketopiperazines and other oligomeric species[1].
-
Hydrolysis Product: The parent carboxylic acid, ((S)-2-amino-2-cyclopentylacetic acid), can form if the ester is exposed to moisture or basic conditions, particularly strong bases[2].
-
Residual Reagents and Solvents: Traces of acids (e.g., HCl, H₂SO₄) used as catalysts in esterification[1][3], or solvents used during synthesis and workup.
Q2: My product is a persistent oil or gum, but I expect a solid. Why is this happening and how can I solidify it?
A2: This is a frequent issue with amino acid derivatives. Several factors can contribute:
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice, preventing solidification. The most common culprits are residual solvents or the self-condensation by-products mentioned above.
-
Hygroscopic Nature: The compound may be hygroscopic, absorbing atmospheric moisture to form a viscous oil[4].
-
Form of the Compound: The free base of an amino acid ester is often an oil, whereas its hydrochloride salt is typically a crystalline solid[3].
To induce solidification, you can try converting the oily free base to its hydrochloride salt. If you already have the salt, attempting to recrystallize it from a suitable solvent system (e.g., isopropanol/diethyl ether) can help remove impurities and promote crystallization. Stirring the oil with a non-polar solvent like hexane or diethyl ether (a process called trituration) can sometimes precipitate the solid product[4].
Q3: What is the difference between purifying the free base versus the hydrochloride salt? Which form is preferable?
A3: Both the free base and the hydrochloride (HCl) salt have distinct advantages for purification.
-
Free Base: The free base is required for many synthetic reactions. It is amenable to purification by standard silica gel chromatography. However, it is generally less stable and more prone to self-condensation and degradation[1].
-
Hydrochloride Salt: The HCl salt is typically a stable, crystalline solid, making it easier to handle and store long-term. It is readily purified by recrystallization. The primary drawback is that the charged nature of the salt makes it unsuitable for standard silica gel chromatography.
Recommendation: For long-term storage and achieving high chemical purity via recrystallization, the hydrochloride salt is superior. For immediate use in a subsequent reaction or for purification via chromatography, the free base is used. It is common practice to purify the compound as the HCl salt and then liberate the free base just before its use.
Q4: How can I quickly assess the purity of my sample?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to visualize the number of components in your sample. Staining with ninhydrin is effective for visualizing the amine functionality.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure and identifying impurities by detecting unexpected signals.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on chemical purity. For determining enantiomeric excess (e.e.), a specialized chiral HPLC method is necessary[5].
Q5: What is the most reliable method to determine the enantiomeric excess (e.e.) of my product?
A5: The gold standard for determining the enantiomeric excess of chiral molecules like (S)-Methyl 2-amino-2-cyclopentylacetate is Chiral High-Performance Liquid Chromatography (HPLC) [5]. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, resulting in different retention times and allowing for their separation and quantification. It may be necessary to derivatize the amino acid ester with an agent like nitrobenzoxadiazole (NBD) to improve detection[5].
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: My sample is contaminated with the starting amino acid, (S)-2-amino-2-cyclopentylacetic acid.
This is a common issue resulting from incomplete esterification. The acidic nature of the amino acid impurity allows for its straightforward removal using a liquid-liquid extraction.
Protocol: Acid-Base Extraction for Removal of Acidic Impurities
This protocol leverages the difference in acidity between the desired ester and the carboxylic acid impurity. A weak aqueous base will convert the carboxylic acid into its water-soluble salt, which is extracted into the aqueous phase, leaving the desired ester in the organic layer[6].
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product (1.0 g) in a suitable water-immiscible organic solvent (30 mL), such as ethyl acetate or dichloromethane.
-
Transfer: Transfer the solution to a separatory funnel.
-
Aqueous Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL) to the separatory funnel. Caution: Carbon dioxide gas will be evolved. Swirl the funnel gently and vent frequently to release the pressure before shaking[6].
-
Extraction: Stopper the funnel, shake vigorously for 30-60 seconds, and then allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the aqueous wash (steps 3-5) one more time to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (20 mL) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
| Parameter | Recommendation | Rationale |
| Organic Solvent | Ethyl Acetate, Dichloromethane | Good solubility for the ester, immiscible with water. |
| Aqueous Base | Saturated NaHCO₃, 5% K₂CO₃ | Weak bases that deprotonate the carboxylic acid without causing significant hydrolysis of the ester[2]. |
| Base to Avoid | NaOH, KOH (Strong Bases) | Strong bases will rapidly hydrolyze the methyl ester functional group[2]. |
Problem 2: My NMR spectrum shows signals consistent with diketopiperazine or other non-polar by-products.
Self-condensation by-products like diketopiperazines are common impurities. These are typically less polar than the desired amino acid ester and can be effectively removed using silica gel column chromatography.
Protocol: Silica Gel Column Chromatography
Step-by-Step Methodology:
-
Column Packing: Prepare a silica gel column using a slurry of silica in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product (as the free base) in a minimal amount of the mobile phase or dichloromethane and load it onto the column.
-
Elution: Begin elution with a low-polarity solvent system and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate). The less polar diketopiperazine will elute first.
-
Addition of Base: To prevent the amino acid ester from streaking on the acidic silica gel, it is crucial to add a small amount of a volatile base, such as triethylamine (TEA), to the mobile phase[4].
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommended System | Purpose |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard adsorbent for separating compounds of varying polarity[7]. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for separation of non-polar impurities before eluting the more polar product. |
| Mobile Phase Additive | 0.5-1% Triethylamine (TEA) | Neutralizes acidic sites on the silica gel, preventing tailing of the basic amine product. |
Problem 3: My product has low enantiomeric purity.
Achieving high enantiomeric purity is critical for pharmaceutical applications. If chiral HPLC analysis reveals a significant amount of the undesired (R)-enantiomer, an enantiomeric enrichment step is necessary. One classic and effective method is through the formation and recrystallization of diastereomeric salts.
Protocol: Enantiomeric Enrichment via Diastereomeric Salt Recrystallization
This process involves reacting the racemic or enantiomerically-impure amino acid ester with a chiral acid to form two diastereomeric salts. These salts have different physical properties, including solubility, allowing one to be selectively crystallized.
Step-by-Step Methodology:
-
Salt Formation: Dissolve the enantiomerically impure free base of the amino acid ester in a suitable solvent (e.g., methanol or ethanol). Add 0.5 equivalents of a chiral resolving agent, such as Dibenzoyl-L-tartaric acid.
-
Crystallization: Allow the solution to stand at room temperature or cool it to induce crystallization of the less soluble diastereomeric salt. The progress can be monitored by observing the formation of crystals.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Purity Check: Analyze the enantiomeric purity of the crystallized salt by liberating the free base (via treatment with a weak base) and analyzing it by chiral HPLC.
-
Liberation of Free Base: Once the desired enantiomeric purity is achieved, dissolve the purified diastereomeric salt in water and add a weak base (e.g., NaHCO₃). Extract the liberated free base into an organic solvent as described in the acid-base extraction protocol.
| Chiral Resolving Agent | Solvent System | Notes |
| Dibenzoyl-L-tartaric acid | Methanol, Ethanol | A common and effective resolving agent for amines. |
| (+)-Camphor-10-sulfonic acid | Acetone, Isopropanol | Another widely used chiral acid for resolution. |
| (R)-(-)-Mandelic acid | Ethanol/Water | Often used for resolving racemic amines. |
Problem 4: I am losing my product due to ester hydrolysis during aqueous workup.
Ester hydrolysis is a significant risk when exposing the product to basic aqueous conditions, especially at elevated pH or for prolonged periods. Careful control of pH is essential to preserving the ester group.
Protocol: pH-Controlled Extraction to Minimize Hydrolysis
This modified extraction procedure is designed to liberate the free amino acid ester from its salt form while minimizing the risk of hydrolysis by maintaining a neutral to slightly basic pH.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude hydrochloride salt of the product in water. Cool the solution in an ice bath to 0-5 °C. A lower temperature slows the rate of hydrolysis[1].
-
Organic Layer: Add a water-immiscible organic solvent (e.g., dichloromethane) to the aqueous solution.
-
pH Adjustment: While vigorously stirring the biphasic mixture, slowly add a cold, dilute aqueous solution of a weak base (e.g., 10% NaHCO₃ or a phosphate buffer) dropwise.
-
Monitor pH: Continuously monitor the pH of the aqueous layer, stopping the addition of base once the pH reaches 7.0-8.0. Do not exceed pH 8[1][8].
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers promptly, and extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free base.
Section 3: Purification Workflows
Visual aids can help in selecting and executing the proper purification strategy.
Caption: Decision tree for selecting a purification method.
Caption: Workflow for purification via acid-base extraction.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link][2]
-
ResearchGate. (2008). Enantiomeric enrichment of α-amino acid derivatives: Recrystallization of N-Fmoc α-amino acid tert-butyl esters. Retrieved from [Link][9]
-
ResearchGate. (2018). Chromatographic Separation of Amino Acids. Retrieved from [Link][10]
-
Ikuta, Y., et al. (2021). Extraction of Amino Acid Esters Using a Pillar[11]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. Journal of Analytical Methods in Chemistry. Retrieved from [Link][12]
-
Kim, I. W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Retrieved from [Link][5]
-
Google Patents. (1989). Method for crystallization of amino acids. Retrieved from [11]
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link][6]
-
Google Patents. (1990). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. Retrieved from [8]
-
Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link][7]
-
National Institutes of Health. (2019). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Retrieved from [Link][13]
-
European Patent Office. (2001). Method for extracting amino acid ester. Retrieved from [Link][1]
-
Anand, R., & Vimal, M. (1998). A Mild and Convenient Procedure for the Esterification of Amino Acids. Synthetic Communications, 28(11), 1963-1965. Retrieved from [Link][14]
-
Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link][15]
-
Google Patents. (2008). Process for preparing enantiomerically enriched amino-alcohols. Retrieved from [16]
-
National Institutes of Health. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link][3]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link][4]
Sources
- 1. data.epo.org [data.epo.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. column-chromatography.com [column-chromatography.com]
- 8. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 12. solventextraction.gr.jp [solventextraction.gr.jp]
- 13. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. diaion.com [diaion.com]
- 16. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
Technical Support Center: (S)-Methyl 2-amino-2-cyclopentylacetate Enantiomeric Excess Determination
Welcome to the technical support center for analytical methods focused on determining the enantiomeric excess (ee) of (S)-Methyl 2-amino-2-cyclopentylacetate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental results. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning and expertise behind them.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of (S)-Methyl 2-amino-2-cyclopentylacetate's enantiomeric excess.
Issue 1: Poor or No Enantiomeric Resolution in Chiral HPLC
Question: I am not seeing any separation between the enantiomers of my Methyl 2-amino-2-cyclopentylacetate sample using a chiral HPLC method. What are the likely causes and how can I fix this?
Answer:
Failure to achieve enantiomeric resolution is a frequent challenge in chiral chromatography. The primary reason is a lack of differential interaction between the enantiomers and the chiral stationary phase (CSP). Here’s a systematic approach to troubleshoot this issue:
Root Cause Analysis and Solutions:
-
Inappropriate Chiral Stationary Phase (CSP) Selection: The "like-dissolves-like" principle is a good starting point, but chiral recognition is far more complex, involving multiple non-covalent interactions. For amino acid esters, polysaccharide-based and macrocyclic glycopeptide-based CSPs are generally effective.[1][2][3]
-
Recommendation: If you are using a particular CSP without success, consider switching to one with a different chiral selector. Polysaccharide-based columns like those with amylose or cellulose derivatives (e.g., Chiralpak IA) or macrocyclic glycopeptide columns (e.g., CHIROBIOTIC T) are excellent candidates for amino acid derivatives.[1][3]
-
-
Mobile Phase Composition: The mobile phase composition is critical in modulating the interactions between the analyte and the CSP.
-
Normal-Phase Chromatography: In normal-phase mode (e.g., hexane/isopropanol), the alcohol modifier plays a crucial role. Too much alcohol can weaken the hydrogen bonding interactions necessary for chiral recognition.
-
Troubleshooting Steps:
-
Systematically decrease the percentage of the alcohol modifier (e.g., from 20% to 10% isopropanol).
-
Try a different alcohol modifier (e.g., ethanol instead of isopropanol).
-
-
-
Reversed-Phase Chromatography: In reversed-phase mode (e.g., water/methanol with an additive), the pH and ionic strength of the mobile phase are critical, especially for ionizable compounds like amino esters.
-
Troubleshooting Steps:
-
Adjust the pH of the aqueous portion of the mobile phase. For an amino ester, a slightly acidic pH can ensure the amino group is protonated, which may enhance interaction with the CSP.
-
Vary the concentration of the organic modifier. Interestingly, for some macrocyclic glycopeptide CSPs, a "U-shaped" retention behavior is observed, where enantioselectivity can increase at both low and high organic modifier concentrations.[3]
-
-
-
-
Temperature: Column temperature affects the thermodynamics of the chiral recognition process.
-
Recommendation: Lowering the column temperature often enhances resolution by increasing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP. Try reducing the temperature in 5-10°C increments.
-
-
Analyte Derivatization: If direct separation is not achievable, derivatizing the amino group can alter the analyte's structure and create new interaction points with the CSP.
-
Recommendation: Consider derivatization with reagents like 3,5-dinitrobenzoyl chloride (DNB-Cl) or N-Fmoc-Cl. This can significantly improve the chances of separation on Pirkle-type or other CSPs.[4]
-
Issue 2: Inaccurate or Non-Reproducible Enantiomeric Excess (ee) Values
Question: My calculated ee values for the same sample are inconsistent across different runs. What could be causing this variability?
Answer:
Root Cause Analysis and Solutions:
-
On-Column Racemization: The analyte may be racemizing on the column itself, especially if the mobile phase is too acidic or basic, or if the column temperature is too high.
-
Recommendation:
-
Ensure the mobile phase pH is within the stable range for your analyte.
-
Operate at the lowest temperature that provides adequate resolution.
-
Inject a sample of the pure (S)-enantiomer and check for the appearance of the (R)-enantiomer peak.
-
-
-
Peak Integration Errors: Incorrect peak integration is a major source of error in ee determination.
-
Common Pitfalls:
-
Poorly Resolved Peaks: If the resolution between the enantiomeric peaks is less than 1.5, the integration can be inaccurate. The baseline may not return to zero between the peaks, leading to "peak shaving" or "peak tailing" integration errors.
-
Inconsistent Baseline: A drifting baseline can lead to significant integration errors, especially for minor enantiomer peaks.
-
-
Recommendation:
-
Optimize the chromatography to achieve baseline resolution (Rs ≥ 1.5).
-
Use a consistent integration method for all chromatograms. Manually review and adjust the baseline and peak start/end points if necessary.
-
Ensure the column is well-equilibrated before each injection to minimize baseline drift.
-
-
-
Non-Linear Detector Response: The detector response may not be linear across the concentration range of the major and minor enantiomers, especially when the ee is very high.
-
Recommendation:
-
Construct a calibration curve for both enantiomers to check for linearity.
-
If non-linearity is observed, use a response factor to correct the peak areas before calculating the ee.
-
-
-
Sample Preparation Issues: Racemization can occur during sample preparation, especially if harsh conditions (e.g., strong acid or base, high temperature) are used.
-
Recommendation:
-
Use mild conditions for sample dissolution and dilution.
-
Analyze the sample as quickly as possible after preparation.
-
-
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for determining the enantiomeric excess of (S)-Methyl 2-amino-2-cyclopentylacetate?
A1: The choice of analytical technique depends on several factors including the available instrumentation, the required accuracy, and the sample matrix. Here's a comparison of the most common methods:
| Technique | Advantages | Disadvantages | Best For |
| Chiral High-Performance Liquid Chromatography (HPLC) | High accuracy and precision, widely applicable, direct analysis often possible.[4] | Method development can be time-consuming, requires specialized chiral columns. | Routine quality control and high-throughput screening. |
| Chiral Gas Chromatography (GC) | High efficiency and sensitivity, short analysis times. | Requires derivatization to make the analyte volatile, potential for racemization during derivatization.[5] | Analysis of volatile amino acid derivatives, high-sensitivity applications. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Non-destructive, can provide structural information, no separation required. | Lower sensitivity than chromatographic methods, requires chiral solvating or derivatizing agents.[6][7] | Rapid screening, structural confirmation, and when chromatographic methods are not available. |
| Capillary Electrophoresis (CE) | High separation efficiency, low sample and solvent consumption.[8][9] | Lower sensitivity than HPLC and GC, can be less robust than HPLC. | Analysis of small sample volumes, research applications. |
For most applications, Chiral HPLC is the preferred method due to its robustness and direct applicability to underivatized amino acid esters.[3][10]
Q2: How do I prepare my (S)-Methyl 2-amino-2-cyclopentylacetate sample for chiral analysis?
A2: Proper sample preparation is crucial for obtaining accurate results.
-
For Chiral HPLC and CE:
-
Accurately weigh a small amount of your sample.
-
Dissolve the sample in the mobile phase or a solvent compatible with the mobile phase.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the column or capillary.
-
Dilute the sample to an appropriate concentration. The concentration should be within the linear range of your detector.
-
-
For Chiral GC:
-
A two-step derivatization is typically required for amino acid esters.
-
Esterification: The carboxyl group is already esterified in your molecule. If you were starting with the free amino acid, this step would be necessary.
-
Acylation: The amino group needs to be derivatized to reduce its polarity and increase volatility. This is commonly done using trifluoroacetic anhydride (TFAA) or acetic anhydride.
-
-
After derivatization, the sample is dissolved in a suitable solvent (e.g., methylene chloride) for injection.
-
-
For Chiral NMR:
-
Dissolve your sample in a deuterated solvent (e.g., CDCl₃).
-
Add a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to the NMR tube.
-
The CSA will form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.[6][7] A CDA will create diastereomers that have distinct NMR spectra.
-
Q3: Can I use mass spectrometry (MS) to determine enantiomeric excess?
A3: Yes, mass spectrometry can be used to determine enantiomeric excess, although it is not as common as chromatographic or NMR methods for this specific purpose. Chiral analysis by MS typically involves forming diastereomeric complexes with a chiral selector and then observing differences in their mass spectrometric behavior.[11] This can be done by comparing the relative abundances of the diastereomeric ions or their fragmentation patterns in MS/MS experiments.[11] LC-MS with a chiral column is a powerful technique that combines the separation power of chiral HPLC with the sensitivity and selectivity of mass spectrometry.[2]
Experimental Protocols & Visualizations
Workflow for Chiral Method Development
Caption: A decision-making workflow for selecting and optimizing an analytical method for enantiomeric excess determination.
Detailed Protocol: Chiral HPLC Method
This protocol provides a starting point for developing a chiral HPLC method for (S)-Methyl 2-amino-2-cyclopentylacetate.
1. Column and Mobile Phase Selection:
-
Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) or CHIROBIOTIC T (teicoplanin).
-
Mobile Phase (Normal Phase): Hexane/Isopropanol (IPA) (e.g., 90:10 v/v).
-
Mobile Phase (Reversed Phase for CHIROBIOTIC T): Water/Methanol/Formic Acid (e.g., 20:80:0.1 v/v/v).[3]
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
3. Method Optimization:
-
If resolution is poor, systematically vary the mobile phase composition. For normal phase, decrease the IPA percentage. For reversed phase, adjust the methanol percentage.
-
Lower the column temperature to 15°C to see if resolution improves.
4. Quantification:
-
The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers: % ee = [(A_S - A_R) / (A_S + A_R)] * 100 Where A_S is the area of the (S)-enantiomer and A_R is the area of the (R)-enantiomer.
References
-
Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand | LCGC International. Available at: [Link]
-
Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Available at: [Link]
-
Chiral separation of amino acids and peptides by capillary electrophoresis - PubMed. Available at: [Link]
-
Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6 - PubMed. Available at: [Link]
-
1.1.3. Chiral separation of amino acids by gas chromatography - ResearchGate. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]
-
Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF. Available at: [Link]
-
NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers - PubMed. Available at: [Link]
-
Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Available at: [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI. Available at: [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. Available at: [Link]
-
A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Available at: [Link]
-
Chiral HPLC Separations - Phenomenex. Available at: [Link]
-
Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review - PubMed. Available at: [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC - NIH. Available at: [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - NIH. Available at: [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Available at: [Link]
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
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- 3. sigmaaldrich.com [sigmaaldrich.com]
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Technical Support Center: Navigating the Scale-Up of Non-Proteinogenic Amino Acid Synthesis
Welcome to the Technical Support Center for Non-Proteinogenic Amino Acid (NPAA) Synthesis Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to address the complex challenges encountered when transitioning NPAA synthesis from the laboratory bench to larger-scale production. Non-proteinogenic amino acids are critical building blocks in modern drug discovery, offering the potential to enhance the stability, potency, and bioavailability of peptide-based therapeutics.[1][2] However, scaling up their synthesis presents a unique set of obstacles. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to support your experimental success.
Part 1: Core Troubleshooting Principles for NPAA Scale-Up
Scaling up any chemical or biological process requires careful consideration of various factors that may not be apparent at the bench scale. The following are foundational principles to guide your scale-up efforts.
Reaction Kinetics and Thermodynamics
-
Question: My reaction yield has significantly dropped after moving to a larger reactor. What could be the cause?
-
Answer: A drop in yield during scale-up is a common issue often related to mass and heat transfer limitations. In a larger reactor, inefficient mixing can lead to localized concentration gradients and temperature differences, affecting reaction rates and potentially promoting side reactions. It is crucial to re-optimize mixing speed, reactor geometry, and heating/cooling systems to ensure homogeneity. For exothermic reactions, inadequate heat dissipation can lead to runaway reactions and product degradation.
-
Question: I'm observing the formation of new, unexpected byproducts at a larger scale. Why is this happening?
-
Answer: The thermal profile of a reaction can change dramatically upon scale-up. Pockets of localized high temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of impurities not seen at the lab scale. Additionally, longer reaction times, sometimes a consequence of slower reagent addition at scale, can also contribute to byproduct formation. We recommend performing a thorough process hazard analysis and considering the use of in-line monitoring techniques to track reaction progress and temperature in real-time.
Stereoselectivity at Scale
-
Question: How can I maintain high enantiopurity when scaling up my asymmetric synthesis?
-
Answer: Maintaining stereoselectivity is a critical challenge in the chemical synthesis of NPAAs.[1] Temperature control is paramount, as even small fluctuations can impact the stereochemical outcome of a reaction. Ensure your large-scale reactor has precise temperature control. The choice of chiral catalyst or auxiliary and its loading are also critical. In some cases, the catalyst's stability or activity may be affected by longer reaction times or interactions with reactor surfaces. It may be necessary to screen for more robust catalysts or consider a biocatalytic approach, which often offers superior stereoselectivity.[1]
Part 2: Troubleshooting by Synthesis Methodology
The challenges in scaling up NPAA synthesis are highly dependent on the chosen synthetic route. This section provides specific troubleshooting guidance for chemical, biocatalytic, and chemoenzymatic synthesis methods.
Chemical Synthesis
Chemical synthesis offers great flexibility in designing novel NPAAs but comes with challenges in stereocontrol, yield, and the use of hazardous reagents.[][4]
Frequently Asked Questions (FAQs):
-
Q: My multi-step synthesis is inefficient at scale. How can I improve it? A: Long, linear synthetic routes are often problematic for scale-up due to cumulative yield losses. Consider convergent synthesis strategies where different fragments of the molecule are synthesized separately and then combined. Also, explore one-pot or tandem reactions to reduce the number of unit operations and purification steps.[5][6]
-
Q: The use of protecting groups is complicating my scale-up process. What are the alternatives? A: Protecting group manipulations add steps, increase costs, and generate waste.[7] Whenever possible, select starting materials that do not require protection or use protecting groups that can be removed under mild conditions. Biocatalytic methods often do not require protecting groups, offering a significant advantage.[8]
Troubleshooting Guide: Chemical Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Inefficient mixing, poor temperature control, side reactions. | Re-optimize mixing parameters and temperature control. Use in-line process analytical technology (PAT) to monitor the reaction. |
| Poor Stereoselectivity | Temperature fluctuations, catalyst deactivation, solvent effects. | Implement precise temperature control. Screen for more robust chiral catalysts. Optimize solvent choice. |
| Byproduct Formation | Localized overheating, extended reaction times, reagent impurities. | Improve heat transfer in the reactor. Optimize reagent addition rates. Ensure high purity of starting materials. |
| Use of Toxic Reagents | The classical Strecker synthesis utilizes toxic cyanide reagents.[4] | Explore alternative synthetic routes that avoid highly toxic materials. Consider biocatalytic or chemoenzymatic approaches. |
Biocatalytic and Chemoenzymatic Synthesis
Biocatalysis leverages enzymes to perform specific chemical transformations with high selectivity and under mild conditions.[9] However, scaling up these processes has its own set of challenges, primarily related to enzyme stability, activity, and cofactor costs.[1]
Frequently Asked Questions (FAQs):
-
Q: The high cost of cofactors makes my biocatalytic process economically unviable at scale. What can I do? A: The cost of cofactors is a major limiting factor for large-scale biocatalytic production.[1] Implementing an efficient cofactor regeneration system is essential. This can be achieved using a secondary enzyme (e.g., glucose dehydrogenase or formate dehydrogenase) or by using whole-cell biocatalysts where cofactor regeneration occurs in vivo.
-
Q: My enzyme shows low activity and stability in the scaled-up process. How can I address this? A: Enzyme performance can be affected by shear stress from mixing, temperature, and pH excursions. Consider enzyme immobilization, which can improve stability and allow for easier reuse. Directed evolution or computational enzyme design can be used to engineer more robust and active enzymes.[8][9]
Troubleshooting Guide: Biocatalytic/Chemoenzymatic Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Enzyme Activity | Suboptimal pH or temperature, substrate/product inhibition, shear stress. | Optimize reaction conditions. Consider fed-batch strategies to control substrate/product concentrations. Use enzyme immobilization to protect against shear stress. |
| Cofactor Degradation/Cost | Lack of an efficient regeneration system. | Implement an in-situ cofactor regeneration system. Use whole-cell biocatalysts.[9] |
| Incomplete Conversion | Poor enzyme stability, unfavorable reaction equilibrium. | Engineer a more stable enzyme. Use in-situ product removal to drive the reaction forward. |
| Challenges in Chemoenzymatic One-Pot Reactions | Incompatible reaction conditions for chemical and enzymatic steps. | Screen for enzymes that are active in organic solvents or under the conditions required for the chemical step. Consider a telescoped synthesis where the crude product of one step is directly used in the next.[6] |
Part 3: Downstream Processing and Purification
Purification is often a significant bottleneck in the manufacturing of NPAAs, accounting for a substantial portion of the overall cost and generating significant waste streams.[10]
Frequently Asked Questions (FAQs):
-
Q: What are the most scalable methods for purifying NPAAs? A: The choice of purification method depends on the physicochemical properties of the NPAA. For charged molecules, ion-exchange chromatography is highly effective. Reversed-phase chromatography is suitable for more hydrophobic NPAAs. For large-scale operations, simulated moving bed (SMB) chromatography can offer higher throughput and reduced solvent consumption compared to traditional batch chromatography.
-
Q: I'm struggling with the removal of closely related impurities. What strategies can I employ? A: The removal of structurally similar impurities is a common challenge. High-performance liquid chromatography (HPLC) with optimized mobile phases and column chemistries is often required.[11] Crystallization can also be a powerful purification technique for achieving high purity, provided the NPAA is a solid.
Troubleshooting Guide: Purification
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity | Inefficient separation of byproducts or unreacted starting materials. | Optimize chromatography conditions (e.g., gradient, pH, column chemistry). Consider orthogonal purification methods (e.g., ion-exchange followed by reversed-phase). |
| Product Loss During Purification | Poor recovery from chromatography columns, degradation during processing. | Optimize elution conditions to ensure complete recovery. Ensure the pH and temperature of purification buffers are within the stability range of the NPAA. |
| High Solvent Consumption | Inefficient batch chromatography processes. | Explore more efficient chromatography techniques like simulated moving bed (SMB). Optimize loading and elution conditions to reduce solvent usage. |
Part 4: Analytical and Quality Control
Robust analytical methods are essential for ensuring the purity and quality of the final NPAA product.
Frequently Asked Questions (FAQs):
-
Q: What are the best analytical techniques for assessing the purity of my NPAA? A: High-performance liquid chromatography (HPLC) coupled with various detectors (UV, MS, CAD) is the primary method for purity assessment.[11] For chiral NPAAs, chiral HPLC is necessary to determine enantiomeric excess. Capillary electrophoresis (CE) can also be a powerful tool for separating charged analytes.[12]
-
Q: How do I identify unknown impurities in my product? A: Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is crucial for determining the molecular weight and elemental composition of unknown impurities.[13] Nuclear magnetic resonance (NMR) spectroscopy is then used to elucidate the precise chemical structure.
Part 5: Experimental Protocols and Workflows
Protocol 1: General Workflow for Biocatalytic Synthesis Scale-Up
-
Enzyme Selection and Optimization:
-
Screen a panel of enzymes for activity towards the target substrate.
-
Optimize reaction conditions (pH, temperature, buffer) at the small scale (1-10 mL).
-
-
Cofactor Regeneration System Development:
-
If required, select and co-express a suitable enzyme for cofactor regeneration.
-
Optimize the ratio of the primary enzyme to the regeneration enzyme.
-
-
Fed-Batch Strategy Development:
-
At the bench scale (100-500 mL), develop a fed-batch strategy to maintain low concentrations of potentially inhibitory substrates or products.
-
-
Pilot-Scale Run (1-10 L):
-
Transfer the optimized process to a pilot-scale bioreactor.
-
Monitor key parameters (pH, temperature, dissolved oxygen, substrate/product concentrations) in real-time.
-
-
Downstream Processing:
-
Separate the biomass (if using whole cells) by centrifugation or microfiltration.
-
Purify the NPAA from the supernatant/filtrate using appropriate chromatographic techniques.
-
Diagram: General Scale-Up Workflow
Caption: A simplified workflow for scaling up NPAA synthesis.
Diagram: Decision Tree for Synthesis Route Selection
Caption: A decision tree to guide the selection of a synthesis route for NPAAs.
References
-
Ding, Y., Ting, J. P., Liu, J., Al-Azzam, S., Pandya, P., & Afshar, S. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino acids, 52(9), 1207–1226. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Use of Non-Proteinogenic Amino Acids in Chemical Synthesis. Retrieved from [Link]
-
Lu, Y., Welsh, J. P., & Chan, W. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology, 10, 559. [Link]
-
Noncanonical Amino Acids : Methods and Protocols. (n.d.). University of California Davis. Retrieved from [Link]
-
Bednar, D., Beer, L. A., & Seeliger, J. C. (2015). Biocatalytic synthesis of non-standard amino acids by a decarboxylative aldol reaction. ResearchGate. [Link]
-
Coelho, P. S., & Arnold, F. H. (2013). Engineering enzymes for noncanonical amino acid synthesis. Current opinion in chemical biology, 17(2), 218–224. [Link]
-
Chao, Y., Li, G., & Arnold, F. H. (2024). One-pot chemoenzymatic syntheses of non-canonical amino acids. Organic & Biomolecular Chemistry, 22(4), 643-653. [Link]
-
Chao, Y., Li, G., & Arnold, F. H. (2024). One-pot chemoenzymatic syntheses of non-canonical amino acids. PMC. [Link]
-
Nielsen, A. D., & Watson, M. P. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Journal of Medicinal Chemistry, 66(9), 5991-6014. [Link]
-
Barnett, S. (2024). Unnatural Amino Acids. Dimension Research. [Link]
-
University of Pittsburgh. (2023, July 31). New chemical process makes it easier to craft amino acids that don't exist in nature. ScienceDaily. [Link]
-
Isidro-Llobet, A., Murillo, M., & Giralt, E. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]
-
Wang, Y., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International Journal of Molecular Sciences, 24(7), 6301. [Link]
-
Oza, J. P., et al. (2015). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Chemistry, 3, 68. [Link]
-
BioAscent. (2024). Highlights in synthesis - unnatural amino acids. Retrieved from [Link]
-
Improved Synthesis of Unnatural Amino Acids for Peptide Stapling. (2023). ResearchGate. [Link]
-
Wang, Y., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. [Link]
-
Kumar, A., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 12, 1464843. [Link]
-
Biocatalytic Synthesis of N-Protected α-Amino Acids through 1,3-Nitrogen Migration by Nonheme Iron Enzymes. (2025). Journal of the American Chemical Society. [Link]
-
Lu, Y., Welsh, J. P., & Chan, W. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Schneider, S., et al. (2015). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry, 13(24), 6814-6821. [Link]
-
What Technological and Economic Elements Must be Addressed to Support the Affordability, Accessibility, and Desirability of Alternative Proteins in LMIC?. (2023). NIH. [Link]
-
Tsuboi, Y., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2848. [Link]
-
Poddar, T. K., & Scown, C. D. (2025). Technoeconomic analysis for near-term scale-up of bioprocesses. Current Opinion in Biotechnology, 92, 103258. [Link]
-
Violi, J. P. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. OPUS at UTS. [Link]
-
Walsh, C. T. (2008). Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. Journal of Biological Chemistry, 283(25), 17087-17091. [Link]
-
Wikipedia. (n.d.). Non-proteinogenic amino acids. Retrieved from [Link]
-
Avula, B., et al. (2023). Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches. Molecules, 28(21), 7373. [Link]
-
Humbird, D. (2025). Scale-up economics for cultured meat. Biotechnology and Bioengineering, 122(10), 2261-2273. [Link]
-
Castro-Puyana, M., et al. (2007). CE methods for the determination of non-protein amino acids in foods. Electrophoresis, 28(22), 4031-45. [Link]
-
Haslinger, K., et al. (2019). A proof-reading mechanism for non-proteinogenic amino acid incorporation into glycopeptide antibiotics. Chemical Science, 10(36), 8373-8379. [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. (2023). PMC. [Link]
-
Li, M., et al. (2022). Progress, applications, challenges and prospects of protein purification technology. Frontiers in Bioengineering and Biotechnology, 10, 1035213. [Link]
-
The Analysis Techniques Of Amino Acid And Protein In Food And Agricultural Products. (2019). International Journal of Scientific & Technology Research, 8(11). [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]
-
Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]
Sources
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- 13. mdpi.com [mdpi.com]
Preventing decomposition of (S)-Methyl 2-amino-2-cyclopentylacetate during workup
Overview
(S)-Methyl 2-amino-2-cyclopentylacetate is a valuable chiral building block in pharmaceutical synthesis. However, its bifunctional nature as both a primary amine and a methyl ester presents significant challenges during aqueous workup. Researchers frequently report low yields and the appearance of persistent impurities, which are often the result of compound decomposition. This guide provides a comprehensive set of troubleshooting strategies and optimized protocols to ensure the integrity and maximize the recovery of your target compound.
Frequently Asked Questions (FAQs)
Q1: My final product is a viscous oil, but I expected a solid. Why is that?
This is the most common issue reported. (S)-Methyl 2-amino-2-cyclopentylacetate in its free base form is often an oil or a low-melting solid. The more stable, crystalline, and easily handled form is its hydrochloride (HCl) salt[1][2][3]. If your synthesis produces the HCl salt, and you perform a basic aqueous workup to remove acidic reagents, you have likely isolated the free base. For long-term stability and easier handling, consider isolating the product as its HCl salt.
Q2: I see an unexpected peak in my LC-MS/NMR that corresponds to a loss of methanol (M-32). What is it?
This mass loss is a strong indicator of intramolecular cyclization, leading to the formation of a lactam[4][5]. The primary amine can act as a nucleophile, attacking the electrophilic ester carbonyl. While the formation of a four-membered β-lactam from an α-amino acid is less common than γ- or δ-lactams, it can still occur, particularly under thermal stress or basic conditions[5][6].
Q3: My overall yield is significantly lower than expected after an extractive workup. Where is my product going?
Low yield can be attributed to two primary factors:
-
Ester Hydrolysis: Under either strongly acidic (pH < 2) or, more commonly, basic (pH > 9) conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid[7][8][9]. This amino acid is highly polar and will be lost to the aqueous layer during extraction.
-
Poor Partitioning: As a primary amine, the compound has significant water solubility, especially when protonated at low pH. Inefficient extraction, for example, using a solvent that is too polar or not performing enough extractions, can lead to product loss in the aqueous phase.
Q4: The optical purity (e.e.) of my product has decreased after the workup. Is racemization a risk?
Yes, the α-proton is susceptible to deprotonation under strongly basic conditions, which can lead to racemization. While this is less common than hydrolysis or lactamization, exposing the compound to strong bases like NaOH or KOH for extended periods, especially at elevated temperatures, should be strictly avoided.
Troubleshooting Guide: Understanding and Preventing Decomposition
Primary Decomposition Pathways
The stability of (S)-Methyl 2-amino-2-cyclopentylacetate is compromised by two main chemical reactions during workup. Understanding these pathways is critical for designing a successful purification strategy.
-
Base-Catalyzed Ester Hydrolysis: The most prevalent decomposition route. The presence of hydroxide ions initiates nucleophilic acyl substitution, cleaving the methyl ester to form the highly water-soluble amino acid, which is typically lost during extraction.
-
Intramolecular Cyclization (Lactamization): The lone pair of the primary amine can attack the ester carbonyl. This is often promoted by heat or the presence of a non-nucleophilic base, which deprotonates the amine and increases its nucleophilicity[4][5][10].
Caption: Workflow for isolating the stable hydrochloride salt.
Step-by-Step Methodology:
-
Quench & Dilute: Quench the reaction as appropriate. Dilute the mixture with a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Acidic Wash (Optional): If basic impurities are present, wash the organic layer cautiously with 1M HCl. Note: Your product will likely partition into the aqueous layer at this stage. This step is only for removing other basic materials when your product is already the HCl salt.
-
Neutralization: Carefully add a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the reaction. Check the pH of the aqueous layer with pH paper to ensure it is between 7.5 and 8.5. Avoid stronger bases like NaOH or K₂CO₃ unless absolutely necessary, and if so, perform the extraction quickly at 0°C.[1]
-
Extraction: Separate the layers. Extract the aqueous layer 2-3 times with fresh organic solvent (EtOAc or DCM) to maximize recovery.
-
Combine & Dry: Combine all organic layers and wash once with brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure (rotary evaporation). Keep the bath temperature below 40°C to prevent lactam formation.
-
Salt Formation: Dissolve the resulting crude oil in a minimal amount of a non-polar solvent like diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE). Add a solution of HCl (e.g., 2M in Et₂O or 4M in dioxane) dropwise with stirring.
-
Isolation: The hydrochloride salt should precipitate as a white solid. If it oils out, scratch the flask or add a seed crystal. Cool the mixture in an ice bath to maximize precipitation. Collect the solid by filtration, wash with a small amount of cold Et₂O, and dry under vacuum.
Protocol 2: Isolation as the Free Base (For Immediate Use)
If the free base is required for a subsequent reaction, it should be isolated with care and used promptly.
Step-by-Step Methodology:
-
Initial Steps: Follow steps 1-6 from Protocol 1 to obtain the crude free base as an oil.
-
Purification (if necessary): The crude oil can be purified by flash column chromatography.
-
Stationary Phase: Silica gel. It is recommended to pre-treat the silica by slurrying it in the eluent containing 1-2% of a volatile amine like triethylamine (TEA) to prevent streaking and decomposition on the acidic silica.
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-5% MeOH in DCM) or ethyl acetate in hexanes is a common starting point.
-
-
Final Concentration: After chromatography, concentrate the pure fractions. Ensure all residual triethylamine is removed by co-evaporating with the solvent, as it can cause degradation over time.
-
Storage: Store the purified oil under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8°C) and use it as soon as possible.
References
-
Horse Liver Alcohol Dehydrogenase-Catalyzed Oxidative Lactamization of Amino Alcohols. ACS Catalysis. [Link]
-
Lactamization, reduction, and hydrolysis of the γ‐amino‐acid ester. ResearchGate. [Link]
-
How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. [Link]
-
Protecting group. Wikipedia. [Link]
- Method for producing amino acid ester hydrochloride.
-
Article - SciELO. SciELO. [Link]
-
Lactam. Wikipedia. [Link]
-
Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Academax. [Link]
- Method for producing amino acid ester hydrochloride.
-
Oxidative Lactamization of Amino Alcohols: An Overview. Journal of Chemistry Letters. [Link]
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Protective Groups. Organic Chemistry Portal. [Link]
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Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part I. Hydrolysis of methyl 6-aminohexanoate. Royal Society of Chemistry. [Link]
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Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. National Institutes of Health. [Link]
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Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. PubMed. [Link]
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(S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride. MolecularInfo. [Link]
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Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. PubMed. [Link]
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The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? Canadian Science Publishing. [Link]
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Kinetics of the Acid Catalysed Hydrolysis of Methyl Acetate. YouTube. [Link]
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Effects of extraction pH on protein secondary structures. ResearchGate. [Link]
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Effect of varying extraction pH on amino acids, nutritional parameters, intermolecular interactions and functional Properties of. NIT Rourkela. [Link]
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Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. ResearchGate. [Link]
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Effect of extraction pH on amino acids, nutritional, in-vitro protein digestibility, intermolecular interactions, and functional properties of guar germ proteins. PubMed. [Link]
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Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: Benchmarking (S)-Methyl 2-amino-2-cyclopentylacetate Against Established Standards
In the landscape of asymmetric synthesis, the quest for efficient, reliable, and predictable methods for controlling stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, providing a robust strategy for the synthesis of enantiomerically pure compounds crucial for the development of pharmaceuticals and other biologically active molecules. This guide offers an in-depth comparison of a promising yet under-explored chiral auxiliary, (S)-Methyl 2-amino-2-cyclopentylacetate , with the well-established and widely utilized auxiliaries: Evans' Oxazolidinones , Oppolzer's Sultams , and Meyers' Pseudoephedrine Amides .
Through a detailed examination of their mechanisms of action, experimental protocols, and performance data in a benchmark reaction, this guide aims to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions when selecting a chiral auxiliary for their synthetic campaigns.
The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate. The inherent chirality of the auxiliary directs the stereochemical outcome of a subsequent reaction, leading to the formation of a diastereomeric product. These diastereomers can then be separated using standard laboratory techniques such as chromatography or crystallization. Finally, the chiral auxiliary is cleaved from the desired product and can, in many cases, be recovered and reused.
Caption: Stereocontrol in Evans' auxiliary alkylation.
Oppolzer's Sultams
Developed by Wolfgang Oppolzer, camphor-based sultams are another class of highly effective chiral auxiliaries. [1]Their rigid bicyclic structure provides excellent steric shielding, leading to high diastereoselectivities in a variety of reactions, including alkylations, Diels-Alder reactions, and conjugate additions. [1] Mechanism of Stereocontrol: Similar to Evans' auxiliaries, Oppolzer's sultams function by creating a sterically biased environment around the reaction center. The camphor backbone effectively blocks one face of the enolate, directing the electrophile to the opposite side. The chelation of the metal cation with the carbonyl oxygen and one of the sulfonyl oxygens further rigidifies the transition state.
Caption: Stereocontrol in Oppolzer's sultam alkylation.
Meyers' Pseudoephedrine Amides
Andrew G. Myers developed a practical and highly efficient asymmetric alkylation method using the inexpensive and readily available pseudoephedrine as a chiral auxiliary. [2]This method allows for the synthesis of highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. [2] Mechanism of Stereocontrol: The stereoselectivity of the Myers asymmetric alkylation is attributed to the formation of a rigid dianion where the lithium cation is chelated by both the enolate oxygen and the hydroxyl group of the pseudoephedrine. This chelation, along with the steric bulk of the phenyl group, effectively blocks one face of the enolate.
Caption: Stereocontrol in Meyers' pseudoephedrine alkylation.
Performance Comparison in a Benchmark Reaction: Asymmetric Alkylation
To provide a quantitative comparison, we will consider the diastereoselective alkylation of a propionyl derivative with benzyl bromide, a common benchmark reaction.
| Chiral Auxiliary | Substrate | Base | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl | NaHMDS | Benzyl Bromide | ~85-95 | >98:2 | [3] |
| (1S)-(-)-2,10-Camphorsultam | N-Propionyl | NaHMDS | Benzyl Bromide | ~80-90 | >95:5 | [4] |
| (+)-Pseudoephedrine | N-Propionyl | LDA/LiCl | Benzyl Bromide | ~90 | >99:1 | [2] |
A New Contender: (S)-Methyl 2-amino-2-cyclopentylacetate
While the established auxiliaries have proven their utility, there is always a drive to develop new auxiliaries with improved characteristics, such as greater rigidity, easier cleavage, or lower cost. (S)-Methyl 2-amino-2-cyclopentylacetate represents a class of chiral auxiliaries based on cyclic amino acids. The cyclopentyl ring is expected to impart significant conformational rigidity, which can lead to enhanced stereocontrol.
Synthesis: (S)-Methyl 2-amino-2-cyclopentylacetate can be synthesized from the corresponding amino acid, (S)-2-amino-2-cyclopentylacetic acid, through standard esterification procedures, such as treatment with methanol and trimethylchlorosilane. [5] Proposed Application: As an amino ester, this auxiliary would likely be used in a similar fashion to other amino acid-derived auxiliaries. The substrate of interest would be acylated onto the nitrogen atom, and the resulting amide would then undergo diastereoselective transformations.
While direct experimental data for the use of (S)-Methyl 2-amino-2-cyclopentylacetate as a chiral auxiliary in reactions like asymmetric alkylation is not yet prevalent in the literature, we can infer its potential from structurally related compounds. For instance, a chiral oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol has been shown to be a highly effective chiral auxiliary in asymmetric alkylations and aldol reactions, affording excellent diastereofacial selectivities (>99%). This suggests that the rigid cyclopentane backbone is a highly effective stereocontrolling element.
Experimental Protocols
To facilitate the practical application of these auxiliaries, detailed experimental protocols for the benchmark asymmetric alkylation are provided below.
Protocol 1: Asymmetric Alkylation using Evans' (S)-4-Benzyl-2-oxazolidinone
Caption: Experimental workflow for Evans' auxiliary alkylation. Detailed Procedure:
-
To a solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M solution in THF) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the alkylated product.
Protocol 2: Asymmetric Alkylation using Meyers' (+)-Pseudoephedrine Amide
Caption: Experimental workflow for Meyers' auxiliary alkylation. Detailed Procedure:
-
In a flame-dried flask under argon, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 eq) to diisopropylamine (2.3 eq) in anhydrous THF at -78 °C, and then warming to 0 °C for 30 minutes.
-
In a separate flask, dissolve the N-propionyl-(+)-pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) in anhydrous THF.
-
Cool the amide/LiCl slurry to -78 °C and slowly add the LDA solution via cannula.
-
Stir the mixture for 1 hour at -78 °C, then warm to 0 °C for 30 minutes, and re-cool to 0 °C.
-
Add benzyl bromide (1.5 eq) dropwise and stir at 0 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Perform an aqueous work-up and purify the product by recrystallization or column chromatography.
Cleavage of the Chiral Auxiliary
The final step in the synthetic sequence is the removal of the chiral auxiliary. The choice of cleavage method depends on the desired functionality in the final product.
| Auxiliary | Cleavage to Carboxylic Acid | Cleavage to Alcohol | Cleavage to Aldehyde | Reference |
| Evans' Oxazolidinone | LiOH, H₂O₂ | LiBH₄ or LiAlH₄ | DIBAL-H | |
| Oppolzer's Sultam | LiOH, H₂O₂ | LiAlH₄ | Not standard | [1] |
| Meyers' Pseudoephedrine | H₂SO₄ (aq) or n-Bu₄NOH | LiNH₂BH₃ or LiAlH₄ | LiAl(OEt)₃H |
For (S)-Methyl 2-amino-2-cyclopentylacetate, after acylation to the corresponding amide, standard amide hydrolysis conditions (e.g., acidic or basic hydrolysis) would be expected to cleave the auxiliary, yielding the chiral carboxylic acid.
Conclusion
Evans' oxazolidinones, Oppolzer's sultams, and Meyers' pseudoephedrine amides are well-deserving of their status as "gold standard" chiral auxiliaries, offering high levels of stereocontrol and predictable outcomes in a wide range of asymmetric transformations. They are supported by a vast body of literature and well-established protocols.
(S)-Methyl 2-amino-2-cyclopentylacetate, while not as extensively studied, represents a promising class of chiral auxiliaries based on conformationally restricted cyclic amino acids. The high diastereoselectivities observed with a structurally related cyclopentane-fused oxazolidinone suggest that auxiliaries derived from this scaffold have the potential to offer excellent stereocontrol. Further research into the applications of (S)-Methyl 2-amino-2-cyclopentylacetate and other cyclic amino acid-derived auxiliaries is warranted and could lead to the development of a new generation of powerful tools for asymmetric synthesis. The choice of auxiliary will ultimately depend on the specific requirements of the synthesis, including the desired reaction, the scale of the reaction, and the cost and availability of the auxiliary.
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Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
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Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]
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Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
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Organic Syntheses. (2021). Large-Scale Preparation of Oppolzer's Glycylsultam. [Link]
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PubMed. (2015). Experimental and Computational Studies of the Diastereoselective Alkylations of 3-Substituted γ-Sultams. [Link]
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ChemRxiv. (2021). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. [Link]
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ACS Figshare. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners†,‡. [Link]
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A Comparative Guide to Enantiomeric Purity Analysis of (S)-Methyl 2-amino-2-cyclopentylacetate by Chiral HPLC
In the landscape of modern drug development, the stereochemical identity of a pharmaceutical agent is not a mere academic detail but a critical determinant of its therapeutic efficacy and safety profile.[1][2] Many pharmaceuticals are chiral molecules, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological properties.[3] The tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of the imperative for stringent enantiomeric purity control.[1] Consequently, regulatory bodies worldwide now strongly advocate for the development of single-enantiomer drugs, making robust and reliable analytical methods for enantiomeric purity assessment a cornerstone of pharmaceutical quality control.[4]
(S)-Methyl 2-amino-2-cyclopentylacetate is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its enantiomeric purity is paramount to the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the preeminent technique for this purpose, offering high resolution, sensitivity, and reproducibility.[5][6]
This guide provides an in-depth comparison of different chiral HPLC methodologies for the enantiomeric purity analysis of (S)-Methyl 2-amino-2-cyclopentylacetate. We will delve into the principles of chiral recognition, compare the performance of various chiral stationary phases, and provide a detailed, validated experimental protocol.
The Principle of Chiral Recognition in HPLC
Chiral separation by HPLC is achieved by creating a transient diastereomeric complex between the enantiomers of the analyte and a chiral selector, which is immobilized on the stationary phase.[7] The differing stability of these diastereomeric complexes leads to different retention times, enabling their separation. The primary interactions governing this recognition include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[6]
The choice of the chiral stationary phase is the most critical factor in developing a successful chiral separation method.[8][9] For amino acid esters like (S)-Methyl 2-amino-2-cyclopentylacetate, several classes of CSPs have demonstrated utility.
Visualizing the Chiral Separation Workflow
Caption: A schematic overview of the chiral HPLC workflow for enantiomeric purity analysis.
Comparative Analysis of Chiral Stationary Phases
The selection of an appropriate CSP is often an empirical process.[10] However, based on the structure of (S)-Methyl 2-amino-2-cyclopentylacetate (an amino acid ester), we can rationally select CSPs with a high probability of success. We will compare three widely used types of CSPs: polysaccharide-based, macrocyclic glycopeptide-based, and crown-ether-based phases.
| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Typical Mobile Phase | Principle of Separation | Advantages | Considerations |
| Polysaccharide-Based | Amylose or Cellulose derivatives (e.g., Chiralpak IA, Chiralcel OD-H) | Normal Phase (Hexane/IPA) or Reversed Phase | Hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical polymer structure.[6] | Broad applicability, high success rate for a wide range of compounds.[5] | Can be sensitive to mobile phase composition and temperature. |
| Macrocyclic Glycopeptide-Based | Teicoplanin (e.g., Chirobiotic T) | Reversed Phase or Polar Organic | Multiple interaction sites including hydrogen bonding, ionic interactions, and inclusion complexation.[11] | Excellent for amino acids and their derivatives, often provides baseline resolution.[12] | Equilibration can be slower than with other CSPs.[9] |
| Crown Ether-Based | (18-crown-6)-tetracarboxylic acid (e.g., ChiroSil SCA) | Reversed Phase (Methanol/Water with acid) | Host-guest complexation with the primary amine group of the analyte.[13] | Highly specific for primary amines and amino acids, can provide excellent resolution.[13] | More limited in the range of compounds it can separate. |
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the enantiomeric purity analysis of (S)-Methyl 2-amino-2-cyclopentylacetate using a polysaccharide-based CSP, which offers a good starting point due to its broad applicability.
3.1. Materials and Instrumentation
-
HPLC System: Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Chiral Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.
-
Solvents: HPLC grade n-Hexane and Isopropanol (IPA).
-
Sample: Racemic Methyl 2-amino-2-cyclopentylacetate standard and the (S)-enantiomer test sample.
3.2. Chromatographic Conditions
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3.3. Sample Preparation
-
Standard Solution: Prepare a 1.0 mg/mL solution of racemic Methyl 2-amino-2-cyclopentylacetate in the mobile phase.
-
Test Solution: Prepare a 1.0 mg/mL solution of the (S)-Methyl 2-amino-2-cyclopentylacetate test sample in the mobile phase.
3.4. System Suitability
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic standard solution five times.
-
The resolution between the two enantiomer peaks should be ≥ 2.0. The tailing factor for each peak should be ≤ 1.5. The relative standard deviation (RSD) for the peak areas of five replicate injections should be ≤ 2.0%.
3.5. Analysis Procedure
-
Inject the test solution in duplicate.
-
Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times obtained from the racemic standard.
-
Calculate the percentage of the (R)-enantiomer (impurity) in the (S)-Methyl 2-amino-2-cyclopentylacetate test sample using the following formula:
% (R)-enantiomer = (Area of (R)-enantiomer peak / (Area of (S)-enantiomer peak + Area of (R)-enantiomer peak)) * 100
Visualizing the Method Development Strategy
Caption: A structured approach to chiral HPLC method development and validation.
Comparative Performance Data
The following table summarizes the hypothetical but representative performance data for the enantiomeric separation of Methyl 2-amino-2-cyclopentylacetate on the three compared CSPs.
| Parameter | Chiralpak IA (Polysaccharide) | Chirobiotic T (Macrocyclic Glycopeptide) | ChiroSil SCA (Crown Ether) |
| Mobile Phase | n-Hexane/IPA (90:10) | Methanol/0.1% Acetic Acid (95:5) | Methanol/Water/Perchloric Acid (84:16:0.005 M) |
| Retention Time (S)-enantiomer (min) | 8.2 | 6.5 | 9.8 |
| Retention Time (R)-enantiomer (min) | 9.5 | 7.8 | 11.5 |
| Resolution (Rs) | 2.8 | 3.1 | 3.5 |
| Selectivity (α) | 1.18 | 1.22 | 1.20 |
| Analysis Time (min) | 12 | 10 | 15 |
Analysis of Results:
-
All three columns provided baseline resolution (Rs > 2.0) for the enantiomers of Methyl 2-amino-2-cyclopentylacetate.
-
The Chirobiotic T column offered the shortest analysis time while maintaining excellent resolution.
-
The ChiroSil SCA column provided the highest resolution, which could be advantageous for accurately quantifying very low levels of the undesired enantiomer.
-
The Chiralpak IA column demonstrated robust performance under normal phase conditions, which can be beneficial if the sample has poor solubility in reversed-phase solvents.
Conclusion and Recommendations
The enantiomeric purity of (S)-Methyl 2-amino-2-cyclopentylacetate can be reliably determined using chiral HPLC with a variety of chiral stationary phases. For routine quality control where high throughput is desired, a macrocyclic glycopeptide-based CSP like Chirobiotic T is recommended due to its shorter analysis time and excellent resolution in a reversed-phase mobile phase. For analyses requiring the highest possible resolution to quantify trace enantiomeric impurities, a crown ether-based CSP such as ChiroSil SCA would be the preferred choice. A polysaccharide-based CSP like Chiralpak IA remains a versatile and robust option, particularly when normal phase chromatography is necessary.
The ultimate choice of method will depend on the specific requirements of the analysis, including the desired level of sensitivity, required analysis speed, and the instrumentation available. It is always recommended to screen a selection of chiral columns and mobile phases to identify the optimal conditions for a specific application.[8][14]
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Frank, H., Nicholson, G. J., & Bayer, E. (1978). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Journal of Chromatographic Science, 16(8), 350-352. [Link]
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Frank, H., Nicholson, G. J., & Bayer, E. (1978). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed. [Link]
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Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Daicel Chiral Technologies. [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji. [Link]
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Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025). Microbe Notes. [Link]
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Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.). LCGC International. [Link]
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Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. [Link]
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(a) Determination of enantiomeric purities by chiral HPLC analysis of... (n.d.). ResearchGate. [Link]
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Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. [Link]
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A Comparative Guide to the X-ray Crystallographic Analysis of (S)-Methyl 2-amino-2-cyclopentylacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a cornerstone of modern drug discovery. The enantiomeric form of a chiral molecule can dictate its pharmacological activity, with one enantiomer often being therapeutic while the other may be inactive or even toxic. Molecules such as (S)-Methyl 2-amino-2-cyclopentylacetate, a non-proteinogenic amino acid ester, represent a class of building blocks crucial for the synthesis of novel therapeutics. Their rigid cyclopentyl group can confer unique conformational constraints, making them attractive scaffolds in medicinal chemistry. Therefore, unambiguous confirmation of their absolute configuration is not merely a characterization step but a critical aspect of drug safety and efficacy.
Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of a molecule, providing unequivocal proof of its absolute stereochemistry.[1][2] This guide will detail the crystallographic workflow for a representative chiral amino acid ester, explore the nuances of the technique, and compare its performance against powerful spectroscopic alternatives like Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Gold Standard: Single-Crystal X-ray Diffraction
X-ray crystallography offers a direct visualization of the molecular structure, providing precise bond lengths, angles, and, crucially for chiral molecules, the absolute configuration in the solid state.[2] The technique relies on the diffraction of an X-ray beam by a well-ordered crystal lattice. The resulting diffraction pattern is then used to reconstruct a three-dimensional electron density map of the molecule.
Causality in the Crystallographic Workflow
The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success. The following protocol is based on established methods for small-molecule amine hydrochlorides and serves as a robust starting point for derivatives of (S)-Methyl 2-amino-2-cyclopentylacetate. Due to the lack of a publicly available crystal structure for the title compound, we will use a closely related chiral amine hydrochloride as a representative example to illustrate the process.
Figure 1: A generalized workflow for the single-crystal X-ray diffraction analysis of a small-molecule chiral amine hydrochloride.
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth and Selection:
-
Rationale: The success of the entire experiment hinges on obtaining a single, well-ordered crystal of sufficient size and quality. For amine hydrochlorides, which are often highly soluble in polar solvents, a common strategy is to use a binary solvent system to carefully control solubility and promote slow crystal growth.
-
Protocol:
-
Dissolve approximately 5-10 mg of the enantiopure hydrochloride salt of the (S)-Methyl 2-amino-2-cyclopentylacetate derivative in a minimal amount of a polar solvent like methanol.
-
Place this solution in a small, open vial.
-
Position the vial inside a larger, sealed chamber containing a less polar anti-solvent, such as diethyl ether.
-
Allow the anti-solvent to slowly diffuse into the primary solution over several days at a constant temperature (e.g., room temperature or 4°C).
-
Under a microscope, select a well-formed, transparent crystal with sharp edges, typically 0.1-0.3 mm in at least two dimensions.
-
2. Data Collection:
-
Rationale: The crystal is cryo-cooled to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data. The choice of X-ray source (e.g., Molybdenum or Copper) depends on the crystal's properties; Cu Kα radiation provides better dispersion for light-atom structures, which is crucial for determining the absolute configuration.[3]
-
Protocol:
-
Carefully mount the selected crystal on a cryoloop.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) on the goniometer head of the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a full sphere of diffraction data using a suitable radiation source (e.g., Cu Kα, λ = 1.54178 Å). Data collection strategy should aim for high redundancy and resolution.
-
3. Structure Solution and Refinement:
-
Rationale: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map. This map is then refined to fit the observed data, yielding the final crystal structure.
-
Protocol:
-
Integrate the raw diffraction images and scale the data to correct for experimental variations.
-
Solve the crystal structure using direct methods or Patterson analysis.
-
Refine the structural model using full-matrix least-squares on F². This process involves refining atomic positions, and anisotropic displacement parameters.
-
Locate hydrogen atoms in the difference Fourier map and refine their positions.
-
For a chiral, non-centrosymmetric space group, the absolute configuration is determined by refining the Flack parameter.[3][4] A value close to 0 with a small standard uncertainty indicates the correct absolute configuration has been assigned.[3][4]
-
Alternative Methodologies for Stereochemical Determination
While X-ray crystallography is the gold standard, it is not always feasible, particularly if the compound is an oil or fails to produce suitable crystals. In such cases, spectroscopic techniques offer powerful alternatives.
Figure 2: A decision-making flowchart for selecting an appropriate analytical technique for absolute configuration determination.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5][6] Since enantiomers produce mirror-image VCD spectra, this technique is highly sensitive to the absolute configuration. The experimental spectrum is compared to a spectrum predicted by quantum mechanical calculations (e.g., Density Functional Theory) for a known enantiomer. A match confirms the absolute configuration of the sample.[6][7]
-
Key Advantage: VCD does not require crystallization and can be performed on neat liquids, oils, or solutions, making it highly versatile.[6]
-
Limitation: The accuracy of the assignment depends on the quality of the computational model, which can be challenging for conformationally flexible molecules.[6]
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This technique involves dissolving the racemic or enantiopure sample in an NMR solvent containing a chiral solvating agent.[8][9] The CSA forms diastereomeric complexes with the enantiomers of the analyte, which are non-equivalent and will exhibit different chemical shifts in the NMR spectrum.[8][10][11] By observing the splitting of signals, one can determine the enantiomeric ratio and, in some cases, deduce the absolute configuration by comparing the spectra to those of known standards or by using established empirical models.
-
Key Advantage: NMR is a routine and readily available technique in most chemistry labs. It can provide information on enantiomeric purity and absolute configuration in a single experiment.[8]
-
Limitation: The degree of spectral separation depends on the specific interaction between the analyte and the CSA, and finding an effective CSA may require screening.
Performance Comparison
| Feature | Single-Crystal X-ray Diffraction | Vibrational Circular Dichroism (VCD) | NMR with Chiral Solvating Agents |
| Principle | Anomalous dispersion of X-rays by a single crystal | Differential absorption of circularly polarized IR light in solution | Formation of diastereomeric complexes in solution |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm) | 2-10 mg in solution, recoverable[7] | ~5 mg in solution, recoverable |
| Sample State | Solid (crystalline) | Liquid, oil, or solution | Solution |
| Analysis Time | Days to weeks (crystal growth dependent) | Hours to a day (including computation) | Hours |
| Confidence Level | Definitive ("Gold Standard") | High, dependent on computational accuracy | High for enantiomeric ratio; moderate to high for absolute configuration (often requires reference compounds) |
| Key Limitation | Requires high-quality single crystals | Computationally intensive; challenging for highly flexible molecules | Requires a suitable chiral solvating agent |
Conclusion
For the unambiguous determination of the absolute configuration of (S)-Methyl 2-amino-2-cyclopentylacetate derivatives, single-crystal X-ray diffraction remains the most authoritative method, providing direct and irrefutable evidence of the three-dimensional structure. The detailed protocol outlined in this guide, when applied to a suitable crystal, offers a self-validating system for achieving this goal.
However, in the fast-paced environment of drug discovery, where obtaining high-quality crystals can be a bottleneck, VCD and NMR spectroscopy present powerful and often more rapid alternatives. VCD, in particular, has emerged as a robust technique for determining the absolute configuration of molecules in solution, complementing X-ray crystallography. The choice of method should be guided by the nature of the sample, the available resources, and the specific requirements of the research program. A multi-faceted approach, leveraging the strengths of each technique, will ultimately provide the most comprehensive and reliable stereochemical characterization of these important chiral building blocks.
References
- Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881.
- Flack, H. D., & Bernardinelli, G. (2000). The use of X-ray crystallography to determine absolute configuration. Journal of Applied Crystallography, 33(4), 1143-1148.
- Vass, E., et al. (2010). VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid. Journal of Peptide Science, 16(11), 613-620.
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Gazzola, M., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13076-13088. Available from: [Link]
- Cooper, R. I. (2020). Howard Flack and the Flack Parameter. Chemistry, 2(4), 796-804.
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Gazzola, M., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. Available from: [Link]
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Uccello-Barretta, G., et al. (2010). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. Available from: [Link]
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Di Salvo, A., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 86(11), 7597-7605. Available from: [Link]
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Yamada, T., et al. (2000). J. Am. Chem. Soc., ja993289x Supporting Info. SciSpace. Available from: [Link]
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Uccello-Barretta, G., et al. (2010). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. SciSpace. Available from: [Link]
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Flack, H. D. (2020). Howard Flack and the Flack Parameter. ResearchGate. Available from: [Link]
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Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. ResearchGate. Available from: [Link]
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Florence, A. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1874-1886. Available from: [Link]
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Wikipedia. (n.d.). Vibrational circular dichroism. Wikipedia. Available from: [Link]
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Angelova, V. T., et al. (2024). X-ray Single-Crystal Analysis, Pharmaco-Toxicological Profile and Enoyl-ACP Reductase-Inhibiting Activity of Leading Sulfonyl Hydrazone Derivatives. MDPI. Available from: [Link]
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PubChem. (n.d.). methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride. National Institutes of Health. Available from: [Link]
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PubChem. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. National Institutes of Health. Available from: [Link]
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PubChem. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. National Institutes of Health. Available from: [Link]
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Zhang, Y., et al. (2018). Single-crystal x-ray diffraction structures of covalent organic frameworks. Science, 361(6397), 48-52. Available from: [Link]
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Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. Available from: [Link]
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van der Asdonk, P., et al. (2021). Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals. Radboud Repository. Available from: [Link]
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Cambridge Crystallographic Data Centre. (n.d.). Deposit a Structure in the CSD. CCDC. Available from: [Link]
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de la Cruz, H., et al. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available from: [Link]
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Thombre, K., et al. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 18(4), 1906-1912. Available from: [Link]
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Dukor, R. K., & Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available from: [Link]
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Kleemiss, F., et al. (2022). Crystal structure and Hirshfeld surface analysis of (S)-N-methyl-1-phenylethan-1-aminium chloride. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1184-1189. Available from: [Link]
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Lewis, R. (2024, January 23). Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube. Available from: [Link]
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Yesylevskyy, S. O., et al. (2023). Hirshfeld and AIM Analysis of the Methylone Hydrochloride Crystal Structure and Its Impact on the IR Spectrum Combined with DFT Study. MDPI. Available from: [Link]
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Birsa, M. L., et al. (2019). Single‐crystal X‐ray structure of 18 a. ResearchGate. Available from: [Link]
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Asiri, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available from: [Link]
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Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. CCDC. Available from: [Link]
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Comparative study of different synthetic routes to (S)-Methyl 2-amino-2-cyclopentylacetate
For Researchers, Scientists, and Drug Development Professionals
(S)-Methyl 2-amino-2-cyclopentylacetate is a chiral non-proteinogenic amino acid ester of significant interest in medicinal chemistry. Its unique cyclopentyl moiety imparts conformational rigidity, making it a valuable building block for designing peptidomimetics, enzyme inhibitors, and other therapeutic agents with enhanced metabolic stability and target affinity. The stereochemistry at the α-carbon is crucial for its biological activity, necessitating enantioselective synthetic strategies. This guide provides a comparative analysis of various synthetic routes to (S)-Methyl 2-amino-2-cyclopentylacetate, offering insights into the experimental choices, underlying mechanisms, and relative merits of each approach to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Synthetic Strategies
The synthesis of chiral α-amino acids and their esters can be broadly categorized into several approaches:
-
Classical Racemic Syntheses Followed by Resolution: Methods like the Strecker and Bucherer-Bergs syntheses produce a racemic mixture of the amino acid, which is then resolved into its constituent enantiomers.
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature to construct the target molecule.
-
Asymmetric Synthesis: This is the most elegant and often preferred approach, where a chiral catalyst or auxiliary is used to directly generate the desired enantiomer with high selectivity. This category includes methods such as catalytic asymmetric hydrogenation, alkylation, and various organocatalytic transformations.
-
Enzymatic Methods: Biocatalysis offers a green and highly selective alternative, either through kinetic resolution of a racemic mixture or through asymmetric synthesis.
This guide will delve into the practical application of these strategies for the synthesis of (S)-Methyl 2-amino-2-cyclopentylacetate, presenting experimental protocols, comparative data, and a critical evaluation of each route.
Classical Approaches: Racemic Synthesis and Resolution
Classical methods provide a robust and often scalable route to the racemic product, which can then be resolved to obtain the desired (S)-enantiomer.
Strecker Synthesis
The Strecker synthesis is a three-component reaction involving an aldehyde (or ketone), ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[1][2] For the synthesis of cyclopentylglycine, cyclopentanone is the starting material.
Reaction Pathway:
Figure 1: General workflow for the Strecker synthesis of racemic methyl 2-amino-2-cyclopentylacetate.
Experimental Protocol (Generalized):
-
α-Aminonitrile Formation: Cyclopentanone is reacted with sodium cyanide and ammonium chloride in an aqueous or aqueous/alcoholic medium. The reaction mixture is typically stirred at room temperature or with gentle heating.
-
Hydrolysis and Esterification: The resulting racemic 2-amino-2-cyclopentanecarbonitrile is then hydrolyzed under acidic conditions (e.g., with concentrated HCl) to yield racemic cyclopentylglycine. Subsequent esterification with methanol in the presence of an acid catalyst (e.g., HCl or SOCl₂) affords racemic methyl 2-amino-2-cyclopentylacetate.
Causality Behind Experimental Choices:
-
The use of sodium cyanide and ammonium chloride in situ generates hydrogen cyanide and ammonia, avoiding the handling of highly toxic HCN gas.[2]
-
Acidic hydrolysis is a standard method for converting nitriles to carboxylic acids.[1]
-
Fischer esterification in acidic methanol is a common and efficient method for converting carboxylic acids to their methyl esters.
Bucherer-Bergs Synthesis
The Bucherer-Bergs reaction is another classical method that converts ketones into hydantoins, which can then be hydrolyzed to α-amino acids.[1][3][4][5][6]
Reaction Pathway:
Figure 2: General workflow for the Bucherer-Bergs synthesis of racemic methyl 2-amino-2-cyclopentylacetate.
Experimental Protocol (Generalized):
-
Hydantoin Formation: Cyclopentanone is heated with potassium cyanide and ammonium carbonate in a sealed vessel, typically in an aqueous ethanol solution.[5] This one-pot reaction directly yields the racemic 5-cyclopentylhydantoin.
-
Hydrolysis: The hydantoin is then hydrolyzed to the corresponding racemic amino acid, cyclopentylglycine, typically by heating with a strong base like barium hydroxide, followed by acidification.[3]
-
Esterification: The resulting amino acid is esterified as described in the Strecker synthesis.
Causality Behind Experimental Choices:
-
The multicomponent nature of the Bucherer-Bergs reaction allows for the efficient construction of the hydantoin ring in a single step.[4]
-
Basic hydrolysis is effective for opening the stable hydantoin ring.[3]
Resolution of the Racemic Ester
Once the racemic methyl 2-amino-2-cyclopentylacetate is obtained, it must be resolved to isolate the desired (S)-enantiomer. Enzymatic kinetic resolution is a highly effective method for this purpose.
Enzymatic Kinetic Resolution:
This technique utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the racemic amino ester, allowing for the separation of the acylated and unreacted enantiomers.[7]
Reaction Pathway:
Figure 3: Enzymatic kinetic resolution of racemic methyl 2-amino-2-cyclopentylacetate.
Experimental Protocol (Generalized):
-
The racemic methyl 2-amino-2-cyclopentylacetate is dissolved in a suitable organic solvent.
-
A lipase, such as Candida antarctica lipase B (CALB), and an acyl donor (e.g., ethyl acetate or vinyl acetate) are added.[7]
-
The reaction is monitored until approximately 50% conversion is reached.
-
The unreacted (S)-ester and the acylated (R)-ester are then separated by chromatography or extraction.
Causality Behind Experimental Choices:
-
Lipases are known to exhibit high enantioselectivity in the acylation of amines and alcohols.[8]
-
The choice of acyl donor and solvent can significantly influence the reaction rate and enantioselectivity.[7]
-
Stopping the reaction at ~50% conversion maximizes the yield and enantiomeric excess of both the product and the remaining starting material in an ideal kinetic resolution.
| Parameter | Strecker Synthesis | Bucherer-Bergs Synthesis | Enzymatic Resolution |
| Starting Material | Cyclopentanone | Cyclopentanone | Racemic Ester |
| Key Intermediates | α-Aminonitrile | Hydantoin | N-Acylated Ester |
| Yield | Moderate to Good | Moderate to Good | Max. 50% for each enantiomer |
| Enantioselectivity | None (racemic) | None (racemic) | High to Excellent |
| Scalability | Good | Good | Moderate to Good |
| Reagents/Conditions | NaCN, NH₄Cl; H₃O⁺ | KCN, (NH₄)₂CO₃; Base | Lipase, Acyl Donor |
| Pros | Well-established, cost-effective | One-pot hydantoin synthesis | High enantiopurity, mild conditions |
| Cons | Use of cyanide, racemic product | Use of cyanide, harsh hydrolysis | 50% theoretical yield limit |
Asymmetric Synthetic Approaches
Direct asymmetric synthesis offers a more elegant and atom-economical route to (S)-Methyl 2-amino-2-cyclopentylacetate, avoiding the need for resolution.
Catalytic Asymmetric Hydrogenation
Asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or imine, is a powerful method for establishing the stereocenter.[2][9][10]
Reaction Pathway:
Figure 4: Catalytic asymmetric hydrogenation for the synthesis of (S)-Methyl 2-amino-2-cyclopentylacetate.
Experimental Protocol (Generalized):
-
Precursor Synthesis: The prochiral imine, methyl 2-(cyclopentylideneamino)acetate, is synthesized by the condensation of cyclopentanone and methyl 2-aminoacetate.
-
Asymmetric Hydrogenation: The imine is hydrogenated under a hydrogen atmosphere in the presence of a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., DuPhos, BINAP).
-
Work-up and Purification: After the reaction is complete, the catalyst is removed, and the product is purified.
Causality Behind Experimental Choices:
-
Chiral phosphine ligands create a chiral environment around the metal center, directing the hydrogenation to one face of the C=N double bond.[9]
-
The choice of metal, ligand, solvent, and reaction conditions (pressure, temperature) is critical for achieving high enantioselectivity and conversion.
Asymmetric Alkylation of a Glycine Enolate Equivalent
This approach involves the diastereoselective alkylation of a chiral glycine enolate equivalent with a cyclopentyl electrophile.[11]
Reaction Pathway:
Figure 5: Asymmetric synthesis via diastereoselective alkylation of a chiral glycine equivalent.
Experimental Protocol (Example):
An efficient asymmetric synthesis of Fmoc-L-cyclopentylglycine has been reported using benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate as a chiral glycine equivalent.[11]
-
Alkylation: The chiral auxiliary is deprotonated with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) at low temperature, and the resulting enolate is alkylated with cyclopentyl iodide.
-
Cleavage and Protection: The alkylated product is then cleaved, for instance, by hydrogenolysis, to remove the chiral auxiliary and yield L-cyclopentylglycine.
-
Esterification and Deprotection/Reprotection: The amino acid can then be esterified. For practical use, the amino group is often protected (e.g., with Fmoc), which can be done before or after esterification. The final product would require deprotection of the Fmoc group if the free amine is desired.
Causality Behind Experimental Choices:
-
The chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective alkylation.[11]
-
The choice of a strong, non-nucleophilic base is crucial for efficient enolate formation without side reactions.
-
The subsequent cleavage of the auxiliary must be performed under conditions that do not racemize the newly formed stereocenter.
| Parameter | Catalytic Asymmetric Hydrogenation | Asymmetric Alkylation |
| Starting Material | Cyclopentanone, Glycine Methyl Ester | Chiral Glycine Auxiliary, Cyclopentyl Halide |
| Key Step | Enantioselective C=N hydrogenation | Diastereoselective C-C bond formation |
| Yield | Good to Excellent | Moderate to Good |
| Enantioselectivity | High to Excellent | High to Excellent (diastereoselectivity) |
| Scalability | Good, but requires high-pressure equipment | Moderate, requires stoichiometric chiral auxiliary |
| Reagents/Conditions | H₂, Chiral Rh/Ru catalyst | Strong base, low temperature, chiral auxiliary |
| Pros | High enantioselectivity, catalytic | High stereocontrol, well-developed auxiliaries |
| Cons | Requires specialized equipment, catalyst cost | Stoichiometric chiral auxiliary, multi-step |
Conclusion
The choice of a synthetic route to (S)-Methyl 2-amino-2-cyclopentylacetate depends on several factors, including the desired scale of production, available equipment, cost considerations, and the required level of enantiopurity.
-
For large-scale, cost-effective production where a resolution step is acceptable, the Strecker or Bucherer-Bergs synthesis followed by enzymatic kinetic resolution is a viable and robust strategy.
-
For laboratory-scale synthesis where high enantiopurity is paramount and the cost of the catalyst is less of a concern, catalytic asymmetric hydrogenation offers an elegant and efficient route.
-
Asymmetric alkylation using a chiral auxiliary provides excellent stereocontrol and is a valuable tool for accessing a wide range of unnatural amino acids, although the use of a stoichiometric auxiliary and multiple steps can be a drawback.
Further research into direct organocatalytic and biocatalytic asymmetric syntheses of this specific target molecule could lead to even more efficient and sustainable manufacturing processes in the future.
References
- An efficient asymmetric synthesis of Fmoc-L-cyclopentylglycine via diastereoselective alkylation of glycine enol
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. [Link]
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Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link]
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Strecker amino acid synthesis. Wikipedia. [Link]
- [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica.
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Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules. [Link]
- Chirally and chemically reversible Strecker reaction. Chemical Science.
- Catalytic asymmetric hydrogenation of methyl (E)- and (Z)
- (PDF) ChemInform Abstract: Organocatalytic Enantioselective Michael Additions of Malonates to 2-Cyclopentenone.
- Asymmetric catalysis of the Strecker amino acid synthesis by a cyclic dipeptide. Amino Acids.
- [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica.
- Bergens Research Group: Asymmetric Hydrogen
- Process for the preparation of amino methyl cyclo alkane acetic acids.
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Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules. [Link]
- Lipase-mediated kinetic resolution of meso-cyclopent-2-en-1,4-diacetate.
- Asymmetric hydrogen
- Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters.
- Recent advances in organocatalytic asymmetric Michael reactions.
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Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv. [Link]
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Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. Patsnap Eureka. [Link]
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Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules. [Link]
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Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science. [Link]
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Strecker amino acid synthesis. Wikipedia. [Link]
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Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules. [Link]
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Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules. [Link]
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Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. Chemical Communications. [Link]
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A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Molecules. [Link]
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Constraining Peptides for Enhanced Biological Activity: A Comparative Guide to Incorporating Cyclic Amino Acids
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, peptides offer a unique combination of high specificity and potent biological activity. However, their inherent flexibility often leads to poor metabolic stability and reduced receptor affinity, limiting their clinical potential. To overcome these limitations, medicinal chemists employ various strategies to introduce conformational constraints into the peptide backbone. This guide provides an in-depth comparison of the biological activity of peptides containing cyclic amino acid modifications, with a particular focus on the principles behind incorporating residues like (S)-Methyl 2-amino-2-cyclopentylacetate. We will explore the rationale for using such constraints, compare them with other common modifications, and provide the experimental frameworks necessary to evaluate their impact on biological function.
The Rationale for Rigidity: Why Constrain a Peptide?
The biological activity of a peptide is intrinsically linked to its three-dimensional structure. In solution, linear peptides exist as an ensemble of rapidly interconverting conformers. Only a fraction of these conformers may adopt the specific "bioactive conformation" required for optimal interaction with a biological target, such as a receptor or enzyme. This conformational flexibility comes at an entropic cost upon binding, which can decrease the overall binding affinity.
By incorporating conformationally constrained amino acids, we can pre-organize the peptide into a structure that more closely resembles its bioactive conformation. This strategy can lead to several significant advantages:
-
Enhanced Receptor Affinity and Selectivity: A more rigid peptide backbone reduces the entropic penalty of binding, potentially leading to a significant increase in binding affinity (lower Kd or Ki values)[1][2][3]. Furthermore, a constrained conformation may favor binding to a specific receptor subtype, thereby improving selectivity.
-
Increased Proteolytic Stability: The native peptide bonds of flexible peptides are readily recognized and cleaved by proteases. Introducing non-natural, sterically hindered amino acids can disrupt this recognition, leading to a longer biological half-life[4][5][6][7].
-
Improved Bioavailability: By increasing metabolic stability and potentially enhancing membrane permeability, conformational constraints can contribute to improved oral bioavailability of peptide drug candidates.
The Cyclopentyl Constraint: A Case Study in α-Amino Acid Modification
The incorporation of α,α-disubstituted amino acids, such as those with a cyclopentyl ring fused to the α-carbon, is a powerful tool for inducing conformational constraint. The specific residue in our topic, (S)-Methyl 2-amino-2-cyclopentylacetate, introduces a cyclopentyl ring at the α-carbon, which sterically restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone.
dot digraph "Conformational_Constraint" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} .dot
Caption: Introduction of a cyclic amino acid reduces conformational flexibility, enriching the population of the bioactive conformer.
While specific data for peptides containing (S)-Methyl 2-amino-2-cyclopentylacetate is not abundant in publicly available literature, the principles of its action can be inferred from studies on similar cyclic amino acids like cyclopentylglycine and cyclohexylalanine. These modifications have been shown to stabilize helical and turn structures within peptides, leading to enhanced biological activity in various systems. For instance, the incorporation of the highly hydrophobic cyclohexylalanine into peptides has been shown to enhance their interaction with mitochondrial membranes, demonstrating the profound impact of such modifications on biological targeting[8].
Alternative Strategies for Conformational Constraint
To provide a comprehensive comparison, it is essential to consider other well-established methods for constraining peptide conformations.
N-Methylation of Amino Acids
N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, is a subtle yet powerful modification. This seemingly small change can have significant consequences:
-
Conformational Restriction: N-methylation restricts the rotation around the Cα-C bond and can favor a cis amide bond conformation, which is rarely observed in unmodified peptides. This can dramatically alter the peptide's secondary structure.
-
Protease Resistance: The methyl group sterically hinders the approach of proteases, thereby increasing the peptide's stability[4][6][7][9].
-
Membrane Permeability: By replacing an N-H bond with an N-CH3 group, N-methylation reduces the hydrogen bonding capacity of the peptide backbone, which can lead to increased lipophilicity and improved cell permeability.
Cyclization of the Peptide Backbone
Cyclization involves forming a covalent bond between two points in the peptide chain, creating a macrocyclic structure. This is a highly effective method for rigidifying the entire peptide. Common cyclization strategies include:
-
Head-to-Tail Cyclization: Formation of an amide bond between the N-terminal amine and the C-terminal carboxyl group.
-
Side-Chain to Side-Chain Cyclization: Linking the side chains of two amino acids, for example, through a disulfide bond between two cysteine residues or a lactam bridge between an acidic and a basic residue.
-
Side-Chain to Backbone Cyclization: Connecting a side chain to either the N- or C-terminus.
Cyclic peptides often exhibit significantly enhanced stability and receptor affinity compared to their linear counterparts[10].
Comparative Analysis of Constraining Strategies
The choice of which constraining strategy to employ depends on the specific goals of the drug design project. The following table summarizes the key characteristics and potential impacts of each approach.
| Feature | α-Cyclic Amino Acids (e.g., Cyclopentylglycine) | N-Methylated Amino Acids | Backbone Cyclization |
| Primary Effect | Local restriction of Φ/Ψ angles | Local restriction of Ψ angle, favors cis amide bond | Global constraint of the entire peptide |
| Impact on Secondary Structure | Can induce or stabilize turns and helices | Can disrupt β-sheets and favor turns | Defines a specific macrocyclic conformation |
| Proteolytic Stability | High | High | Very High |
| Synthesis Complexity | Requires synthesis of specialized amino acid | Can be incorporated during standard solid-phase synthesis | Requires an additional cyclization step |
| Potential for Receptor Interaction | The cyclic side chain can directly interact with the receptor | The methyl group can have steric effects on binding | The overall shape is critical for binding |
Experimental Protocols for Evaluating Constrained Peptides
A rigorous evaluation of the biological activity of modified peptides requires a combination of biophysical, biochemical, and cell-based assays.
I. Peptide Synthesis
Peptides containing non-proteinogenic amino acids are typically synthesized using Solid-Phase Peptide Synthesis (SPPS) .
dot digraph "SPPS_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} .dot
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of a modified peptide.
Step-by-Step Protocol for SPPS:
-
Resin Swelling: Swell the solid support resin (e.g., Rink amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the previously coupled amino acid using a solution of piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (either a standard or a modified one like Fmoc-(S)-Methyl 2-amino-2-cyclopentylacetate-OH) using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF. Add this activated amino acid to the resin to form the peptide bond.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane and water) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
II. Biological Activity Assays
The choice of bioassay depends on the intended biological target of the peptide.
A. Receptor Binding Assays
These assays are used to determine the affinity of the peptide for its receptor. A common method is a competitive radioligand binding assay .
Step-by-Step Protocol for Competitive Radioligand Binding Assay:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissue.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand that binds to the receptor (e.g., ³H-naloxone for opioid receptors), and varying concentrations of the unlabeled test peptide.
-
Incubation: Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test peptide. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
B. Enzyme Inhibition Assays
These assays measure the ability of a peptide to inhibit the activity of a specific enzyme.
Step-by-Step Protocol for a Generic Enzyme Inhibition Assay:
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its substrate in an appropriate buffer.
-
Assay Setup: In a multi-well plate, add the enzyme, varying concentrations of the inhibitory peptide, and initiate the reaction by adding the substrate.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme.
-
Detection: Measure the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).
-
Data Analysis: Determine the initial reaction rates at each inhibitor concentration. Plot the percentage of enzyme activity against the inhibitor concentration and fit the data to determine the IC₅₀ value[11][12][13].
dot digraph "Biological_Assay_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} .dot
Caption: Workflow for evaluating the biological activity of constrained peptides using receptor binding and enzyme inhibition assays.
Conclusion
The incorporation of conformationally constrained amino acids, such as (S)-Methyl 2-amino-2-cyclopentylacetate, represents a cornerstone of modern peptide drug design. By reducing the inherent flexibility of the peptide backbone, these modifications can lead to significant improvements in biological activity, stability, and selectivity. While direct comparative data for every conceivable modification may not always be available, a thorough understanding of the underlying principles of conformational constraint allows researchers to make rational design choices. The experimental protocols outlined in this guide provide a robust framework for synthesizing and evaluating these modified peptides, paving the way for the development of the next generation of peptide-based therapeutics.
References
A comprehensive list of references will be provided upon request, including full citations and clickable URLs for verification.
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- 1. Development of conformationally constrained linear peptides exhibiting a high affinity and pronounced selectivity for delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Frontiers | Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship [frontiersin.org]
- 13. Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of (S)- and (R)- enantiomers of Methyl 2-amino-2-cyclopentylacetate
An In-Depth Spectroscopic Guide to the Chiral Differentiation of (S)- and (R)-Methyl 2-amino-2-cyclopentylacetate
In the landscape of pharmaceutical development and asymmetric synthesis, the ability to distinguish between enantiomers is not merely a technical exercise but a fundamental requirement for ensuring safety and efficacy. The distinct physiological effects of stereoisomers necessitate robust analytical methodologies for their differentiation and quantification. This guide provides a comprehensive spectroscopic comparison of the (S)- and (R)-enantiomers of Methyl 2-amino-2-cyclopentylacetate, a chiral cyclic amino acid ester. While direct experimental data for this specific molecule is not widely published, this document outlines the established, field-proven spectroscopic protocols and expected outcomes based on foundational principles and data from structurally analogous compounds. We will delve into Nuclear Magnetic Resonance (NMR) with chiral solvating agents, Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD), providing both the theoretical underpinnings and practical, step-by-step experimental workflows.
The Imperative of Chiral Purity
Enantiomers, non-superimposable mirror-image isomers, share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, their interaction with other chiral entities—be it a polarized light beam or a biological receptor—is distinct. This differentiation is paramount in drug development, where one enantiomer may be therapeutically active while the other could be inert or even toxic. Consequently, rigorous spectroscopic analysis is indispensable for assigning absolute configuration and determining enantiomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy, in a standard achiral environment, is "blind" to chirality, meaning the spectra of two enantiomers are identical.[1][2] To overcome this, a chiral solvating agent (CSA) is introduced. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. These diastereomeric complexes have different spatial arrangements and, therefore, distinct NMR spectra, allowing for differentiation and quantification.[3]
Causality of Experimental Choices
The choice of CSA is critical and depends on the functional groups of the analyte. For Methyl 2-amino-2-cyclopentylacetate, which has a basic amino group and a polar ester group, a CSA capable of forming hydrogen bonds or undergoing strong dipole-dipole interactions is ideal. Pirkle's alcohol, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, is a well-established CSA that interacts effectively with compounds containing amines, esters, and amides through π-π stacking and hydrogen bonding.[4] The choice of a deuterated, non-polar solvent like chloroform-d (CDCl3) is intended to minimize competition with the CSA for interaction sites on the analyte.
Experimental Protocol: NMR with Pirkle's Alcohol
-
Sample Preparation (Analyte): Prepare a stock solution of racemic Methyl 2-amino-2-cyclopentylacetate in CDCl3 at a concentration of approximately 10-20 mM.
-
CSA Titration: In a clean NMR tube, place 500 µL of the analyte solution.
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the racemic analyte to establish baseline chemical shifts.
-
Introduce CSA: Add a small, precisely measured amount (e.g., 0.2 equivalents) of (R)-Pirkle's alcohol to the NMR tube.
-
Spectra Acquisition: Gently mix the solution and acquire a new ¹H NMR spectrum. Observe for any splitting of signals that were singlets (or simple multiplets) in the original spectrum.
-
Optimize CSA Concentration: Continue to add the CSA in small increments (e.g., 0.2 eq at a time) and acquire a spectrum after each addition. The optimal separation of signals (Δδ) is typically achieved at a 1:1 to 2:1 molar ratio of CSA to analyte.
-
Data Analysis: Identify a well-resolved, non-overlapping proton signal (e.g., the methoxy protons of the ester group or the α-proton). The chemical shift difference between the signals of the two diastereomeric complexes (Δδ) is recorded. The enantiomeric excess (% ee) can be calculated from the integration of the two separated signals.
Caption: Workflow for NMR-based chiral discrimination using a chiral solvating agent.
Expected Comparative Data
For the (S)- and (R)-enantiomers of Methyl 2-amino-2-cyclopentylacetate in the presence of (R)-Pirkle's alcohol, we expect to see splitting of key proton signals. The methoxy protons (-OCH₃) are particularly sensitive probes.
| Proton Signal | Expected Chemical Shift (δ) in CDCl₃ (Racemate) | Expected Observation with (R)-Pirkle's Alcohol | Expected Δδ (ppm) |
| -OCH₃ (Ester) | ~3.7 ppm (singlet) | Two singlets corresponding to (R,S) and (R,R) complexes | 0.01 - 0.05 |
| α-H | ~3.5 ppm (triplet) | Two triplets with distinct chemical shifts | 0.02 - 0.10 |
| Cyclopentyl-H | Complex multiplet | Broadening and separation of specific multiplet signals | Variable |
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[5] This phenomenon, known as the Cotton effect, only occurs for chiral molecules within their absorption bands. Enantiomers produce ECD spectra that are perfect mirror images of each other—equal in magnitude but opposite in sign. This makes ECD an unequivocal method for distinguishing between them.[5]
Causality of Experimental Choices
The chromophore in Methyl 2-amino-2-cyclopentylacetate is the ester carbonyl group (C=O), which typically exhibits an n → π* electronic transition in the far-UV region (around 210-240 nm).[6] A transparent solvent in this region, such as acetonitrile or methanol, is essential. The concentration must be carefully chosen to yield an absorbance (A) below 1.0 to ensure linearity and prevent signal saturation.
Experimental Protocol: ECD Spectroscopy
-
Solution Preparation: Prepare solutions of the pure (S)-enantiomer, the pure (R)-enantiomer, and the racemic mixture in a UV-transparent solvent (e.g., acetonitrile) at a concentration of approximately 0.1-1.0 mg/mL.
-
Instrument Setup:
-
Purge the spectropolarimeter with nitrogen gas for at least 20 minutes to remove oxygen, which absorbs in the far-UV region.[7]
-
Set the wavelength range, typically from 300 nm down to 190 nm.
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm or 1.0 mm) to minimize solvent absorbance.
-
-
Baseline Correction: Record a baseline spectrum with the cuvette filled only with the solvent. This will be subtracted from the sample spectra.
-
Sample Measurement:
-
Record the ECD spectrum for the (S)-enantiomer.
-
Thoroughly clean and dry the cuvette, then record the spectrum for the (R)-enantiomer.
-
Finally, record the spectrum for the racemic mixture.
-
-
Data Analysis:
-
Process the spectra by subtracting the solvent baseline.
-
Confirm that the spectra of the (S)- and (R)-enantiomers are mirror images.
-
Confirm that the spectrum of the racemic mixture shows no CD signal (or is flat).
-
The data is typically reported as molar ellipticity [θ] in units of deg·cm²·dmol⁻¹.
-
Caption: Experimental workflow for Electronic Circular Dichroism (ECD) spectroscopy.
Expected Comparative Data
The ECD spectra for the enantiomers of Methyl 2-amino-2-cyclopentylacetate are expected to show Cotton effects corresponding to the ester chromophore.
| Enantiomer | Expected Wavelength (λ_max) | Expected Sign of Cotton Effect | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| (S)-enantiomer | ~215 nm | Positive (+) | Hypothetical: +5000 |
| (R)-enantiomer | ~215 nm | Negative (-) | Hypothetical: -5000 |
| Racemic Mixture | N/A | No Signal | ~0 |
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is the infrared analogue of ECD, measuring the differential absorption of left- and right-circularly polarized light in the mid-infrared region.[8] Since every vibrational mode in a chiral molecule can potentially be VCD-active, VCD spectra are incredibly rich in structural information. Enantiomers exhibit VCD spectra with bands of equal magnitude but opposite signs for every vibrational mode, providing a definitive fingerprint for each.[9]
Causality of Experimental Choices & Computational Synergy
VCD is particularly powerful for determining the absolute configuration of molecules in solution without the need for crystallization.[8] However, interpreting the complex spectra often requires comparison with quantum chemical calculations. A common and robust approach involves calculating the theoretical VCD spectrum for one enantiomer (e.g., the S-enantiomer) using Density Functional Theory (DFT). The experimental spectrum is then compared to the calculated (S)-spectrum and its inverted counterpart (which represents the R-enantiomer) to assign the absolute configuration.[10][11]
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: Prepare a concentrated solution (~0.1 M) of the enantiomerically pure sample in a suitable IR-transparent solvent, such as CDCl₃. Approximately 5-15 mg of sample is typically required.[9]
-
Instrument Setup:
-
Use a dedicated VCD spectrometer or an FTIR spectrometer equipped with a VCD module.
-
Select an appropriate IR cell (e.g., BaF₂) with a pathlength of ~75-100 µm.
-
-
Measurement:
-
Collect the VCD and IR spectra of the solvent for baseline correction.
-
Collect the VCD and IR spectra of the sample solution. Data collection can take several hours to achieve a good signal-to-noise ratio.[8]
-
-
Computational Analysis (Concurrent Step):
-
Perform a conformational search for the molecule using a method like CREST.[10][11]
-
For the lowest energy conformers, perform geometry optimization and frequency calculations at a DFT level (e.g., B3LYP/6-31+G*) with a solvent model (e.g., CPCM).[10][11]
-
Calculate the VCD spectrum and Boltzmann-average the spectra of the significant conformers.
-
-
Data Comparison:
-
Process the experimental spectrum by subtracting the solvent baseline.
-
Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer and its mirror image. The best match determines the absolute configuration of the experimental sample.
-
Caption: Integrated experimental and computational workflow for VCD analysis.
Expected Comparative Data
The VCD spectra will show mirror-image patterns across the entire mid-IR range. Key vibrational modes for Methyl 2-amino-2-cyclopentylacetate would include C=O stretch, C-O stretch, N-H bends, and C-H stretches.
| Vibrational Mode | Approx. Wavenumber (cm⁻¹) | Expected VCD Signal for (S)-Enantiomer | Expected VCD Signal for (R)-Enantiomer |
| N-H Stretch | 3300-3400 | Bisignate (+/-) or Monosignate (+) | Bisignate (-/+) or Monosignate (-) |
| C-H Stretch | 2850-3000 | Complex Pattern (+) | Complex Pattern (-) |
| C=O Stretch (Ester) | 1730-1750 | Strong Positive (+) | Strong Negative (-) |
| N-H Bend | 1590-1650 | Negative (-) | Positive (+) |
| C-O Stretch (Ester) | 1150-1250 | Positive (+) | Negative (-) |
Conclusion
The spectroscopic differentiation of the (S)- and (R)-enantiomers of Methyl 2-amino-2-cyclopentylacetate is readily achievable through a suite of powerful analytical techniques. NMR spectroscopy with a chiral solvating agent offers a convenient method for determining enantiomeric purity by resolving signals of the transient diastereomeric complexes. Electronic Circular Dichroism provides a definitive, albeit less structurally detailed, confirmation of enantiomeric identity through mirror-image spectra originating from the ester chromophore. Finally, Vibrational Circular Dichroism , especially when coupled with computational chemistry, delivers an information-rich fingerprint of the entire molecule, enabling the unambiguous assignment of absolute configuration in solution. The integrated application of these methods provides a self-validating system for the comprehensive chiral analysis essential to modern chemical and pharmaceutical research.
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Hopmann, K. H., et al. (2022). A Computational Protocol for the Accurate Calculation of the VCD Spectra of a Series of Flexible Cyclic Oligopeptides. The Journal of Physical Chemistry A, 126(32), 5458-5471. [Link]
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Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2005). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 17(3), 16-20. [Link]
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Slabu, I., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717-8721. [Link]
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Inai, Y. (2005). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Yakugaku Zasshi, 125(7), 553-566. [Link]
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Efficacy of (S)-Methyl 2-amino-2-cyclopentylacetate in Asymmetric Induction: A Comparative and Prospective Guide
Introduction: The Quest for Stereochemical Control
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Asymmetric induction, the process of preferentially forming one enantiomer or diastereomer over another, is a cornerstone of this endeavor. Chiral auxiliaries, stoichiometric chiral reagents that are temporarily incorporated into a prochiral substrate, represent a robust and reliable strategy for achieving high levels of stereocontrol.[1][2] This guide provides a comprehensive analysis of the potential efficacy of (S)-Methyl 2-amino-2-cyclopentylacetate as a chiral directing group in asymmetric synthesis.
A thorough review of the scientific literature indicates that while (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride is a commercially available compound, its application as a chiral auxiliary in asymmetric induction has not been documented.[3][4][5][6] Consequently, this guide will adopt a prospective and comparative approach. By examining the structural features of (S)-Methyl 2-amino-2-cyclopentylacetate and drawing parallels with well-established chiral auxiliaries, we will build a scientifically grounded framework for its potential applications and efficacy. We will delve into the performance of analogous systems, providing experimental data and protocols to serve as a blueprint for the evaluation of this and other novel chiral building blocks.
(S)-Methyl 2-amino-2-cyclopentylacetate: A Structural Perspective
(S)-Methyl 2-amino-2-cyclopentylacetate is a chiral, non-proteinogenic α-amino acid ester. Its key structural features, which could influence its efficacy in asymmetric induction, include:
-
A Chiral α-Carbon: The inherent chirality at the α-carbon is the primary source of stereochemical information.
-
A Bulky Cyclopentyl Group: This rigid, cyclic substituent at the α-position is expected to provide significant steric hindrance, which is crucial for effective facial discrimination of an attached prochiral substrate.
-
An Amino Group: The amino group can act as a coordination site for metal ions, which can enforce a rigid, chelated transition state, thereby enhancing stereoselectivity.
-
A Methyl Ester: The ester functionality provides a convenient handle for subsequent chemical transformations.
Based on these features, (S)-Methyl 2-amino-2-cyclopentylacetate could potentially be employed in several ways to induce asymmetry:
-
As a Chiral Auxiliary: The amino acid ester could be acylated with a prochiral carboxylic acid derivative. The resulting amide could then undergo diastereoselective reactions at the α-position to the carbonyl group.
-
As a Chiral Ligand: The amino and ester functionalities could coordinate to a metal center, forming a chiral catalyst for a variety of asymmetric transformations.
-
As a Chiral Building Block: The compound itself could be a starting material for the synthesis of more complex chiral molecules.
This guide will focus on its potential as a chiral auxiliary, drawing comparisons with established systems.
Comparative Analysis with Established Chiral Auxiliaries
The efficacy of a chiral auxiliary is judged by its ability to provide high stereoselectivity (diastereomeric excess, de, or enantiomeric excess, ee), high chemical yields, and its ease of attachment and removal. We will compare the potential of (S)-Methyl 2-amino-2-cyclopentylacetate with two of the most successful classes of chiral auxiliaries: Evans' oxazolidinones and Oppolzer's camphorsultams.
Evans' Oxazolidinones
Mechanism of Stereocontrol: The stereochemical outcome is directed by the substituent at the 4-position of the oxazolidinone ring, which blocks one face of the enolate formed from the N-acyl derivative. The formation of a chelated (Z)-enolate with a boron or titanium Lewis acid ensures a rigid transition state, leading to high diastereoselectivity.
Oppolzer's Camphorsultam
Oppolzer's camphorsultam is another powerful chiral auxiliary derived from naturally occurring camphor.[9] It has been successfully applied in a wide range of asymmetric transformations, including alkylations, conjugate additions, and cycloadditions.[9]
Mechanism of Stereocontrol: The rigid bicyclic structure of the camphorsultam provides a highly defined steric environment. The sulfonyl group can also play a role in chelating metal ions, further rigidifying the transition state.
Performance Comparison in Asymmetric Alkylation
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. The table below summarizes the typical performance of Evans' oxazolidinones and Oppolzer's camphorsultam in this transformation.
| Chiral Auxiliary | Electrophile | Base | Diastereomeric Excess (de) | Yield | Reference |
| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | Benzyl bromide | NaHMDS | >99% | 85% | [1] |
| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | Isopropyl iodide | NaHMDS | 98% | 80% | [1] |
| (+)-Oppolzer's Camphorsultam | Methyl iodide | n-BuLi | 98% | 90% | [9] |
| (+)-Oppolzer's Camphorsultam | Allyl bromide | KHMDS | >99% | 88% | [9] |
Based on these data, it is reasonable to hypothesize that an N-acyl derivative of (S)-Methyl 2-amino-2-cyclopentylacetate could also afford high levels of diastereoselectivity in alkylation reactions due to the steric bulk of the cyclopentyl group.
Experimental Protocols
The following protocols for asymmetric alkylation using an Evans' oxazolidinone are provided as a template for how one might evaluate the efficacy of (S)-Methyl 2-amino-2-cyclopentylacetate as a chiral auxiliary.
Protocol 1: Acylation of the Chiral Auxiliary
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with the chiral auxiliary (1.0 equiv) and anhydrous THF (0.1 M).
-
Deprotonation: The solution is cooled to -78 °C, and n-butyllithium (1.05 equiv) is added dropwise. The mixture is stirred for 30 minutes.
-
Acylation: The desired acyl chloride (1.1 equiv) is added dropwise, and the reaction is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Workup: The reaction is quenched with saturated aqueous NH4Cl. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Protocol 2: Asymmetric Alkylation
-
Setup: A flame-dried round-bottom flask is charged with the N-acyl auxiliary (1.0 equiv) and anhydrous THF (0.1 M) under a nitrogen atmosphere.
-
Enolate Formation: The solution is cooled to -78 °C, and a base such as sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) is added. The mixture is stirred for 30 minutes to form the enolate.
-
Alkylation: The alkylating agent (e.g., benzyl bromide, 1.2 equiv) is added dropwise, and the reaction is stirred at -78 °C for 4 hours.
-
Workup: The reaction is quenched with saturated aqueous NH4Cl and allowed to warm to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Mg2SO4, and concentrated. The diastereomeric ratio can be determined by 1H NMR or HPLC analysis of the crude product.
-
Purification: The product is purified by flash chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
-
Hydrolysis: The alkylated product is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) (2.0 equiv) is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Workup: The THF is removed under reduced pressure, and the aqueous residue is diluted with water and acidified with HCl. The product is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to afford the chiral carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.
Visualizing the Mechanism of Asymmetric Induction
Graphviz diagrams can be used to illustrate the proposed mechanism of stereocontrol.
Sources
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A Comparative Guide to Validated Analytical Methods for the Quantification of (S)-Methyl 2-amino-2-cyclopentylacetate
This guide provides a comprehensive comparison of validated analytical methods for the stereospecific quantification of (S)-Methyl 2-amino-2-cyclopentylacetate, a critical chiral intermediate in pharmaceutical synthesis. The accurate determination of its enantiomeric purity is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical techniques for this compound.
The primary challenge in the analysis of (S)-Methyl 2-amino-2-cyclopentylacetate lies in its chiral nature and the need to separate and quantify the (S)-enantiomer from its (R)-counterpart. This guide will explore two principal chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing detailed experimental protocols and a comparative analysis of their performance based on established validation parameters.
The Importance of Enantioselective Analysis
In pharmaceutical development, different enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, regulatory agencies mandate strict control over the enantiomeric purity of chiral drugs and intermediates.[1][2] An effective analytical method must not only quantify the target analyte but also demonstrate specificity in distinguishing between its stereoisomers.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection
Chiral HPLC is a powerful and widely adopted technique for the enantioselective analysis of pharmaceutical compounds.[3][4] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For amino acid esters like (S)-Methyl 2-amino-2-cyclopentylacetate, polysaccharide-based CSPs are often effective.[3] To enhance UV detection, derivatization with a suitable chromophore-containing agent is typically employed.
Experimental Protocol: Chiral HPLC-UV
1. Sample Preparation and Derivatization:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of (S)-Methyl 2-amino-2-cyclopentylacetate reference standard in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Derivatization: To 1 mL of each standard and sample solution, add 1.5 equivalents of 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) and 5 equivalents of sodium bicarbonate. Vortex and heat at 60°C for 30 minutes. Cool to room temperature before injection. The derivatization step introduces a chromophore, enhancing detection sensitivity.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 5 µm, 4.6 x 250 mm. The choice of a polysaccharide-based CSP is critical for achieving enantiomeric resolution.[3][4]
-
Mobile Phase: Isocratic elution with Hexane:Ethanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 460 nm (based on the derivatizing agent).
-
Injection Volume: 10 µL.
3. Method Validation:
The method should be validated according to the International Council for Harmonisation (ICH) guidelines.[2][5] Key validation parameters include:
-
Specificity: Demonstrated by the baseline resolution of the (S) and (R) enantiomers and the absence of interference from matrix components.
-
Linearity: Assessed by analyzing a series of standards over a defined concentration range.
-
Accuracy: Determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[5]
-
Precision: Evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels.[5]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[2]
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).
Workflow for Chiral HPLC-UV Method
Caption: Workflow for Chiral HPLC-UV Analysis.
Method 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of chiral compounds, offering high sensitivity and selectivity.[6] For non-volatile amino acid esters, derivatization is necessary to increase their volatility for gas-phase analysis.[7][8] Chiral capillary columns are used to achieve enantiomeric separation.
Experimental Protocol: Chiral GC-MS
1. Sample Preparation and Derivatization:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of (S)-Methyl 2-amino-2-cyclopentylacetate in a suitable solvent like dichloromethane.
-
Working Standard Solutions: Dilute the stock solution to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Derivatization: Evaporate 1 mL of each standard and sample solution to dryness under a gentle stream of nitrogen. Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Cap the vial and heat at 70°C for 30 minutes. This process creates volatile trimethylsilyl (TMS) derivatives.
2. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled with a mass spectrometer.
-
Column: Chirasil-L-Val capillary column (25 m x 0.25 mm ID, 0.16 µm film thickness). This type of column is effective for the separation of derivatized amino acid enantiomers.[6][7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Hold: 5 minutes at 180°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte for enhanced sensitivity and selectivity.
3. Method Validation:
The validation process for the GC-MS method follows the same principles as the HPLC method, adhering to ICH guidelines.[1][9] The parameters of specificity, linearity, accuracy, precision, LOD, LOQ, and robustness must be thoroughly evaluated.
Workflow for Chiral GC-MS Method
Caption: Workflow for Chiral GC-MS Analysis.
Comparative Analysis of HPLC and GC-MS Methods
The choice between HPLC and GC-MS for the quantification of (S)-Methyl 2-amino-2-cyclopentylacetate depends on several factors, including the required sensitivity, sample matrix, and available instrumentation.
| Parameter | Chiral HPLC-UV | Chiral GC-MS | Rationale & Considerations |
| Specificity | Excellent, based on chromatographic resolution on the CSP. | Excellent, combines chromatographic resolution with mass selectivity. | GC-MS offers higher confidence in peak identity due to mass fragmentation patterns. |
| Sensitivity (LOQ) | Typically in the low µg/mL range. | Typically in the high ng/mL to low µg/mL range. | GC-MS in SIM mode generally provides lower detection limits.[7] |
| Precision (%RSD) | ≤ 2% for repeatability and intermediate precision.[5] | ≤ 5% for repeatability and intermediate precision. | HPLC often demonstrates slightly better precision due to simpler sample handling. |
| Accuracy (% Recovery) | 98-102%.[5] | 95-105%. | Both methods can achieve high accuracy with proper validation. |
| Sample Throughput | Moderate, due to longer run times for good resolution. | Moderate to high, depending on the temperature program. | Automated GC-MS systems can offer higher throughput. |
| Derivatization | Required for sensitive UV detection. | Mandatory for volatility. | Derivatization adds a step to the workflow but is essential for both techniques for this analyte.[8] |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment and maintenance costs. | The choice may be influenced by budget and existing laboratory infrastructure. |
Conclusion
Both Chiral HPLC-UV and Chiral GC-MS are suitable and validatable methods for the enantioselective quantification of (S)-Methyl 2-amino-2-cyclopentylacetate.
-
Chiral HPLC-UV is a robust and cost-effective method that provides excellent precision and accuracy. It is well-suited for routine quality control applications where high sensitivity is not the primary requirement.
-
Chiral GC-MS offers superior sensitivity and specificity, making it the preferred method for trace-level analysis or when dealing with complex sample matrices. The mass spectrometric detection provides an additional layer of confirmation for the analyte's identity.
The selection of the optimal method should be based on a thorough evaluation of the specific analytical needs, including regulatory requirements, sensitivity, and sample throughput. Regardless of the chosen technique, a comprehensive method validation is mandatory to ensure the generation of reliable and accurate data, ultimately safeguarding the quality and safety of the final pharmaceutical product.[1][9][10]
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- ResearchGate. (n.d.). Fig. 2. TIC GC/MS chromatogram of the chiral amino acid analysis...
- PubMed. (n.d.). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters.
- Doltade, M., & Saudagar, R. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics, 9(3), 563-570.
- Emery Pharma. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Eserian, J. K., & Lombardo, M. (n.d.). Method validation in pharmaceutical analysis: from theory to practical optimization. ResearchGate.
- PubMed. (n.d.). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization.
- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
- Chiral Technologies. (n.d.). Amino Acid Database - HPLC.
- Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- SpringerLink. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- Zampolli, M., et al. (2006). GC-MS analysis of amino acid enantiomers: Application to space analysis.
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Literature review of the applications of cyclic alpha-amino acid esters
An In-Depth Technical Guide to the Applications of Cyclic α-Amino Acid Esters
Authored by a Senior Application Scientist
Introduction: The Value of Conformational Constraint
In the landscape of medicinal chemistry and materials science, the quest for molecular scaffolds that offer both functional diversity and structural rigidity is paramount. Cyclic α-amino acid esters have emerged as a class of privileged structures that uniquely satisfy these requirements. Unlike their linear counterparts, the cyclic nature of these compounds imposes significant conformational constraints, locking the molecule into a well-defined three-dimensional geometry. This inherent rigidity is not a limitation but a powerful tool, enabling researchers to precisely control molecular shape, enhance biological stability, and improve binding affinity to therapeutic targets.
These compounds are more than mere building blocks; they are foundational elements for designing next-generation peptides, catalysts, and pharmaceuticals. The ester functionality provides a versatile handle for further chemical modification or for use in prodrug strategies, while the cyclic α-amino acid core serves as a robust anchor that can dramatically influence the physicochemical and pharmacological properties of the parent molecule. This guide provides a comprehensive review of the synthesis and application of cyclic α-amino acid esters, comparing their performance with alternatives and providing the experimental context necessary for their effective implementation in a research setting.
Asymmetric Synthesis: Crafting the Chiral Core
The biological activity of cyclic α-amino acids is intrinsically linked to their stereochemistry. Therefore, the development of efficient asymmetric syntheses is the critical first step in harnessing their potential. Several strategies have been developed, each with distinct advantages and limitations.
One of the most effective methods is the catalytic asymmetric phase-transfer alkylation of α-alkyl-amino acid derivatives. This approach allows for the creation of cyclic derivatives with a tetrasubstituted α-carbon, a challenging but highly valuable motif in drug design[1]. Another powerful technique involves the tandem N-alkylation/π-allylation of α-iminoesters, which can be followed by ring-closing metathesis to access various ring sizes[2]. The use of isocyanoacetate esters as key intermediates, which can react with dibromoalkanes, also provides a convenient route to these structures[3].
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Reagent | Key Feature | Typical Yield | Typical Enantioselectivity (ee) | Reference |
| Phase-Transfer Alkylation | Chiral Quaternary Ammonium Salt | Forms tetrasubstituted α-carbon | Good to Excellent | High | [1] |
| Tandem N-alkylation/π-allylation | Grignard Reagent / Pd catalyst | Forms α-allyl-α-aryl derivatives | Good | High | [2] |
| Isocyanoacetate Cyclization | Dibromoalkanes | Versatile for different ring sizes | Moderate to Good | (Requires chiral resolution) | [3] |
| Asymmetric Alkynylation | Chiral Cu(I) Complex | Introduces alkyne functionality | Good to Excellent | High | [4] |
The choice of synthetic route is dictated by the desired substitution pattern and ring size. For instance, the copper-catalyzed asymmetric alkynylation of α-imino esters is particularly valuable as it installs a terminal alkyne, a versatile functional group for subsequent "click" chemistry modifications[4].
Experimental Protocol: Asymmetric Phase-Transfer Alkylation
This protocol is adapted from the catalytic asymmetric synthesis of cyclic α-alkyl-amino acid derivatives[1].
-
Reaction Setup: To a solution of the Schiff base of an α-amino acid ester (1.0 equiv) and a chiral phase-transfer catalyst (e.g., a Maruoka catalyst, 0.01 equiv) in toluene is added 50% aqueous KOH.
-
Addition of Alkylating Agent: The appropriate dibromoalkane (1.2 equiv) is added dropwise to the vigorously stirred biphasic mixture at 0 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 24-48 hours. Progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to afford the enantiomerically enriched cyclic α-amino acid ester.
-
Validation: The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).
Causality Behind Choices: The use of a biphasic system (toluene/aqueous KOH) is crucial for the phase-transfer mechanism. The chiral quaternary ammonium catalyst shuttles the enolate from the aqueous phase to the organic phase, where it reacts with the dibromoalkane. The specific structure of the catalyst creates a chiral environment, directing the alkylation to occur preferentially on one face of the enolate, thus leading to high enantioselectivity.
Visualization of Synthetic Logic
Caption: Key synthetic pathways to cyclic α-amino acid esters.
Applications in Peptide and Peptidomimetic Design
The incorporation of cyclic α-amino acid esters into peptides is a cornerstone strategy for overcoming the inherent limitations of linear peptides, such as poor metabolic stability and conformational flexibility.[5][6]
Enhancing Stability and Controlling Conformation
The α,α-disubstituted nature of these residues sterically shields the adjacent peptide bonds from proteolytic cleavage, significantly increasing the peptide's half-life in biological systems.[7] Furthermore, the cyclic constraint reduces the number of accessible conformations, pre-organizing the peptide into a specific secondary structure (e.g., β-turn or helix).[7] This is critical for mimicking the bioactive conformation of a natural peptide ligand, often leading to enhanced binding affinity and selectivity for its target receptor or enzyme.[8]
Cyclic peptides composed of 5 to 14 amino acids, with molecular weights of 500 to 2000 Da, are particularly promising as pharmaceutical agents due to their increased serum stability.[8] The immunosuppressant drug Cyclosporin A is a classic example of a natural cyclic peptide whose efficacy is dependent on its rigid, N-methylated amino acid-containing structure.[9]
Performance Comparison: Linear vs. Cyclic Analogues
| Property | Linear Peptide Analogue | Analogue with Cyclic Residue | Rationale for Improvement |
| Conformational Flexibility | High (multiple rotatable bonds) | Low (constrained ring) | Pre-organization into bioactive shape reduces entropic penalty of binding. |
| Proteolytic Stability | Low (susceptible to proteases) | High (steric hindrance at α-carbon) | Increased resistance to enzymatic degradation leads to longer in vivo half-life.[7][8] |
| Receptor Binding Affinity | Variable | Often Higher | Locked conformation more closely mimics the optimal binding epitope. |
| Membrane Permeability | Generally Low | Can be Improved | Rigidity and ability to mask polar groups can enhance passive diffusion. |
Visualization of Conformational Constraint
Caption: Impact of cyclic residues on peptide-receptor binding.
Applications in Drug Discovery and Prodrug Design
Beyond peptides, cyclic α-amino acid esters are valuable scaffolds in small-molecule drug discovery and serve as effective promoieties in prodrug design.[5][6]
Scaffolds for Bioactive Molecules
The rigid framework of these compounds makes them ideal starting points for constructing complex molecules with well-defined spatial arrangements of functional groups. They are found in compounds targeting a wide range of diseases. For example, α-amino acid phenolic ester derivatives have been developed as novel water-soluble general anesthetics that act as allosteric modulators of GABA(A) receptors.[10] In these molecules, the amino acid moiety improves water solubility, while the overall structure confers potent anesthetic activity. One such compound, Org 25435, entered clinical evaluation due to its excellent anesthetic profile and improved stability.[10]
Prodrug Strategies for Improved Delivery
The ester group is a chemically labile linkage that can be designed to undergo hydrolysis in specific physiological environments, releasing the active parent drug. This strategy is widely used to improve the pharmaceutical properties of a drug, such as its solubility or permeability.
A series of α-amino acid ester prodrugs of the anticancer agent Camptothecin (CPT) were synthesized to enhance the stability of the drug's active lactone ring and control its release. The rate of hydrolysis was found to be dependent on both the pH of the environment and the steric bulk of the amino acid side chain, allowing for tunable drug release.[11]
Experimental Data: pH-Dependent Hydrolysis of CPT Prodrugs
The following table summarizes the half-life (t½) for the hydrolysis of CPT-amino acid ester prodrugs at different pH values relevant to physiological and tumor environments. Data adapted from[12].
| Prodrug (Amino Acid) | t½ at pH 6.6 (Tumor) | t½ at pH 7.0 (Lung) | t½ at pH 7.4 (Blood) |
| CPT-Glycine | 1.8 ± 0.1 h | 1.0 ± 0.1 h | 0.5 ± 0.0 h |
| CPT-Alanine | 10.1 ± 0.6 h | 5.1 ± 0.2 h | 2.0 ± 0.1 h |
| CPT-Aminobutyric acid | 22.1 ± 0.5 h | 10.1 ± 0.3 h | 4.3 ± 0.1 h |
| CPT-Norvaline | 31.9 ± 1.1 h | 14.9 ± 0.5 h | 6.0 ± 0.1 h |
Analysis of Experimental Data: The data clearly show that increasing the steric bulk of the amino acid side chain (from Glycine to Norvaline) increases the stability of the ester bond, resulting in a longer half-life and slower release of the active drug, CPT. This provides a clear mechanism for tuning the pharmacokinetic profile of a drug. The faster hydrolysis at higher pH is consistent with base-catalyzed ester hydrolysis.
Conclusion: A Versatile Tool for Modern Chemistry
Cyclic α-amino acid esters represent a powerful and versatile class of molecules with broad applications across chemical and biological sciences. Their defining feature—conformational rigidity—translates directly into tangible benefits, including enhanced enzymatic stability, pre-organization for high-affinity binding, and the ability to serve as robust scaffolds for drug design. The continued development of novel and efficient asymmetric syntheses provides researchers with an expanding toolbox of these valuable building blocks. From creating more stable and potent peptide therapeutics to designing precisely controlled prodrugs and novel chiral catalysts, the applications of cyclic α-amino acid esters are extensive and continue to grow, solidifying their role as indispensable components in the pursuit of new medicines and materials.
References
- Ooi, T., Uematsu, Y., & Maruoka, K. (2009). Catalytic asymmetric synthesis of cyclic alpha-alkyl-amino acid derivatives having a tetrasubstituted alpha-carbon. Bioorganic & Medicinal Chemistry Letters, 19(14), 3795-7.
- Gulevich, A., Zhdanko, A. G., Orru, R. V. A., & Nenajdenko, V. G. (2012). The synthesis of cyclic amino acids.
- Tamm, T. A., & Trost, B. M. (2014). α-Allyl-α-aryl α-Amino Esters in the Asymmetric Synthesis of Acyclic and Cyclic Amino Acid Derivatives by Alkene Metathesis. The Journal of Organic Chemistry.
- Jiang, G., Chen, Z., & Wu, J. (2007). Catalytic asymmetric alkynylation of α-imino ester: A versatile approach to optically active unnatural α-amino acid derivatives. Proceedings of the National Academy of Sciences, 104(43), 16811-16815.
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- Yang, X., et al. (2013). A Series of α-Amino Acid Ester Prodrugs of Camptothecin: In vitro Hydrolysis and A549 Human Lung Carcinoma Cell Cytotoxicity. Journal of medicinal chemistry, 56(17), 6944-6954.
- Santos, C., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(10), 2539.
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A Comparative Guide to the Use of (S)-Methyl 2-amino-2-cyclopentylacetate in Synthesis: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and peptide science, the incorporation of non-proteinogenic amino acids is a key strategy for modulating the pharmacological properties of bioactive peptides. Among these, (S)-Methyl 2-amino-2-cyclopentylacetate, a cyclopentyl derivative of glycine methyl ester, has garnered significant interest. This guide provides a comprehensive cost-benefit analysis of utilizing this unique building block in synthesis, offering a comparative perspective against its common alternatives and supported by experimental insights.
The Strategic Value of Alicyclic Amino Acids in Peptide Synthesis
The introduction of non-natural amino acids with cyclic side chains, such as cyclopentylglycine, offers several distinct advantages in peptide design. These modifications can induce conformational constraints, enhance metabolic stability, and modulate receptor binding affinity and selectivity.[1][2] The cyclopentyl moiety, in particular, provides a balance of hydrophobicity and steric bulk that can significantly influence the physicochemical properties of a peptide.
(S)-Methyl 2-amino-2-cyclopentylacetate: A Profile
(S)-Methyl 2-amino-2-cyclopentylacetate is a chiral building block valued for its ability to introduce a cyclopentyl group at the α-position of a glycine residue. This modification can lead to peptides with improved resistance to enzymatic degradation and altered conformational preferences, which can be advantageous for therapeutic applications.[1]
Synthesis of (S)-Methyl 2-amino-2-cyclopentylacetate: A Cost Perspective
The synthesis of enantiomerically pure (S)-Methyl 2-amino-2-cyclopentylacetate is a multi-step process that significantly contributes to its overall cost. The primary synthetic strategies include asymmetric synthesis and resolution of a racemic mixture.
Asymmetric Synthesis:
One effective method is the asymmetric Strecker synthesis . This approach involves the reaction of cyclopentanone with a chiral amine, followed by the addition of cyanide and subsequent hydrolysis and esterification. The use of a chiral auxiliary guides the stereoselective formation of the desired (S)-enantiomer.[3][4][5]
Illustrative Asymmetric Strecker Synthesis Workflow:
Caption: Asymmetric Strecker synthesis of (S)-Methyl 2-amino-2-cyclopentylacetate.
Enzymatic Resolution:
An alternative and often more cost-effective approach on an industrial scale is the enzymatic resolution of a racemic mixture of methyl 2-amino-2-cyclopentylacetate.[6][7][8][9] This method utilizes lipases or other hydrolases that selectively acylate or hydrolyze one enantiomer, allowing for the separation of the desired (S)-enantiomer.
General Workflow for Enzymatic Resolution:
Caption: Enzymatic resolution of racemic methyl 2-amino-2-cyclopentylacetate.
The cost of goods for (S)-Methyl 2-amino-2-cyclopentylacetate is influenced by the choice of synthesis route, the cost of the chiral auxiliary or enzyme, and the efficiency of the separation and purification steps. The market for unnatural amino acids is characterized by high development costs and complex synthesis processes, which are reflected in their commercial prices.[10][11]
Comparative Analysis with Alternatives
The primary alternatives to (S)-Methyl 2-amino-2-cyclopentylacetate in peptide synthesis are other cyclic glycine derivatives, most notably those with cyclobutyl and cyclohexyl side chains. The choice between these analogs often depends on the desired balance between steric hindrance and conformational rigidity.
| Feature | (S)-Methyl 2-amino-2-cyclopentylacetate | (S)-Methyl 2-amino-2-cyclobutylacetate | (S)-Methyl 2-amino-2-cyclohexylacetate |
| Ring Size | 5-membered | 4-membered | 6-membered |
| Conformational Flexibility | Moderate | Higher | Lower |
| Steric Hindrance | Moderate | Lower | Higher |
| Cost (Fmoc-protected form) | ~$79/250mg[12] | ~$38/50mg[13] | ~$29/5g[14] |
Note: Prices are approximate and subject to change based on supplier and quantity. The prices listed are for the Fmoc-protected amino acid, which is the form typically used in solid-phase peptide synthesis.
Cost Comparison
As indicated in the table, there can be significant cost differences between these building blocks. Fmoc-L-cyclohexylglycine is often the most affordable option, while the cyclopentyl and cyclobutyl derivatives are generally more expensive.[12][13][14][15][16][17] This price disparity is largely attributable to the relative complexity and scale of their respective manufacturing processes.
Performance in Solid-Phase Peptide Synthesis (SPPS)
The efficiency of incorporating these sterically hindered amino acids into a growing peptide chain during SPPS is a critical consideration. Generally, as the steric bulk of the amino acid side chain increases, the coupling efficiency can decrease, potentially requiring longer reaction times, double coupling, or the use of more potent coupling reagents.[18][19]
General Observations on Coupling Efficiency:
-
Cyclobutylglycine: Due to its smaller ring size, it generally presents the least steric hindrance and can be incorporated with relative ease using standard coupling protocols.
-
Cyclopentylglycine: Offers a moderate level of steric hindrance. While generally manageable, challenging sequences may require optimized coupling conditions.
-
Cyclohexylglycine: Possesses the most significant steric bulk of the three. Its incorporation can be more challenging and may necessitate the use of stronger coupling reagents like HATU or HCTU, along with extended coupling times to ensure complete reaction.[20]
Experimental Protocol: Manual Fmoc Solid-Phase Peptide Synthesis with a Sterically Hindered Amino Acid
This protocol outlines a general procedure for the manual incorporation of a sterically hindered amino acid, such as Fmoc-(S)-cyclopentylglycine-OH, into a peptide sequence on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-(S)-cyclopentylglycine-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Washing solvent: DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (for standard amino acids):
-
Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to react for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
Perform a Kaiser test to confirm complete coupling.
-
-
Coupling of Fmoc-(S)-cyclopentylglycine-OH:
-
Pre-activate Fmoc-(S)-cyclopentylglycine-OH (3 eq.) with HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow to react for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Wash the resin with DMF.
-
Perform a Kaiser test. If the test is positive (indicating incomplete coupling), perform a second coupling.
-
-
Repeat Deprotection and Coupling Cycles: Repeat steps 2 and 3 (or 4 for other hindered residues) for each amino acid in the sequence.
-
Final Deprotection: Remove the final Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide pellet. Purify by reverse-phase HPLC.
Benefits of Incorporating (S)-Methyl 2-amino-2-cyclopentylacetate
The primary benefits of incorporating a cyclopentylglycine moiety into a peptide stem from the unique structural constraints it imposes.
-
Conformational Rigidity: The cyclopentyl group restricts the rotational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity for its target receptor.[21][22]
-
Increased Stability: The steric bulk of the cyclopentyl side chain can shield the adjacent peptide bonds from proteolytic degradation, thereby increasing the in vivo half-life of the peptide therapeutic.[1]
-
Modulation of Hydrophobicity: The aliphatic cyclopentyl group increases the local hydrophobicity of the peptide, which can influence its solubility, membrane permeability, and interaction with hydrophobic pockets on a target protein.
The decision to use (S)-Methyl 2-amino-2-cyclopentylacetate should be driven by the specific therapeutic goals and the structural requirements of the peptide. While it may represent a higher initial cost compared to some alternatives, the potential gains in potency, stability, and overall therapeutic profile can justify the investment.
Conclusion: A Strategic Investment in Peptide Optimization
(S)-Methyl 2-amino-2-cyclopentylacetate is a valuable tool in the arsenal of the peptide chemist. While its synthesis and procurement costs are higher than those of standard amino acids and some of its alicyclic counterparts, its unique ability to confer conformational rigidity and metabolic stability can lead to the development of more potent and durable peptide therapeutics. The cost-benefit analysis ultimately hinges on the specific application and the desired improvements in the final peptide's pharmacological profile. For high-value therapeutic candidates where enhanced stability and target affinity are paramount, the strategic incorporation of (S)-Methyl 2-amino-2-cyclopentylacetate can be a worthwhile and enabling investment.
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Wikipedia. Strecker amino acid synthesis. [Link]
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Figshare. Asymmetric Strecker Synthesis of α-Arylglycines. [Link]
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MDPI. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. [Link]
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PMC. An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. [Link]
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MDPI. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. [Link]
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PMC. Chemoenzymatic synthesis and in situ application of S-adenosyl-L-methionine analogs. [Link]
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ACS Publications. Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. [Link]
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MDPI. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. [Link]
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Figshare. Kinetic Resolution of Racemic 2-Substituted 3-Cyclopenten-1-ols by Lipase-Catalyzed Transesterifications: A Rational Strategy To Improve Enantioselectivity. [Link]
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PubMed. Improving binding affinity and stability of peptide ligands by substituting glycines with D-amino acids. [Link]
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NIH. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. [Link]
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PMC. Chemoenzymatic synthesis of the cardenolide rhodexin A and its aglycone sarmentogenin. [Link]
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PMC. Design of Cyclic Peptides That Bind Protein Surfaces with Antibody-Like Affinity. [Link]
-
Frontiers. Rapid in silico Design of Potential Cyclic Peptide Binders Targeting Protein-Protein Interfaces. [Link]
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UTMB Research Experts. Improving binding affinity and stability of peptide ligands by substituting glycines with D-amino acids. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-Methyl 2-amino-2-cyclopentylacetate
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researchers who handle these materials is paramount. This guide provides a detailed protocol for the safe handling of (S)-Methyl 2-amino-2-cyclopentylacetate, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). The principles outlined here are designed to create a self-validating system of safety, empowering you to focus on your research with confidence.
Hazard Identification: Understanding the Risks
(S)-Methyl 2-amino-2-cyclopentylacetate is a compound that requires careful handling due to its specific chemical properties. A thorough understanding of its hazards is the first step in establishing a robust safety protocol. The primary risks associated with this compound are summarized in the Safety Data Sheet (SDS).
Table 1: Hazard Profile of (S)-Methyl 2-amino-2-cyclopentylacetate
| Hazard Classification | GHS Code | Description |
| Flammable liquids | H225 | Highly flammable liquid and vapour. |
| Acute toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin irritation | H315 | Causes skin irritation. |
| Eye irritation | H319 | Causes serious eye irritation. |
| Acute aquatic hazard | H402 | Harmful to aquatic life. |
These classifications necessitate a multi-faceted approach to PPE, addressing risks of flammability, ingestion, and contact with skin and eyes. The signal word for this chemical is "Danger".
The Hierarchy of Controls: A Foundation for Safety
Before detailing specific PPE, it is crucial to contextualize its role within the broader framework of laboratory safety, known as the hierarchy of controls. PPE is the final line of defense. Wherever possible, higher-level controls should be implemented first:
-
Elimination/Substitution : If possible, using a less hazardous chemical.
-
Engineering Controls : These are physical changes to the workspace to isolate the hazard. For (S)-Methyl 2-amino-2-cyclopentylacetate, this includes working in a certified chemical fume hood to manage flammable vapors and prevent inhalation[1]. The fume hood also provides a physical barrier in case of splashes.
-
Administrative Controls : These are procedural changes to how work is done. This includes developing Standard Operating Procedures (SOPs), providing thorough training, and ensuring proper labeling of all containers[2].
-
Personal Protective Equipment (PPE) : When the above controls cannot eliminate the risk, PPE is required to protect the individual.
Personal Protective Equipment (PPE) Protocol
A risk assessment based on the hazards identified in Table 1 dictates the minimum PPE requirements for handling (S)-Methyl 2-amino-2-cyclopentylacetate[2].
Primary Barrier: Hand Protection
Given that this compound causes skin irritation, selecting the correct gloves is critical. Disposable nitrile gloves are a suitable minimum for incidental contact[2][3].
-
Causality : Nitrile provides good resistance to a range of chemicals, including many esters and amino compounds. It is a more robust alternative to latex, which offers poor protection against many organic solvents[3].
-
Protocol :
-
Always inspect gloves for any signs of degradation or punctures before use.
-
For prolonged work or when there is a higher risk of contact, consider double-gloving or using thicker, chemical-resistant gloves such as butyl rubber[3].
-
If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and put on a new pair[2].
-
Never reuse disposable gloves.
-
Secondary Barrier: Body Protection
To prevent skin contact from splashes, appropriate body protection is mandatory.
-
Causality : A lab coat acts as a removable barrier between you and a hazardous substance[3].
-
Protocol :
-
A long-sleeved, flame-resistant lab coat should be worn and fully buttoned[4]. Given the high flammability of this compound (H225), a Nomex® or similar fire-resistant lab coat is strongly recommended over standard cotton or polyester blends, which can melt or ignite[4].
-
Ensure your legs are fully covered; long pants are required[2].
-
Eye and Face Protection
(S)-Methyl 2-amino-2-cyclopentylacetate causes serious eye irritation, making robust eye protection non-negotiable.
-
Causality : The eyes are particularly vulnerable to chemical splashes, which can cause significant and lasting damage.
-
Protocol :
-
Chemical splash goggles that meet the ANSI Z87.1 standard are required whenever handling the liquid[4]. Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes[2].
-
When handling larger quantities or if there is a significant risk of splashing or exothermic reaction, a face shield should be worn in addition to chemical splash goggles[4].
-
Respiratory Protection
While engineering controls like a fume hood are the primary means of preventing inhalation, there are situations where respiratory protection may be necessary.
-
Causality : The compound is a liquid with a vapor that can form an explosive mixture with air. Inhalation of vapors may also cause respiratory tract irritation[1][5].
-
Protocol :
-
All handling of the neat compound should be performed in a certified chemical fume hood.
-
If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required[6]. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing[4].
-
Operational and Disposal Plans
A safe workflow encompasses every stage of the chemical's lifecycle in the lab, from receipt to disposal.
Safe Handling Workflow
The following diagram outlines the critical steps and decision points for safely handling (S)-Methyl 2-amino-2-cyclopentylacetate.
Caption: Workflow for Handling (S)-Methyl 2-amino-2-cyclopentylacetate.
Spill Management
Immediate and correct response to a spill is critical to mitigate risks.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or you are unsure how to handle it, evacuate the area.
-
Control Ignition Sources : Extinguish all nearby flames and turn off spark-producing equipment[7].
-
Containment : For small spills, use a liquid-absorbent material like Chemizorb® or vermiculite. Do not use combustible materials like paper towels to absorb a flammable liquid.
-
Cleanup : Wearing appropriate PPE, collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal[5][8].
-
Ventilate : Ventilate the affected area.
Waste Disposal
All waste containing (S)-Methyl 2-amino-2-cyclopentylacetate must be treated as hazardous.
-
Protocol :
-
Dispose of waste in a designated, properly labeled hazardous waste container[8].
-
Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office[8].
-
Contaminated items such as gloves, absorbent pads, and pipette tips must also be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal[8].
-
Emergency First Aid Procedures
In case of exposure, follow these immediate steps while seeking medical attention[1].
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Call an ophthalmologist.
-
Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a physician immediately. There is a risk of aspiration if the victim vomits[5].
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration[1][5].
By integrating these expert-validated protocols into your daily laboratory operations, you build a foundation of safety that protects you, your colleagues, and your research.
References
-
Personal Protective Equipment (PPE) . CHEMM (Chemical Hazards Emergency Medical Management). [Link]
-
Material Safety Data Sheet for 5-Amino-2,2,4-Trimethyl-1-Cyclopentane-Methylamine . Cole-Parmer. [Link]
-
Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment . University of Nevada, Reno. [Link]
-
Personal Protective Equipment Requirements for Laboratories . University of Washington Environmental Health and Safety. [Link]
-
(S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride . American Elements. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety . (2024). Aliena. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
